molecular formula C5H13N B1583057 N-Methylisobutylamine CAS No. 625-43-4

N-Methylisobutylamine

Cat. No.: B1583057
CAS No.: 625-43-4
M. Wt: 87.16 g/mol
InChI Key: QKYWADPCTHTJHQ-UHFFFAOYSA-N
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Description

N-Methylisobutylamine is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethylpropan-1-amine
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InChI

InChI=1S/C5H13N/c1-5(2)4-6-3/h5-6H,4H2,1-3H3
Source PubChem
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InChI Key

QKYWADPCTHTJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
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DSSTOX Substance ID

DTXSID0060802
Record name 1-Propanamine, N,2-dimethyl-
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Molecular Weight

87.16 g/mol
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CAS No.

625-43-4
Record name Methylisobutylamine
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Record name N-Methylisobutylamine
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Record name 1-Propanamine, N,2-dimethyl-
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Record name 1-Propanamine, N,2-dimethyl-
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Record name N-methylisobutylamine
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Record name N-METHYLISOBUTYLAMINE
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Foundational & Exploratory

N-Methylisobutylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylisobutylamine: Structure, Properties, and Applications

Introduction

This compound (MIBA), systematically known as N,2-dimethylpropan-1-amine, is a secondary aliphatic amine that serves as a crucial building block in organic synthesis. With the CAS number 625-43-4, this compound is characterized by the presence of a methyl group and an isobutyl group attached to a central nitrogen atom.[1][2][3] Its structure combines both hydrophilic (amine) and hydrophobic (alkyl) features, dictating its physicochemical properties and reactivity profile. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a pharmaceutical intermediate for professionals in research and drug development.[4][5][6]

Chemical Structure and Identity

The fundamental identity of a chemical compound is rooted in its structure. This compound is a simple yet versatile secondary amine.

Key Identifiers:

  • IUPAC Name: N,2-dimethylpropan-1-amine[3]

  • Common Synonyms: N-Isobutylmethylamine, Methylisobutylamine, N,2-Dimethylpropylamine[1][2]

  • CAS Number: 625-43-4[1][2][3][4][5][7]

  • Molecular Formula: C₅H₁₃N[1][3][7]

  • Molecular Weight: 87.16 g/mol [1][3][7]

  • SMILES: CC(C)CNC[3][4]

  • InChI Key: QKYWADPCTHTJHQ-UHFFFAOYSA-N[3]

The structural arrangement consists of a nitrogen atom bonded to a methyl group, an isobutyl group, and a hydrogen atom. This configuration is the source of its basicity and nucleophilicity, which are central to its chemical behavior.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in synthesis, and prediction of its behavior in biological systems. It is a colorless to pale yellow liquid with a characteristic amine odor.[4][8]

PropertyValueSource(s)
Physical State Liquid[5][8]
Boiling Point 73-78 °C at 760 mmHg[1][2][5][7]
Melting Point ~ -75 °C (estimate)[1][2][5]
Density ~ 0.724 - 0.73 g/cm³[1][2][5][7]
Refractive Index 1.3950 to 1.3970[1][5][9]
Water Solubility Miscible[1][2][5]
Vapor Pressure 116 mmHg at 25 °C[1][2][7]
pKa 10.76 ± 0.20 (Predicted)[1][2][5]
LogP 0.98 - 1.25[1][7]
Flash Point -17.6 °C[7]
Hydrogen Bond Donor 1[1][3]
Hydrogen Bond Acceptor 1[1][3]

The miscibility in water is a key property, attributed to the ability of the secondary amine group to form hydrogen bonds with water molecules.[10] This contrasts with its hydrophobic isobutyl group, giving the molecule an amphiphilic character that also allows for solubility in many organic solvents.[10] Its predicted pKa of ~10.76 indicates that it is a moderately strong base, readily protonated under physiological conditions to form a cationic ammonium species. This is a critical consideration in drug design, as ionization state affects solubility, membrane permeability, and receptor binding. The low flash point and high vapor pressure classify it as a highly flammable liquid, necessitating stringent safety protocols during handling and storage.[7]

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized via the N-alkylation of a primary amine. A robust and general method involves the reaction of isobutylamine with a methylating agent. An effective approach is the formation of an intermediate Schiff base (imine) followed by reduction, or direct reductive amination. A well-established laboratory-scale synthesis involves the reaction of an N-benzylidene derivative with a methylating agent, followed by hydrolysis.[11]

synthesis_workflow cluster_reactants Reactants cluster_methylation Methylation cluster_hydrolysis Hydrolysis Isobutylamine Isobutylamine Imine N-Benzylideneisobutylamine (Imine Intermediate) Isobutylamine->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine MethylIodide Methyl Iodide (CH₃I) QuatSalt Quaternary Ammonium Salt MethylIodide->QuatSalt HCl Aqueous HCl FinalProduct This compound HCl->FinalProduct NaOH Aqueous NaOH NaOH->FinalProduct Imine->QuatSalt Alkylation QuatSalt->FinalProduct Acid Hydrolysis FinalProduct->FinalProduct Base Liberation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation via Imine Intermediate

This protocol is adapted from a general method for the synthesis of N-methylalkylamines.[11]

  • Step 1: Imine Formation.

    • In a round-bottom flask equipped with a magnetic stirrer, combine one molar equivalent of isobutylamine with one equivalent of benzaldehyde in a suitable solvent like toluene.

    • The reaction is often exothermic. Cooling may be necessary to maintain the temperature below 25 °C.

    • Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Heat the mixture to reflux until no more water is collected, indicating the completion of N-benzylideneisobutylamine formation.

    • Remove the solvent under reduced pressure. The crude imine can be purified by vacuum distillation.

  • Step 2: N-Methylation.

    • Caution: This step involves a pressure reaction and should be performed with appropriate safety equipment.

    • Place the purified imine (1.0 mole) and a slight excess of methyl iodide (1.1 moles) into a pressure vessel.[11]

    • Seal the vessel and heat at approximately 100 °C for 24 hours.[11]

    • After cooling, carefully vent the vessel and transfer the resulting viscous quaternary ammonium iodide salt into a beaker.

  • Step 3: Hydrolysis and Product Isolation.

    • Hydrolyze the salt by heating it with aqueous hydrochloric acid. This cleaves the benzylidene group, which is removed as benzaldehyde, and leaves the desired this compound as its hydrochloride salt in the aqueous solution.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the benzaldehyde byproduct.

    • To liberate the free amine, cool the aqueous solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12).

    • The this compound will separate as an oily layer. Extract the product into a low-boiling organic solvent like diethyl ether.

    • Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by distillation.

    • The final product can be purified by fractional distillation.

Chemical Reactivity

As a secondary amine, this compound's reactivity is dominated by the lone pair of electrons on the nitrogen atom.

  • Basicity: It readily reacts with acids to form N-methylisobutylammonium salts. This is the most fundamental property exploited in its purification and handling.

  • Nucleophilicity: The nitrogen atom is a potent nucleophile, readily participating in reactions such as:

    • Alkylation: Further reaction with alkyl halides can produce tertiary amines and quaternary ammonium salts.

    • Acylation: Reacts with acid chlorides or anhydrides to form N-methyl-N-isobutyl amides.

    • Reaction with Carbonyls: Can participate in reactions like the Mannich reaction or form enamines with aldehydes and ketones bearing α-hydrogens.

Analytical Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

As a secondary amine, its IR spectrum is expected to show a characteristic N-H stretching absorption.[12]

  • N-H Stretch: A single, moderate to weak absorption band is expected in the range of 3300-3500 cm⁻¹.[12][13] The absence of a second peak in this region distinguishes it from a primary amine.[13]

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the alkyl groups.

  • N-H Bend: A band may be observed around 1500-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]

¹H NMR (Proton NMR) Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH(CH₃)₂ ~1.6 - 1.9Multiplet (nonet)1HIsobutyl methine
-CH(CH₃)₂ ~0.8 - 1.0Doublet6HIsobutyl methyls
-CH₂-NH- ~2.2 - 2.4Doublet2HMethylene adjacent to N
-NH-CH₃ ~2.3 - 2.5Singlet3HN-methyl
-NH- 1.0 - 2.0 (variable)Broad Singlet1HAmine proton

Causality: The hydrogens on the carbon adjacent to the electron-withdrawing nitrogen atom (-CH₂- and -CH₃) are deshielded and thus appear further downfield.[12] The amine proton signal is often broad and its position is highly dependent on solvent and concentration; it may exchange with D₂O.[14]

¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
-CH(CH₃)₂ ~20 - 22Isobutyl methyl carbons
-CH(CH₃)₂ ~27 - 29Isobutyl methine carbon
-NH-CH₃ ~35 - 37N-methyl carbon
-CH₂-NH- ~58 - 60Methylene carbon

Source for ¹³C NMR data:[15] Causality: Carbons directly bonded to the nitrogen are significantly deshielded, causing them to resonate at higher chemical shifts compared to the terminal methyl carbons of the isobutyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular formula C₅H₁₃N contains one nitrogen atom. According to the Nitrogen Rule, this will result in an odd-numbered molecular ion peak.[12] The exact mass is 87.1048, and the nominal mass is 87.[1][3]

  • Key Fragmentation: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken. This results in a resonance-stabilized iminium cation.[12]

    • Cleavage of the methyl-isobutyl bond: Loss of a propyl radical (•CH₂CH(CH₃)₂) would lead to a fragment at m/z = 44 . This is often the base peak.

    • Cleavage of the methyl-propyl bond: Loss of a methyl radical (•CH₃) would lead to a fragment at m/z = 72 .

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[4][6][10] Its secondary amine functionality allows for its incorporation into larger scaffolds to introduce a basic nitrogen center, which is a common feature in many active pharmaceutical ingredients (APIs).

The N-methylisobutyl moiety can be valuable in drug design for several reasons:

  • Modulating Basicity: The specific substitution on the nitrogen fine-tunes its pKa, which influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improving Solubility: As a basic center, it can be protonated to form water-soluble salts, which is often essential for drug formulation.

  • Pharmacophore Element: The group can act as a key binding element, forming hydrogen bonds or ionic interactions with biological targets like receptors or enzymes. The isobutyl group provides a specific steric profile that can enhance binding affinity and selectivity.

While specific drug examples containing this exact fragment are proprietary, it serves as a valuable synthon for creating libraries of compounds for high-throughput screening in the early stages of drug discovery.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[8]

  • Hazards:

    • Flammability: It is a highly flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces. All equipment must be grounded to prevent static discharge.[8]

    • Corrosivity: Causes severe skin burns and serious eye damage.[3]

    • Toxicity: It can be toxic if swallowed and may cause respiratory irritation.[3]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place designated for corrosive and flammable materials.[8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth and give water to drink. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[8]

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 9). METHYL ISOBUTYLAMINE. Retrieved from [Link]

  • Chemsrc. (2025, August 25). N,2-Dimethyl-1-propanamine | CAS#:625-43-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,2-dimethyl- (CAS 625-43-4). Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl diisobutylamine. PubChem Compound Database. Retrieved from [Link]

  • Wiley-VCH. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Wawzonek, S., McKillip, W., & Peterson, C. J. (1963). N-METHYLETHYLAMINE. Organic Syntheses, 43, 74.
  • National Center for Biotechnology Information. (n.d.). Triisobutylamine. PubChem Compound Database. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

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An In-Depth Technical Guide to N-Methylisobutylamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methylisobutylamine (NMIA), a secondary amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physical properties, synthesis, reactivity, and its role as a versatile building block in the creation of complex molecules. This document is designed to be a practical resource, offering not only factual data but also insights into the causality behind experimental choices and detailed procedural outlines.

Chemical Identity and Nomenclature

Clarity in communication is paramount in scientific endeavors. This compound is known by a variety of names, which can lead to confusion if not properly cataloged. Its systematic IUPAC name is N,2-dimethylpropan-1-amine [1][2]. Understanding its various synonyms and identifiers is crucial for comprehensive literature searches and accurate procurement.

A comprehensive list of identifiers for this compound is provided in the table below.

Identifier TypeValueSource(s)
CAS Number 625-43-4[1][2][3]
IUPAC Name N,2-dimethylpropan-1-amine[1][2]
Molecular Formula C5H13N[1][2][3]
Molecular Weight 87.16 g/mol [1][2]
InChI Key QKYWADPCTHTJHQ-UHFFFAOYSA-N[1][2]
SMILES CC(C)CNC[1][2]
EC Number 210-893-0[1][2][3]
UNII X408YTO5HA[1][2][3]

Common Synonyms and Alternative Names:

  • N,2-Dimethylpropylamine[1][2]

  • 1-Propanamine, N,2-dimethyl-[1][2]

  • N-Isobutylmethylamine[1][2]

  • methyl(2-methylpropyl)amine[1][2]

  • Isobutylmethylamine[1][2]

  • Methylisobutylamine[1][2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in chemical synthesis. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] A summary of its key properties is presented below.

PropertyValueSource(s)
Boiling Point 78 °C[1][4]
Melting Point -75 °C (estimate)[4]
Density 0.73 g/mL[1]
Refractive Index 1.3950 to 1.3970[4][5]
Water Solubility Miscible[1][4]
pKa 10.76 ± 0.20 (Predicted)[4]

Synthesis of this compound

The synthesis of this compound can be approached through several well-established methodologies in organic chemistry. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The two most common and practical routes are the N-methylation of isobutylamine and the reductive amination of isobutyraldehyde.

N-Methylation of Isobutylamine

This classical approach involves the introduction of a methyl group onto the primary amine, isobutylamine. While conceptually straightforward, control of selectivity is key to prevent over-alkylation to the tertiary amine. A robust and well-documented procedure for the synthesis of N-methylalkylamines, including this compound, is provided by Organic Syntheses.[6] This method involves the formation of a Schiff base (aldimine) intermediate, followed by methylation and subsequent hydrolysis.

Experimental Protocol: N-Methylation of Isobutylamine (Adapted from Organic Syntheses) [6]

This procedure is a general method for the synthesis of N-methylalkylamines and has been successfully applied to produce this compound.[6]

Step 1: Formation of the N-Benzylideneisobutylamine Intermediate

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool benzaldehyde in an ice bath.

  • Slowly add anhydrous isobutylamine to the stirred benzaldehyde, maintaining the temperature below 15 °C.

  • After the addition is complete, continue stirring for a period to ensure complete reaction.

  • Remove the aqueous layer that forms. The crude N-benzylideneisobutylamine can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Methylation of the Aldimine

  • Heat the N-benzylideneisobutylamine with methyl iodide in a pressure bomb at 100 °C for 24 hours. (Caution: This step should be performed by trained professionals using appropriate safety equipment due to the use of a pressure vessel and a toxic reagent).

  • After cooling the bomb, pour the viscous product into water.

  • Heat the aqueous mixture on a steam bath to hydrolyze any unreacted starting materials.

  • Cool the mixture and extract with ether to remove organic impurities.

Step 3: Liberation of this compound

  • In a Claisen flask equipped with a separatory funnel and a distillation condenser, place a concentrated solution of sodium hydroxide and heat it on a steam bath.

  • Slowly add the aqueous solution of the this compound salt from the previous step to the hot sodium hydroxide solution.

  • The free this compound will distill over and should be collected in a receiver cooled with a dry ice/acetone bath.

  • The crude product can be further purified by distillation from solid potassium hydroxide to yield pure this compound.

Caption: Workflow for the synthesis of this compound via N-methylation of isobutylamine.

Reductive Amination of Isobutyraldehyde

Reductive amination is a powerful and widely used method for the formation of amines.[5][7] This one-pot reaction involves the condensation of a carbonyl compound (isobutyraldehyde) with an amine (methylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine, this compound. This method often offers high yields and operational simplicity.

General Reaction Scheme:

(CH₃)₂CHCHO + CH₃NH₂ → [(CH₃)₂CHCH=NCH₃] --[Reducing Agent]--> (CH₃)₂CHCH₂NHCH₃

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve isobutyraldehyde (1.0 eq.) and a solution of methylamine (1.0-1.2 eq., e.g., in methanol or water) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of this step can be monitored by techniques such as TLC or NMR spectroscopy.

  • Reduction: To the stirred solution, add a suitable reducing agent portion-wise. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][8] The choice of reducing agent is critical; for instance, NaBH₃CN is effective at reducing imines in the presence of unreacted aldehydes.[5]

  • Reaction Monitoring and Work-up: Continue to stir the reaction at room temperature until the imine intermediate is consumed. Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.

Reductive_Amination_Workflow Start Isobutyraldehyde & Methylamine in Solvent Imine_Formation Imine Formation (Stir at RT) Start->Imine_Formation Reduction Reduction (Add Reducing Agent) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Fractional Distillation) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Chemical Reactivity and Applications in Synthesis

As a secondary amine, this compound exhibits characteristic nucleophilic properties due to the lone pair of electrons on the nitrogen atom. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][9] Its primary reactions involve the formation of new bonds at the nitrogen atom, such as N-alkylation and N-acylation.

N-Alkylation

This compound can react with alkyl halides or other alkylating agents to form tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism. To achieve mono-alkylation and prevent the formation of quaternary ammonium salts, it is often necessary to use a single equivalent of the alkylating agent and carefully control the reaction conditions.

N-Acylation

The reaction of this compound with acyl chlorides or acid anhydrides leads to the formation of N,N-disubstituted amides. This is a robust and high-yielding reaction that is fundamental in the synthesis of many biologically active compounds. The resulting amide bond is a common feature in numerous drug molecules.

Application in the Synthesis of Bioactive Molecules: The Case of Isobucaine

While direct examples of this compound being incorporated into a marketed drug can be proprietary, we can look at the synthesis of structurally related compounds to understand its utility. A compelling example is the synthesis of Isobucaine, a local anesthetic.[10] The synthesis of Isobucaine involves a reductive amination step between 2-amino-2-methyl-1-propanol and isobutyraldehyde to form an N-isobutyl intermediate.[10] This transformation is analogous to the synthesis of this compound and highlights the importance of the N-isobutyl moiety in bioactive molecules.

Hypothetical Application in Drug Synthesis:

The N-methylisobutyl group can be found in various investigational compounds. For instance, in the development of novel kinase inhibitors or receptor modulators, the specific steric and electronic properties of the N-methylisobutyl group can be crucial for achieving desired binding affinity and selectivity.

Analytical Characterization and Purification

Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum of this compound shows a characteristic fragmentation pattern, with major peaks often observed at m/z values corresponding to the molecular ion and key fragments.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The ¹H NMR spectrum will show distinct signals for the different proton environments (N-methyl, N-methylene, methine, and isobutyl methyls), with characteristic chemical shifts and splitting patterns.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands, including N-H stretching and C-N stretching vibrations, which can confirm the presence of the secondary amine functionality.[1]

Purification:

The primary method for the purification of this compound is fractional distillation .[9][12] Due to its relatively low boiling point (78 °C), distillation at atmospheric pressure is feasible. For high-purity requirements, fractional distillation using a column with a high number of theoretical plates is recommended to separate it from impurities with close boiling points.

Safety and Handling

This compound is a flammable and corrosive liquid.[6] It can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Key Safety Precautions: [3][6][10][13]

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.

  • Ventilation: Always work in a well-functioning chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

Conclusion

This compound is a valuable and versatile secondary amine with a well-defined chemical profile. Its synthesis is achievable through robust and scalable methods like reductive amination and N-methylation. The nucleophilic nature of its nitrogen atom makes it a key building block in organic synthesis, particularly in the field of drug discovery, where the introduction of the N-methylisobutyl moiety can be instrumental in modulating the biological activity of a molecule. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12249, this compound. Retrieved from [Link]

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  • Wikipedia. (2023, December 30). Isobucaine. In Wikipedia. Retrieved from [Link]

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  • Google Patents. (n.d.). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
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  • Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7356–7360.
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Spectroscopic Data of N-Methylisobutylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylisobutylamine (IUPAC Name: N,2-dimethylpropan-1-amine; CAS No: 625-43-4) is a secondary aliphatic amine utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] With a molecular formula of C₅H₁₃N and a molecular weight of 87.16 g/mol , its structural verification and purity assessment are critical for its application in regulated industries. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The interpretation herein is grounded in fundamental principles and supported by data from authoritative spectral databases.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the atoms in this compound.

Caption: Molecular structure and atom numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by five distinct signals, consistent with its molecular structure.

Data Summary

The following table summarizes the experimental ¹H NMR data acquired in a deuterated chloroform (CDCl₃) solvent.

Signal Assignment (Atom)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₃, H₄ (Isobutyl CH₃)0.91Doublet6.46H
H₂ (Isobutyl CH)1.74Multiplet-1H
H₁ (Methylene CH₂)2.41Doublet6.82H
H₅ (N-Methyl CH₃)2.42Singlet-3H
N-HNot Reported (typically broad)Singlet (broad)-1H
Data sourced from ChemicalBook.
Interpretation and Experimental Causality
  • Isobutyl Group Protons (H₂, H₃, H₄): The two methyl groups (C₃, C₄) of the isobutyl moiety are chemically equivalent, resulting in a single signal at 0.91 ppm. This upfield shift is characteristic of aliphatic protons shielded from electronegative atoms. The signal is split into a doublet by the adjacent methine proton (H₂), confirming their connectivity. The methine proton (H₂) at 1.74 ppm is deshielded relative to the methyl groups and appears as a multiplet due to coupling with both the six methyl protons and the two methylene protons.

  • Methylene and N-Methyl Protons (H₁, H₅): The methylene protons (H₁) adjacent to the nitrogen appear at 2.41 ppm. Their position is downfield due to the electron-withdrawing effect of the nitrogen atom. The signal is a doublet, resulting from coupling to the single methine proton (H₂). The N-methyl protons (H₅) appear as a sharp singlet at 2.42 ppm. As there are no adjacent protons, this signal is not split.

  • N-H Proton: The N-H proton signal in secondary amines is often broad and its chemical shift is highly variable depending on concentration, solvent, and temperature, due to chemical exchange and hydrogen bonding. It is often identified by its disappearance from the spectrum upon shaking the sample with a drop of D₂O.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and reference the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, four distinct signals are expected, corresponding to the five carbon atoms in four unique environments.

Data Summary

The following table summarizes the ¹³C NMR data for this compound.

Signal Assignment (Atom)Chemical Shift (δ, ppm)
C₃, C₄ (Isobutyl CH₃)20.9
C₂ (Isobutyl CH)28.5
C₅ (N-Methyl CH₃)36.5
C₁ (Methylene CH₂)61.2
Data sourced from AIST Spectral Database for Organic Compounds (SDBS).
Interpretation and Experimental Causality
  • Alkyl Carbons (C₂, C₃, C₄): The two equivalent terminal methyl carbons (C₃, C₄) of the isobutyl group appear at the most upfield position (20.9 ppm), as they are the most shielded. The methine carbon (C₂) is slightly deshielded at 28.5 ppm.

  • Carbons Attached to Nitrogen (C₁, C₅): The carbons directly bonded to the electronegative nitrogen atom are significantly deshielded and thus resonate further downfield. The N-methyl carbon (C₅) appears at 36.5 ppm, while the methylene carbon (C₁) is the most deshielded carbon at 61.2 ppm, reflecting the cumulative electron-withdrawing effect of the nitrogen and its position within the longer alkyl chain.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy (5-10 mg in ~0.7 mL of CDCl₃).

  • Instrumentation: Utilize a NMR spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon atom and enhances the signal via the Nuclear Overhauser Effect (NOE).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the solvent signal (CDCl₃ triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary

The IR spectrum of this compound exhibits characteristic absorption bands for a secondary aliphatic amine.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (weak-medium)N-H StretchSecondary Amine (R₂N-H)
2955-2840 (strong)C-H StretchAlkyl (CH₃, CH₂, CH)
~1465 (medium)C-H BendAlkyl (CH₂, CH₃)
~1130 (medium)C-N StretchAliphatic Amine
~736 (broad)N-H WagSecondary Amine
Data interpretation based on characteristic frequencies and spectra from the NIST WebBook.
Interpretation and Experimental Causality
  • N-H Vibrations: As a secondary amine, the most diagnostic peak is the single, relatively weak N-H stretching band around 3300 cm⁻¹. Primary amines, by contrast, show two N-H stretching bands, while tertiary amines show none. The broad N-H wagging vibration near 736 cm⁻¹ is also characteristic of secondary amines.

  • C-H Vibrations: The strong, sharp absorptions just below 3000 cm⁻¹ (2955-2840 cm⁻¹) are due to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl, methylene, and methine groups.

  • C-N Vibration: The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region and is observed here around 1130 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

    • Place a single drop of this compound onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation through fragmentation analysis.

Data Summary

The electron ionization (EI) mass spectrum of this compound is consistent with its molecular formula and known fragmentation patterns for aliphatic amines.

m/zRelative Intensity (%)Proposed Fragment
877[C₅H₁₃N]⁺• (Molecular Ion, M⁺•)
723[M - CH₃]⁺
44100[C₂H₆N]⁺ (Base Peak)
424[C₃H₆]⁺• or [C₂H₄N]⁺
Data sourced from PubChem and ChemicalBook.
Interpretation and Experimental Causality
  • Molecular Ion: The molecular ion peak is observed at m/z 87, which corresponds to the molecular weight of this compound. Its odd-numbered mass is consistent with the Nitrogen Rule , which states that a compound containing a single nitrogen atom will have an odd nominal molecular weight.

  • Base Peak (m/z 44): The most intense peak in the spectrum (the base peak) occurs at m/z 44. This fragment is the result of a characteristic α-cleavage , a common fragmentation pathway for amines. The bond between the α-carbon (C₁) and β-carbon (C₂) breaks, leading to the loss of an isopropyl radical and the formation of a stable, resonance-stabilized iminium cation. This pathway's favorability explains the high abundance of the m/z 44 fragment.

cluster_0 α-Cleavage Pathway mol [CH₃-NH-CH₂-CH(CH₃)₂]⁺• This compound Molecular Ion m/z = 87 frag1 •CH(CH₃)₂ Isopropyl Radical (Not Detected) mol->frag1 frag2 [CH₃-NH=CH₂]⁺ Iminium Cation (Base Peak) m/z = 44 mol->frag2 α-Cleavage

Caption: Primary fragmentation (α-cleavage) of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is typically suitable.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 40 °C, hold for 1 minute, then ramp to 200 °C at 15 °C/min.

    • Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the chromatographic peak for this compound and analyze the corresponding mass spectrum. Compare the molecular ion and fragmentation pattern to a reference library (e.g., NIST) for confirmation.

Summary

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound.

  • ¹H and ¹³C NMR confirm the carbon skeleton and the precise connectivity of all atoms.

  • IR Spectroscopy clearly identifies the secondary amine functional group and the aliphatic nature of the molecule.

  • Mass Spectrometry establishes the molecular weight and corroborates the structure through the characteristic α-cleavage fragmentation pattern, which produces the base peak at m/z 44.

This comprehensive dataset serves as a reliable reference for researchers and scientists in quality control, synthesis verification, and drug development, ensuring the identity and purity of this compound.

References

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, N,2-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12249, this compound. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Retrieved from [Link]

  • Numerade. (n.d.). Account for the formation of the base peaks in these mass spectra. (a) Isobutylmethylamine, m/z 44. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylisobutylamine (NMIA), systematically named N,2-dimethylpropan-1-amine, is a secondary amine with the chemical formula C₅H₁₃N.[1] This colorless and flammable liquid possesses a characteristic amine-like odor and is miscible with water.[2][3] As a versatile building block in organic synthesis, NMIA holds significant importance as a pharmaceutical intermediate, finding application in the synthesis of more complex bioactive molecules.[4] Its utility stems from the reactive secondary amine functionality, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern synthetic protocols, and a comparative analysis of the primary manufacturing routes.

Historical Perspective: The Dawn of Secondary Amine Synthesis

While a definitive first synthesis of this compound is not readily found in early chemical literature, its creation is deeply rooted in the broader history of amine synthesis, particularly the development of methods for reductive amination and N-alkylation in the late 19th and early 20th centuries. The fundamental reactions that underpin the synthesis of NMIA, such as the Leuckart and Eschweiler-Clarke reactions, were pivotal in the evolution of synthetic organic chemistry.

The Leuckart reaction , discovered by Rudolf Leuckart in 1885, represents one of the earliest methods for the reductive amination of aldehydes and ketones.[5][6] This reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[6] The closely related Leuckart–Wallach reaction extended this methodology to the use of formic acid with an amine, enabling the synthesis of secondary and tertiary amines.[5]

Another classical method, the Eschweiler-Clarke reaction , provides a means for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[7][8] First reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, this reaction offers a way to achieve exhaustive methylation without the formation of quaternary ammonium salts.[8][9] These foundational reactions laid the groundwork for the more controlled and efficient methods used today for the synthesis of this compound and other secondary amines.

Modern Synthetic Methodologies

The contemporary synthesis of this compound primarily relies on two highly efficient and scalable methods: the reductive amination of isobutyraldehyde and the direct methylation of isobutylamine. The choice between these routes often depends on the availability of starting materials, desired scale, and economic considerations.

Method 1: Reductive Amination of Isobutyraldehyde with Methylamine

This is the most common and industrially preferred method for the synthesis of this compound. The reaction proceeds in a "one-pot" fashion, where isobutyraldehyde and methylamine are reacted to form an intermediate imine (N-isobutylidenemethylamine), which is then reduced in situ to the final secondary amine product.[10]

The direct reductive amination approach is favored due to its efficiency and the avoidance of isolating the often-unstable imine intermediate. The choice of reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they are often too reactive and expensive for large-scale production. Catalytic hydrogenation offers a cleaner, more atom-economical alternative. The catalyst (e.g., Palladium on carbon, Raney Nickel) facilitates the addition of hydrogen across the C=N double bond of the imine. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure efficient conversion.

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_product Product Isobutyraldehyde Isobutyraldehyde Imine Imine Intermediate (N-isobutylidenemethylamine) Isobutyraldehyde->Imine Condensation (-H₂O) Methylamine Methylamine Methylamine->Imine Reduction Reduction (H₂, Catalyst) Imine->Reduction NMIA This compound Reduction->NMIA

Reductive amination of isobutyraldehyde with methylamine.
  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with isobutyraldehyde, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Amine Addition: The reactor is sealed and purged with nitrogen. Methylamine (either as a gas or an aqueous/alcoholic solution) is then introduced into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen to a specified pressure (typically 10-50 bar) and heated to a temperature between 80-150 °C. The reaction mixture is stirred vigorously to ensure efficient mixing and mass transfer.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed by distillation. The crude this compound is purified by fractional distillation to yield the final product with high purity (>98%).[3][11]

Method 2: Direct N-Methylation of Isobutylamine

An alternative route to this compound involves the direct methylation of isobutylamine. This method introduces a methyl group onto the primary amine.

This approach is conceptually straightforward but can be complicated by over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylisobutylamine). To achieve mono-methylation selectively, careful control of stoichiometry and reaction conditions is crucial. Using a protecting group strategy, such as forming an N-trifluoroacetyl derivative, allows for mono-methylation with methyl iodide, followed by deprotection to yield the desired secondary amine.[12] A more direct and classical approach is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reductant. This method is advantageous as it inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts.[7]

Direct_Methylation cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_product Product Isobutylamine Isobutylamine Reaction N-Methylation Isobutylamine->Reaction Methylating_Agent Methylating Agent (e.g., Formaldehyde/Formic Acid) Methylating_Agent->Reaction NMIA This compound Reaction->NMIA

Direct N-methylation of isobutylamine.
  • Reaction Setup: Isobutylamine is mixed with an excess of formic acid and formaldehyde (typically as an aqueous solution, formalin) in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to reflux (around 100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[13]

  • Work-up: After the reaction is complete, the mixture is cooled and made basic by the addition of a strong base, such as sodium hydroxide, to neutralize the excess formic acid and liberate the free amine.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Comparative Analysis of Synthesis Methods

ParameterReductive Amination of IsobutyraldehydeDirect N-Methylation of Isobutylamine
Starting Materials Isobutyraldehyde, Methylamine, HydrogenIsobutylamine, Formaldehyde, Formic Acid (or other methylating agents)
Key Advantages High selectivity for the secondary amine, good for large-scale production, atom economical (with H₂).Can be performed without high-pressure equipment (Eschweiler-Clarke), avoids handling of gaseous methylamine.
Key Disadvantages Requires high-pressure hydrogenation equipment, handling of flammable hydrogen gas.Potential for over-alkylation (with some methylating agents), may require excess reagents.
Typical Yields Generally high (>80-90%).Variable, but can be high with careful control (>70%).
Byproducts Water, minor amounts of tertiary amine.Water, carbon dioxide (Eschweiler-Clarke), potential for over-alkylation products.
Industrial Scalability Excellent.Good, particularly the Eschweiler-Clarke variant.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₅H₁₃N[1]
Molecular Weight 87.17 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 78-80 °C[2]
Density ~0.73 g/cm³[2]
Refractive Index ~1.395-1.400[3][11]
Solubility Miscible with water[2]
¹H NMR Consistent with the structure, showing signals for the N-methyl, isobutyl, and N-H protons.[1]
¹³C NMR Shows the expected number of carbon signals corresponding to the N-methyl and isobutyl groups.[14]
Mass Spectrum (GC-MS) The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 87, with a prominent base peak at m/z 44.[1]
IR Spectrum The infrared spectrum displays a characteristic N-H stretching vibration for a secondary amine.[1]

Conclusion

This compound, a key intermediate in the pharmaceutical industry, can be synthesized through robust and well-established methodologies. While its specific discovery is intertwined with the broader history of amine synthesis, modern methods, particularly the reductive amination of isobutyraldehyde, offer efficient and scalable routes to this valuable compound. The choice of synthetic strategy depends on a variety of factors, including scale, available equipment, and economic considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to effectively synthesize and utilize this compound in their work.

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Theoretical studies on N-Methylisobutylamine conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-Methylisobutylamine

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological function. For this compound (C₅H₁₃N), a simple yet flexible secondary amine, understanding its preferred three-dimensional structures is fundamental for applications ranging from synthetic chemistry to drug design. This technical guide provides a comprehensive framework for conducting theoretical conformational analysis of this compound using state-of-the-art computational chemistry methods. We will delve into the rationale behind methodological choices, present a detailed, step-by-step protocol from initial structure generation to final energy analysis, and offer templates for data presentation and visualization, empowering researchers to perform rigorous and reliable conformational studies.

Introduction: The Significance of Molecular Shape

This compound, also known as N,2-dimethylpropan-1-amine, is a secondary amine with a molecular weight of 87.16 g/mol .[1] Its structure features two key rotatable single bonds that give rise to a variety of distinct three-dimensional arrangements, or conformers. The relative stability of these conformers, and the energy barriers separating them, dictate the molecule's overall behavior. In drug development, for instance, the bioactive conformation of a ligand that binds to a protein target is often one of its low-energy solution-phase structures. Therefore, a thorough understanding of the conformational preferences is an indispensable part of rational drug design and molecular modeling.[2]

This guide eschews a one-size-fits-all template, instead presenting a logical workflow grounded in first-principles quantum mechanics. We will focus on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), two robust methods that provide an excellent balance of accuracy and computational efficiency for molecules of this size.[3][4][5] We will explore the critical roles of basis set selection and solvent modeling, ensuring the theoretical calculations accurately reflect real-world conditions.

Foundational Concepts in Conformational Analysis

The goal of a conformational analysis is to map the potential energy surface (PES) of a molecule as a function of its internal coordinates, primarily its dihedral angles.

  • Conformers (Rotamers): These are energy minima on the PES, representing stable, isolable (at least in principle) spatial arrangements of the atoms.

  • Transition States: These are first-order saddle points on the PES, representing the highest energy point along the lowest energy path between two conformers. The energy difference between a conformer and a transition state is the rotational barrier.[6][7]

The Rotational Degrees of Freedom in this compound

This compound possesses two primary rotational bonds that define its conformational space:

  • τ₁ (C-N bond): Rotation around the bond between the nitrogen and the isobutyl methylene carbon (C-C-C-N -C).

  • τ₂ (C-C bond): Rotation around the bond between the isobutyl methine and methylene carbons (C-C-C -N).

Different combinations of these dihedral angles lead to various conformers, which can be broadly classified as anti (dihedral angle of ~180°) or gauche (dihedral angle of ~±60°).

The Theoretical Toolkit: Methodological Choices

The accuracy of a computational study is critically dependent on the chosen theoretical method and basis set.

  • Quantum Mechanics (QM): For reliable energetics, QM methods are essential.

    • Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, model electron correlation at a computationally manageable cost, making them a workhorse for conformational analysis of organic molecules.[3][8][9] Modern functionals like M06-2X often provide improved accuracy for non-covalent interactions and conformational energies.[4]

    • Møller-Plesset Perturbation Theory (MP2): As a wave-function-based method, MP2 explicitly accounts for electron correlation and is a reliable ab initio alternative to DFT.[4][8][9][10] It is often used as a benchmark for DFT results.

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.[11] The choice of basis set is a trade-off between accuracy and computational cost.

    • Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* Widely used and provide a good starting point. The * or (d) indicates polarization functions on heavy atoms, while ** or (d,p) adds them to hydrogens, allowing for more flexible orbital shapes. The + indicates the addition of diffuse functions, which are important for describing anions or weak interactions.[12][13]

    • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set (CBS) limit, providing a pathway to highly accurate results.[4][10][11]

  • Solvent Effects: Gas-phase calculations are a useful simplification, but molecular properties can change significantly in solution.[14][15]

    • Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[16][17][18] This approach offers a computationally efficient way to capture bulk solvent effects.[15][17]

    • Explicit Solvent Models: Here, individual solvent molecules are included in the simulation. While more realistic, this approach is computationally far more expensive and is typically reserved for molecular dynamics simulations.[14][16][18]

Experimental Protocol: A Validated Workflow

The following protocol outlines a robust, multi-step workflow for the comprehensive conformational analysis of this compound. This process is designed to be self-validating, with checks at each stage to ensure the reliability of the results.

Workflow Overview

G cluster_prep Preparation cluster_search Conformational Space Exploration cluster_refine Quantum Mechanical Refinement cluster_analysis Analysis & Interpretation A 1. Initial 3D Structure Generation B 2. Coarse Conformational Search (Molecular Mechanics / Semi-empirical) A->B Input Structure C 3. Filtering & Selection of Unique Conformers B->C Identify Low-Energy Candidates D 4. Geometry Optimization (e.g., B3LYP/6-31G*) C->D Input Geometries E 5. Frequency Calculation (Confirm minima, get ZPVE) D->E Optimized Structures F 6. High-Accuracy Single-Point Energy (e.g., MP2/cc-pVTZ + Solvent Model) E->F Validated Minima G 7. Calculate Relative Energies (ΔE, ΔH, ΔG) F->G Accurate Energies H 8. Determine Boltzmann Populations G->H Rank Conformers I 9. Analyze Key Geometric Parameters H->I Interpret Stability

Caption: A comprehensive workflow for theoretical conformational analysis.

Step 1: Initial Structure Generation
  • Build the Molecule: Using a molecular builder/editor (e.g., Avogadro, GaussView, ChemDraw), construct the 2D structure of this compound (CC(C)CNC).[1]

  • Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure. Perform a quick geometry "cleanup" using a universal force field (UFF) or similar molecular mechanics (MM) method to ensure reasonable bond lengths and angles.

Step 2: Conformational Search

Causality: A thorough search of the conformational space is essential to avoid missing a global or important local energy minimum. Starting with a computationally inexpensive method allows for rapid exploration of a wide range of possibilities.[19]

  • Select a Search Method: Employ a conformational search algorithm. Many computational packages offer modules for this.[2][20][21][22] A systematic search, where dihedral angles τ₁ and τ₂ are rotated in discrete steps (e.g., every 30°), is feasible for a molecule of this size.

  • Execute the Search: Perform the search using a computationally cheap level of theory, such as a molecular mechanics force field (e.g., MMFF94) or a fast semi-empirical quantum method (e.g., GFN2-xTB).[5]

Step 3: Filtering and Selection
  • Energy Windowing: Discard all conformers that are significantly higher in energy (e.g., >10 kcal/mol) than the lowest-energy structure found.

  • Remove Duplicates: Use a root-mean-square deviation (RMSD) algorithm to compare the geometries of the remaining conformers and remove any duplicates (e.g., structures with an RMSD < 0.25 Å).[4] This leaves a set of unique, low-energy candidate structures.

Step 4: Geometry Optimization (QM)

Causality: The geometries from MM or semi-empirical methods are approximate. Re-optimization at a higher level of theory is required to obtain accurate structures and energies.

  • Method Selection: Choose a reliable DFT functional and a suitable basis set. A good starting point is the B3LYP/6-31G(d) level of theory.

  • Run Optimizations: For each unique conformer identified in Step 3, perform a full geometry optimization. The goal is to find the exact coordinates corresponding to the energy minimum on the QM potential energy surface.

Step 5: Frequency Calculation

Trustworthiness: This step is a critical validation of the protocol. A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency.

  • Execute Calculation: Using the same level of theory as the optimization (B3LYP/6-31G(d)), perform a frequency calculation on each optimized geometry.

  • Verify Minima: Confirm that all calculated vibrational frequencies are real (i.e., positive). If an imaginary frequency is found, it indicates a saddle point, and the structure should be perturbed along the direction of that vibrational mode and re-optimized.

  • Extract Thermodynamic Data: The output of this calculation provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy (H) and Gibbs free energy (G). These are crucial for accurate relative energy comparisons.[10]

Step 6: High-Accuracy Single-Point Energy Calculation

Causality: To obtain highly accurate relative energies ("chemical accuracy," ~1 kcal/mol), it is often beneficial to use a more sophisticated level of theory and a larger basis set on the already optimized geometries. This is computationally cheaper than performing the entire optimization at the higher level.[3]

  • Select High-Level Method: Choose a method known for accuracy, such as MP2 or a modern DFT functional like M06-2X , combined with a larger basis set like cc-pVTZ or aug-cc-pVTZ .[4][5][10]

  • Incorporate Solvation: This is the ideal stage to include an implicit solvent model (e.g., PCM or SMD with water or another relevant solvent) to simulate solution-phase energetics.[5]

  • Run Calculations: Perform a single-point energy calculation for each validated conformer using its B3LYP/6-31G(d) optimized geometry.

Step 7 & 8: Energy Analysis and Boltzmann Population
  • Consolidate Data: For each conformer, combine the high-accuracy electronic energy (from Step 6) with the thermal corrections to Gibbs free energy (from Step 5).

  • Calculate Relative Energies (ΔG): Identify the global minimum (the conformer with the lowest Gibbs free energy) and calculate the relative free energy of all other conformers with respect to it.

  • Calculate Boltzmann Population: The population (Pᵢ) of each conformer at a given temperature (T, e.g., 298.15 K) can be calculated using the Boltzmann distribution equation: Pᵢ = (e^(-ΔGᵢ/RT)) / (Σ e^(-ΔGⱼ/RT)) where R is the gas constant. This calculation reveals the percentage of each conformer present at thermal equilibrium.

Data Presentation and Visualization

Clear presentation of results is crucial for interpretation and communication.

Quantitative Data Summary

All quantitative results should be summarized in a table.

Conformer IDKey Dihedrals (τ₁, τ₂) (°)E_scf (Hartree)ZPVE (Hartree)ΔG (kcal/mol)Population (%)
Conf-1 -178.5, 65.2-250.123450.123450.0075.3
Conf-2 62.1, 179.3-250.122800.123110.8520.1
Conf-3 63.4, 64.8-250.121900.122981.504.6
..................
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Visualization of Conformational Relationships

Diagrams can effectively illustrate the relationships between conformers.

Caption: Energy relationships between key conformers and transition states (TS).

Conclusion

The theoretical study of this compound's conformation is a multi-faceted process that requires careful selection of computational methods and a rigorous, validated workflow. By systematically exploring the potential energy surface, optimizing candidate structures with reliable quantum mechanical methods, and refining energies at a high level of theory including solvent effects, researchers can build a detailed and accurate model of the molecule's conformational landscape. The insights gained from this analysis—identifying the most stable conformers and their relative populations—are invaluable for predicting molecular interactions, understanding reaction mechanisms, and guiding the design of new molecules in the pharmaceutical and materials science industries.

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N-Methylisobutylamine health and safety information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of N-Methylisobutylamine

Introduction

This compound (CAS No. 625-43-4), also known as N,2-dimethylpropylamine, is a secondary amine utilized as an intermediate in pharmaceutical and chemical synthesis.[1] While its utility is significant, its handling demands a comprehensive understanding of its hazardous properties to ensure the safety of researchers and laboratory personnel. This guide provides an in-depth analysis of its health and safety profile, grounded in established protocols and authoritative data, to empower scientists in drug development and research to manage its risks effectively. The narrative emphasizes the causality behind safety protocols, reflecting a field-proven approach to chemical management.

Chemical Identification and Physicochemical Properties

A foundational understanding of this compound's properties is essential for anticipating its behavior and implementing appropriate safety controls. It is a colorless to pale yellow liquid characterized by a typical amine odor.[2][3] Its high vapor pressure and miscibility with water are critical factors in its handling, influencing both inhalation risk and spill management strategies.[1][4]

PropertyValueSource(s)
CAS Number 625-43-4[1][2][4]
Molecular Formula C5H13N[1][5]
Molecular Weight 87.16 g/mol [1][5]
Appearance Clear, colorless to pale yellow liquid[2][3]
Boiling Point 73 - 78 °C[1][4][6]
Melting Point approx. -75 °C[1][4]
Density approx. 0.724 - 0.73 g/cm³[1][4]
Vapor Pressure 116 mmHg at 25 °C[1][4]
Water Solubility Miscible[1][4][6]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard.[2] Its primary dangers stem from its flammability and corrosivity. A critical point for all handlers is that the toxicological properties have not been fully investigated, necessitating a cautious approach that treats the substance as potentially having uncharacterized long-term health effects.[2][7]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids2/3H224/H225: Extremely/Highly flammable liquid and vapor[2][5]
Skin Corrosion/Irritation1A/1BH314: Causes severe skin burns and eye damage[2][5]
Acute Toxicity, Oral3H301: Toxic if swallowed[5]
Serious Eye Damage1H318: Causes serious eye damage[5]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[5]

Toxicological Insights:

  • Corrosivity: The primary health hazard is its corrosive nature. Direct contact will cause severe burns to the skin, eyes, and mucous membranes.[2][7] Ingestion is particularly dangerous, leading to severe swelling and a high risk of perforating the esophagus or stomach; for this reason, emesis (vomiting) is contraindicated as a first aid measure.[2][7]

  • Inhalation: Due to its high volatility, there is a significant risk of inhaling vapors. High concentrations can lead to symptoms such as headache, dizziness, nausea, and vomiting.[2][7] It may also cause respiratory system irritation.[2][5]

  • Systemic Effects: While comprehensive data is lacking, the potential for systemic effects following absorption through the skin or ingestion exists.[8] The absence of established occupational exposure limits does not imply the substance is safe; rather, it underscores the need for stringent exposure minimization.[2][9]

The Hierarchy of Controls for Safe Handling

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective control measures, ensuring that reliance on personal protective equipment (PPE) is the final line of defense.

cluster_0 n1 Elimination / Substitution n2 Engineering Controls (e.g., Fume Hood, Ventilation) n1->n2 Most Effective n3 Administrative Controls (e.g., SOPs, Training) n2->n3 n4 Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) n3->n4 Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution (Most Effective): The primary consideration should always be whether a less hazardous chemical can be substituted for this compound.

  • Engineering Controls: When substitution is not feasible, physical controls to isolate personnel from the hazard are paramount. All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[2] The work area must be equipped with explosion-proof ventilation and lighting systems due to the high flammability.[2][10] An eyewash station and emergency shower must be immediately accessible.[2][7]

  • Administrative Controls: Safe work practices must be documented in Standard Operating Procedures (SOPs). This includes comprehensive training on the specific hazards, proper handling techniques, and emergency procedures.[9] Areas where the chemical is stored or handled must be clearly marked, and access should be restricted to authorized personnel.

  • Personal Protective Equipment (PPE) (Least Effective): PPE is used to protect against residual risks that cannot be eliminated by other controls. The selection is critical and must include:

    • Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] A full face shield should also be worn.[4]

    • Skin Protection: Wear chemical-resistant gloves (materials like Viton or Chlorinated Polyethylene are often recommended for amines) and a flame-retardant, anti-static lab coat or coveralls.[11]

    • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is required. In fire situations, a self-contained breathing apparatus (SCBA) is essential.[2]

Standard Operating Procedures (SOPs)

4.1 Routine Laboratory Handling

  • Preparation: Before handling, confirm the chemical fume hood is operational and the safety shower/eyewash station is unobstructed. Don all required PPE.

  • Dispensing: Ground and bond all metal containers and equipment during transfer to prevent ignition from static electricity discharge.[2][7] Use only non-sparking tools.[2][7]

  • Handling: Perform all manipulations within the fume hood. Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[2]

  • Post-Handling: Tightly close the container immediately after use. Decontaminate any surfaces that may have been exposed. Wash hands and forearms thoroughly after removing gloves.

4.2 Storage Requirements

  • Location: Store in a designated "Corrosives Area" that is also suitable for flammable liquids.[2][7] The area must be cool, dry, and well-ventilated.[2]

  • Ignition Sources: Strictly prohibit open flames, sparks, and smoking in the storage area.[2][7]

  • Containers: Keep containers tightly closed to prevent the escape of vapors and absorption of moisture.[2][7]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[2][12]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

5.1 Accidental Release (Spill) Protocol The response to a spill is dictated by its flammability and corrosivity.

spill Spill Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate ignition Remove ALL ignition sources (flames, sparks, equipment). evacuate->ignition ventilate Ensure ventilation (fume hood). ignition->ventilate ppe Don appropriate PPE (respirator, gloves, goggles). ventilate->ppe contain Contain spill with inert absorbent (sand, dry lime, vermiculite). Use non-sparking tools. ppe->contain collect Collect absorbed material into a sealed, labeled hazardous waste container. contain->collect clean Decontaminate spill area. collect->clean

Caption: Workflow for responding to a chemical spill.

  • Evacuate: Immediately evacuate personnel from the spill area.[2]

  • Control Ignition Sources: Remove all sources of ignition (open flames, hot surfaces, sparks).[2][7]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Containment: Wearing appropriate PPE, contain the spill by diking with a non-combustible, inert absorbent material such as sand, dry lime, or soda ash.[2][9] Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal.[2][7]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer.

5.2 Fire-Fighting Protocol

  • Hazard: This is a highly flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[2][9] Containers are at risk of exploding when heated.[2][9]

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][7] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[2][9]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][7]

5.3 First Aid Measures Immediate medical attention is required for nearly all exposures.[2]

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[2][7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7]
Inhalation Remove the victim to fresh air. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Waste Disposal

This compound and any materials contaminated with it (e.g., absorbent materials from a spill) must be treated as hazardous waste.[2][13] Disposal must be conducted through a licensed waste disposal company and in strict accordance with all local, regional, and national regulations.[2][13] Empty containers may retain product residue and explosive vapors and should be handled accordingly.[7][8]

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An In-depth Technical Guide to the Physical Properties of N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of N-Methylisobutylamine (NMIA), a secondary amine of significant interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the boiling point and density of NMIA, offering not just established values but also detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, safety assessments, and quality control.

Introduction to this compound

This compound (CAS No. 625-43-4), with the molecular formula C₅H₁₃N, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its structure, featuring a methyl group and an isobutyl group attached to a nitrogen atom, imparts specific physical and chemical characteristics that are crucial for its application as a pharmaceutical intermediate and in the synthesis of various other chemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective and safe handling, process optimization, and for meeting regulatory requirements.

Core Physical Properties

The fundamental physical properties of a compound dictate its behavior in various experimental and industrial settings. For NMIA, the boiling point and density are two of the most critical parameters.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the reported boiling point shows some variation across different sources, which is common for chemical data and can depend on the purity of the sample and the precision of the measurement technique. The commonly cited boiling points are in the range of 73 °C to 78 °C at standard atmospheric pressure (760 mmHg) .[2][3][4][5]

The boiling point of amines is influenced by intermolecular forces, primarily hydrogen bonding and van der Waals forces. As a secondary amine, this compound can act as a hydrogen bond donor and acceptor, leading to a higher boiling point than alkanes of similar molecular weight, but lower than corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen.[6][7]

Density

Density is a measure of mass per unit volume and is a fundamental property for mass transfer calculations, reactor design, and formulation development. The density of this compound is consistently reported to be approximately 0.724 g/cm³ to 0.73 g/mL at 20 °C .[2][4][5]

Data Summary Table

For ease of reference, the key physical properties of this compound are summarized in the table below.

Physical PropertyValueConditionsSource(s)
Boiling Point 73 °C760 mmHg[2][3]
78 °C[4][5]
Density 0.724 g/cm³[2]
0.73 g/mL20 °C[4][5]

Experimental Determination of Physical Properties

To ensure the highest level of accuracy and reliability, in-house determination of physical properties under specific laboratory conditions is often necessary. The following sections provide detailed, step-by-step protocols for the determination of the boiling point and density of this compound.

Protocol 1: Determination of Boiling Point by Ebulliometry

This protocol describes the determination of the boiling point of this compound at atmospheric pressure using a standard ebulliometer. This method relies on the precise measurement of the temperature at which the liquid and vapor phases are in equilibrium.

Methodology:

  • Apparatus Setup: Assemble a clean, dry ebulliometer equipped with a calibrated thermometer or temperature probe and a condenser. Ensure all glass joints are properly sealed.

  • Sample Preparation: Introduce a known volume of high-purity this compound into the boiling flask of the ebulliometer, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the sample using a heating mantle.

  • Equilibrium Establishment: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is reached when the temperature reading stabilizes for a period of at least five minutes, indicating that the liquid and vapor are in thermal equilibrium.

  • Data Recording: Record the stable temperature reading as the boiling point.

  • Pressure Correction (Optional but Recommended): Record the ambient atmospheric pressure using a barometer. If the pressure deviates significantly from 760 mmHg, a pressure correction can be applied using the Clausius-Clapeyron equation or established nomographs for amines.

  • Repeatability: Perform the measurement in triplicate to ensure reproducibility. The reported boiling point should be the average of the three measurements.

Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Reporting A Apparatus Setup (Ebulliometer) B Sample Preparation (NMIA + Boiling Chips) A->B C Gentle Heating B->C D Establish Equilibrium (Stable Temperature) C->D E Record Boiling Point D->E F Record Ambient Pressure E->F G Pressure Correction (Optional) F->G H Repeat Measurement (Triplicate) G->H I Report Average Value H->I DensityWorkflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_post_analysis Post-Analysis & Reporting A Instrument Calibration (Air and Water) B Set Temperature A->B C Inject NMIA Sample (Bubble-free) B->C D Initiate Measurement C->D E Record Density D->E F Clean & Dry Cell E->F G Repeat Measurement (Triplicate) F->G H Report Average Density G->H

Caption: Workflow for the experimental determination of density.

Conclusion

The physical properties of this compound, particularly its boiling point and density, are critical parameters for its application in research and development. This guide has provided both a compilation of reliable literature values and detailed, practical protocols for their experimental verification. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of accurate and reproducible data, leading to more robust and reliable scientific outcomes.

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Methodological & Application

Synthesis of N-Methylisobutylamine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the synthesis of N-methylisobutylamine, a valuable secondary amine intermediate in pharmaceutical and chemical research. The protocol herein details a robust and efficient one-pot reductive amination of isobutyraldehyde with methylamine, utilizing sodium borohydride as the reducing agent. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, methods for product characterization and purification, and critical safety considerations. It is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this compound.

Introduction: The Significance of this compound and Reductive Amination

This compound serves as a crucial building block in the synthesis of various biologically active molecules and fine chemicals.[1] Its structural motif is present in a range of pharmaceutical compounds, making its efficient and scalable synthesis a topic of considerable interest.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly effective method for the preparation of primary, secondary, and tertiary amines.[2] This methodology involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[3] The one-pot nature of this reaction, coupled with the use of mild and selective reducing agents, makes it a preferred route over traditional methods like direct alkylation of amines, which often suffer from issues of over-alkylation and lower yields.[3]

This application note focuses on the synthesis of this compound from isobutyraldehyde and methylamine, employing the cost-effective and readily available reducing agent, sodium borohydride (NaBH₄).[4]

Reaction Mechanism and Rationale

The reductive amination of isobutyraldehyde with methylamine proceeds through a two-step sequence within a single reaction vessel. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Imine Formation

The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of isobutyraldehyde. This addition forms an unstable hemiaminal intermediate. Under mildly acidic or neutral conditions, the hemiaminal readily dehydrates to yield the corresponding N-isobutylidenemethylamine (an imine). The removal of water or the presence of a dehydrating agent can drive this equilibrium towards the imine product.

Step 2: Reduction of the Imine

The formed imine is then reduced in situ by sodium borohydride. The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the C=N double bond, leading to the formation of the desired this compound product. While sodium borohydride can also reduce aldehydes, the rate of imine reduction is generally faster, allowing for a one-pot procedure.[3][5] However, careful control of the addition of the reducing agent is recommended to minimize the reduction of the starting aldehyde.[3]

Diagram of the Reaction Mechanism:

Reductive_Amination_Mechanism Isobutyraldehyde Isobutyraldehyde (CH₃)₂CHCHO Hemiaminal Hemiaminal Intermediate Isobutyraldehyde->Hemiaminal + Methylamine Methylamine CH₃NH₂ Methylamine->Hemiaminal + Imine N-isobutylidenemethylamine (Imine) Hemiaminal->Imine Dehydration Product This compound (CH₃)₂CHCH₂NHCH₃ Imine->Product + NaBH₄ (Reduction) NaBH4 NaBH₄ H2O_loss - H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierComments
IsobutyraldehydeReagent, ≥99%Sigma-Aldrich
Methylamine40% solution in waterSigma-Aldrich
Sodium BorohydridePowder, ≥98%Sigma-Aldrich
MethanolAnhydrous, 99.8%Fisher Scientific
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
Sodium HydroxidePellets, ≥97%VWR
Anhydrous Magnesium SulfateGranularVWR
Hydrochloric AcidConcentrated, 37%VWRFor pH adjustment and salt formation if needed for purification.
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Heating mantle with a stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • pH paper or pH meter

Experimental Protocol

Workflow for this compound Synthesis:

Sources

Application Note: High-Purity N-Methylisobutylamine via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

N-Methylisobutylamine (NMIA) is a crucial secondary amine intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The purity of NMIA directly impacts the yield and impurity profile of subsequent reactions, making its effective purification a critical step in chemical synthesis. This application note provides a detailed protocol for the purification of this compound by fractional distillation. We will delve into the underlying principles, potential impurities, and a step-by-step methodology to achieve high-purity NMIA, essential for rigorous research and development applications.

Introduction: The Imperative for Pure this compound

This compound, a colorless to pale yellow liquid, serves as a versatile building block in organic synthesis.[2] Its secondary amine functionality allows for its incorporation into a wide array of molecular scaffolds. However, commercial grades of NMIA can contain various impurities that may interfere with downstream applications. These impurities can arise from the manufacturing process or degradation over time. Common impurities in secondary amines include primary and tertiary amines, water, and products of oxidation or reaction with atmospheric carbon dioxide.[4] Distillation is a powerful technique for purifying liquids based on differences in boiling points, and it is particularly well-suited for separating volatile amines from non-volatile or less volatile contaminants.[5]

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound is fundamental to designing an effective distillation protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H13N[1][6]
Molecular Weight 87.16 g/mol [6]
Boiling Point 73 °C at 760 mmHg[1][7]
Density 0.724 g/cm³[1]
Refractive Index 1.3950 to 1.3970[1][2]
Water Solubility Miscible[1][8]

The relatively low boiling point of NMIA allows for straightforward distillation at atmospheric pressure. However, its miscibility with water necessitates a drying step prior to distillation to prevent the formation of azeotropes and ensure the removal of water.

Potential Impurities and Their Boiling Points:

  • Isobutylamine (Primary Amine): Boiling point of 67-69 °C.[9] This is a common impurity due to its close structural relationship and potential as a starting material.

  • Diisobutylmethylamine (Tertiary Amine): Higher boiling point than NMIA.

  • Water: Boiling point of 100 °C. Forms azeotropes with amines.

  • Oxidation Products (e.g., N-oxides): Generally have significantly higher boiling points and are non-volatile.[4]

  • Carbonate Salts: Formed by reaction with atmospheric CO2, these are non-volatile salts.[4]

The close boiling point of isobutylamine presents the primary challenge in achieving high purity, necessitating the use of fractional distillation for efficient separation.

Safety and Handling Precautions

This compound is a flammable, corrosive, and toxic substance.[6][10] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[10][11]

Key Safety Precautions:

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[11][12]

  • Ventilation: All handling and distillation procedures must be conducted in a certified chemical fume hood.[10][11]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[10][12] Use explosion-proof equipment and ground all metal parts to prevent static discharge.[10][12]

  • Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

Protocol for Purification by Fractional Distillation

This protocol outlines the purification of this compound using fractional distillation. The key steps involve pre-drying the amine, setting up the distillation apparatus, and carefully collecting the purified fraction.

Materials and Equipment
  • This compound (crude)

  • Potassium hydroxide (KOH) pellets or Calcium hydride (CaH2)

  • Boiling chips

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Ice bath

Pre-Distillation Drying

The hygroscopic nature of amines necessitates a drying step to remove water.[4]

  • To a round-bottom flask, add the crude this compound.

  • Add a suitable drying agent. Potassium hydroxide is a good choice as it is a basic drying agent that will not react with the amine.[4] Add approximately 10-20 g of KOH pellets for every 100 mL of amine.

  • Stir the mixture at room temperature for several hours, or let it stand overnight, to allow for complete drying.

Distillation Workflow

The following diagram illustrates the fractional distillation setup.

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_collection Product Collection Crude NMIA\n+ Drying Agent Crude NMIA + Drying Agent Heating Mantle\n(Distilling Flask) Heating Mantle (Distilling Flask) Crude NMIA\n+ Drying Agent->Heating Mantle\n(Distilling Flask) Fractionating Column Fractionating Column Heating Mantle\n(Distilling Flask)->Fractionating Column Heat Gently Heat Gently Heating Mantle\n(Distilling Flask)->Heat Gently Distillation Head Distillation Head Fractionating Column->Distillation Head Condenser Condenser Distillation Head->Condenser Thermometer Thermometer Distillation Head->Thermometer Receiving Flask Receiving Flask Condenser->Receiving Flask Ice Bath Ice Bath Receiving Flask->Ice Bath Collect Foreshot\n(<70°C) Collect Foreshot (<70°C) Receiving Flask->Collect Foreshot\n(<70°C) Collect Main Fraction\n(72-74°C) Collect Main Fraction (72-74°C) Receiving Flask->Collect Main Fraction\n(72-74°C) Inert Gas Inert Gas Inert Gas->Distillation Head Heat Gently->Collect Foreshot\n(<70°C) Collect Foreshot\n(<70°C)->Collect Main Fraction\n(72-74°C) Stop Distillation Stop Distillation Collect Main Fraction\n(72-74°C)->Stop Distillation Purified NMIA Purified NMIA Stop Distillation->Purified NMIA

Caption: Fractional distillation workflow for this compound purification.

Step-by-Step Procedure
  • Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the diagram above in a chemical fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Decant the pre-dried this compound into the distillation flask, leaving the drying agent behind. Add a few boiling chips to ensure smooth boiling.

  • Inert Atmosphere: Flush the system with an inert gas like nitrogen or argon to prevent oxidation of the hot amine.[4] Maintain a gentle positive pressure of the inert gas throughout the distillation, monitored with an oil bubbler.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Foreshot Collection: Collect the initial distillate that comes over at a temperature below the boiling point of NMIA (typically <70 °C). This fraction will contain more volatile impurities.

  • Main Fraction Collection: As the temperature stabilizes at the boiling point of this compound (72-74 °C at atmospheric pressure), change the receiving flask to collect the purified product.[1][7]

  • Monitoring: Continuously monitor the temperature at the distillation head. A stable boiling point indicates that a pure substance is distilling.

  • Termination: Stop the distillation when the temperature begins to rise significantly above the boiling point of NMIA or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Storage: Store the purified this compound in a tightly sealed amber glass bottle under an inert atmosphere to prevent degradation.

Troubleshooting

IssuePotential CauseSolution
Bumping or Uneven Boiling Insufficient or inactive boiling chips.Allow the apparatus to cool, and add fresh boiling chips.
Temperature Fluctuations Inefficient insulation of the fractionating column.Wrap the column with glass wool or aluminum foil to ensure a proper temperature gradient.
Low Yield Inefficient condensation.Ensure a sufficient flow of cold water through the condenser.
Product Discoloration Oxidation of the amine.Ensure a continuous and positive pressure of inert gas throughout the distillation.[4][13]

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by fractional distillation. By carefully controlling the distillation parameters and adhering to the safety precautions, researchers can obtain high-purity NMIA suitable for demanding applications in pharmaceutical and chemical synthesis. The principles and techniques outlined here are broadly applicable to the purification of other volatile secondary amines.

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N-Methylisobutylamine: A Versatile Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple Scaffold

In the vast and intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the myriad of available synthons, N-Methylisobutylamine, a seemingly simple secondary amine, has emerged as a versatile and valuable scaffold in the construction of a diverse range of pharmaceutical compounds. Its unique combination of a secondary amine for facile functionalization and an isobutyl group for modulating lipophilicity and steric interactions makes it an attractive starting point for drug discovery programs targeting a spectrum of therapeutic areas.

This comprehensive guide provides an in-depth exploration of this compound as a key building block in pharmaceutical development. We will delve into its fundamental properties, explore its application in the synthesis of bioactive molecules, and provide detailed, field-proven protocols for its incorporation into drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile amine in their quest for next-generation medicines.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Boiling Point78 °C
Density0.73 g/mL
SolubilityMiscible with water

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, making it a competent nucleophile. This nucleophilicity allows for a variety of chemical transformations, with N-alkylation being a cornerstone of its application in pharmaceutical synthesis.

Applications in Pharmaceutical Synthesis: Case Studies

While not always present in the final drug structure in its original form, this compound and its close structural relatives serve as critical starting materials or key intermediates in the synthesis of several pharmaceutical agents. Two notable examples, though not directly synthesized from this compound in all commercial routes, illustrate the utility of the N-alkylated isobutyl motif in drug design.

Butamirate: A Non-Opioid Antitussive Agent

Butamirate is a centrally acting cough suppressant.[1] Its structure features a 2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate moiety.[2] While the commercially available drug contains a diethylamino group, the synthesis of analogs with other N-alkyl substituents, such as N-methylisobutyl, is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The isobutyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration for centrally acting drugs.

Conceptual Synthetic Pathway to a Butamirate Analog using this compound

This conceptual workflow illustrates how this compound could be employed to generate analogs of Butamirate for research and development purposes.

G cluster_0 Synthesis of N-Methylisobutylethanolamine cluster_1 Esterification This compound This compound N-Methylisobutylethanolamine N-Methylisobutylethanolamine This compound->N-Methylisobutylethanolamine Ethoxylation Ethylene oxide Ethylene oxide Ethylene oxide->N-Methylisobutylethanolamine Butamirate_Analog Butamirate_Analog N-Methylisobutylethanolamine->Butamirate_Analog Esterification 2-Phenylbutyryl chloride 2-Phenylbutyryl chloride 2-Phenylbutyryl chloride->Butamirate_Analog

Caption: Conceptual synthesis of a Butamirate analog.

Picilorex: An Anorectic Agent

Picilorex is a pyrrolidine derivative that has been investigated for its anorectic properties.[3][4] Its chemical name is 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine.[5] While the final structure is a cyclic secondary amine, the synthesis of such pyrrolidines can conceptually start from acyclic precursors that could be derived from isobutylamine derivatives. The N-methylisobutyl group can be a precursor to the N-methylpyrrolidine ring through intramolecular cyclization strategies. This highlights the role of this compound not just as a direct building block, but also as a synthon for more complex heterocyclic systems.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for common reactions involving this compound, enabling its incorporation into target molecules.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted Compounds

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly relevant for the alkylation of secondary amines like this compound. This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Workflow for Reductive Amination

G Start Start Reactants This compound + Aldehyde/Ketone Start->Reactants Solvent Dissolve in suitable solvent (e.g., Dichloromethane) Reactants->Solvent Imine_Formation Stir at room temperature (1-2 hours) Solvent->Imine_Formation Reducing_Agent Add reducing agent (e.g., Sodium triacetoxyborohydride) Imine_Formation->Reducing_Agent Reaction_Completion Stir until completion (Monitor by TLC/LC-MS) Reducing_Agent->Reaction_Completion Workup Aqueous workup and extraction Reaction_Completion->Workup Purification Column chromatography Workup->Purification Product Product Purification->Product

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The concentration is typically in the range of 0.1-0.5 M.

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyl compounds, the addition of a mild acid catalyst (e.g., acetic acid, 0.1 eq.) can facilitate the formation of the iminium ion intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add a suitable reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is often the reagent of choice as it is mild and tolerant of a wide range of functional groups. The addition should be done at room temperature or 0 °C to control any potential exotherm.

  • Reaction Monitoring and Completion: Allow the reaction to stir at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol 2: N-Acylation to Form Amides

The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, provides a straightforward route to N-methyl-N-isobutylamides. These amides are important functionalities in many pharmaceutical compounds.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.) or pyridine, in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acid chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated aqueous solution of NaHCO₃ to remove any remaining acid, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be further purified by recrystallization or flash column chromatography.

Troubleshooting and Key Considerations

  • Over-alkylation in Reductive Amination: While less of a concern with secondary amines compared to primary amines, the formation of quaternary ammonium salts is possible if a highly reactive alkylating agent is formed in situ. Using a slight excess of the amine can help to minimize this.

  • Reagent Purity: The purity of this compound and other reagents is critical. Impurities can lead to side reactions and complicate purification. It is recommended to use high-purity reagents.[6][7]

  • Inert Atmosphere: For reactions sensitive to moisture or air, such as those involving organometallic reagents or highly reactive intermediates, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential.

Conclusion and Future Outlook

This compound stands as a testament to the principle that simple, readily available building blocks can be powerful tools in the complex endeavor of drug discovery. Its straightforward reactivity, coupled with the desirable physicochemical properties it imparts to molecules, ensures its continued relevance in the synthesis of novel pharmaceuticals. As synthetic methodologies continue to advance, we can anticipate even more innovative applications of this compound and its derivatives in the development of future therapies for a wide range of diseases. The exploration of its use in creating diverse chemical libraries for high-throughput screening and in the synthesis of complex natural product analogs represents exciting avenues for future research.

References

  • Teulon, J. M. (1975). 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine.
  • Butamirate. In DrugFuture. Retrieved from [Link]

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  • Picilorex. In PubChem. Retrieved from [Link]

  • Picilorex. In Wikipedia. Retrieved from [Link]

  • Butamirate Citrate. In PubChem. Retrieved from [Link]

  • Picilorex. In gsrs. Retrieved from [Link]

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  • Isobutylamine. In Wikipedia. Retrieved from [Link]

  • New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine. (1994).
  • Synthesis method of N-methyl isopropylamine. (2011).
  • METHYL ISOBUTYLAMINE. In ChemBK. Retrieved from [Link]

  • Preparation of N-amino compounds. (1986). U.S.
  • Process for producing isobutene from isobutylamine. (2013).
  • Production of methylamine. (1932). U.S.
  • Preparation of 1-butyl-4-piperidinylmethylamine. (2001). U.S.
  • Synthesis and structural characterization of methyl isopimarate. In ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of N-Methylisobutylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylisobutylamine (NMIA), a secondary amine with the CAS number 625-43-4, serves as a critical and versatile building block in the synthesis of advanced agrochemicals.[1][2] Its unique structural motif, combining a methyl group and an isobutyl group on a nitrogen atom, allows for the introduction of specific steric and lipophilic properties into target molecules. This guide provides an in-depth exploration of NMIA's applications, focusing on its role in creating novel fungicides and herbicides. We will detail field-proven synthetic protocols, explain the chemical principles behind its reactivity, and provide the necessary data for its safe and effective use in a research and development setting.

Introduction: The Role of this compound as a Synthon

This compound (NMIA) is a colorless, flammable liquid characterized by its reactive secondary amine functionality.[3][4] This reactivity is the cornerstone of its utility in organic synthesis. In the context of agrochemical development, the introduction of the N-methylisobutyl moiety can significantly influence the physicochemical properties of the final active ingredient, such as its solubility, membrane permeability, and metabolic stability, thereby affecting its bioavailability and efficacy.

The primary mode of reaction for NMIA is nucleophilic attack via the lone pair of electrons on the nitrogen atom. This makes it an ideal reactant for forming stable covalent bonds with electrophilic centers, most notably carbonyl carbons in acyl chlorides, esters, and carboxylic acids, leading to the formation of tertiary amides.

Physicochemical Properties of this compound

A clear understanding of NMIA's properties is essential for its proper handling and use in synthesis.

PropertyValueReference
CAS Number 625-43-4[2][5]
Molecular Formula C₅H₁₃N[2][3]
Molecular Weight 87.17 g/mol [3]
Boiling Point 78 °C[4]
Density ~0.73 g/cm³[4]
Refractive Index 1.3950 to 1.3970[6]
Water Solubility Miscible[6]
Appearance Colorless Liquid[3][5]

Core Applications in Agrochemical Synthesis

NMIA is a valuable intermediate for creating a diverse range of agrochemical candidates. Its primary application lies in the synthesis of amide-containing compounds, a structural class prevalent in many modern fungicides and herbicides.

Fungicide Synthesis: Building Novel Amide-Based Candidates

Many successful fungicides, such as Penthiopyrad and Valifenalate, are built around an amide linkage which is crucial for their biological activity.[7][8][9] NMIA can be readily incorporated into novel structures to explore new chemical space for potential succinate dehydrogenase inhibitors (SDHI) or other classes of fungicides. The reaction typically involves the coupling of NMIA with a carboxylic acid moiety that is part of a known fungicidal scaffold (e.g., a pyrazole, thiophene, or isoxazole ring system).[9][10][11]

The causality behind this approach is that modifying the N-substituents of the amide bond can fine-tune the molecule's binding affinity to the target enzyme. The isobutyl group provides steric bulk and lipophilicity, which can enhance binding in hydrophobic pockets of the target protein, while the N-methyl group can influence rotational barriers and conformation.

Herbicide Synthesis: Modifying Glyphosate for Enhanced Properties

Glyphosate, the world's most widely used herbicide, functions by inhibiting the EPSPS enzyme in plants.[12] However, its high polarity leads to issues with soil binding and leaching into groundwater.[13] A key strategy to mitigate this is to synthesize less polar amide derivatives.[12][13] NMIA is an excellent candidate for this derivatization.

By converting the carboxylic acid group of glyphosate into an N-methylisobutylamide, the resulting molecule exhibits increased lipophilicity. This modification is hypothesized to improve foliar uptake and reduce the likelihood of leaching, potentially leading to a more effective and environmentally stable herbicide.[13]

Detailed Synthetic Protocols & Methodologies

The following protocols are designed to be self-validating, providing researchers with a robust framework for utilizing NMIA in agrochemical synthesis.

Protocol 1: General Synthesis of N-Methylisobutyl Amides from Carboxylic Acids

This protocol describes a general two-step, one-pot procedure for the synthesis of tertiary amides from a parent carboxylic acid, a common step in creating new fungicidal or herbicidal candidates.

Materials:

  • Agrochemical parent carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • This compound (NMIA) (1.3 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂), add a catalytic amount of DMF. Cool the mixture to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester.

  • Amide Coupling: Re-cool the reaction mixture containing the newly formed acyl chloride to 0 °C. In a separate flask, dissolve NMIA (1.3 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the NMIA/triethylamine solution dropwise to the acyl chloride solution at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting acyl chloride is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-methylisobutyl amide.

Causality & Trustworthiness: This protocol first converts the carboxylic acid to a more reactive acyl chloride. The use of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct from both steps without competing with the NMIA nucleophile.[9][11] The aqueous work-up systematically removes unreacted reagents and byproducts, ensuring a high-purity final compound.

Diagram 1: General Workflow for N-Amide Synthesis

G cluster_activation Step 1: Acid Chloride Formation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Work-up & Purification Acid Carboxylic Acid (R-COOH) SOCl2 SOCl₂ or (COCl)₂ in Anhydrous DCM Acid->SOCl2 0°C to RT AcylChloride Acyl Chloride (R-COCl) SOCl2->AcylChloride NMIA NMIA + Base (TEA) AcylChloride->NMIA 0°C to RT FinalAmide Final N-Methylisobutyl Amide NMIA->FinalAmide Workup Aqueous Work-up FinalAmide->Workup Purify Column Chromatography Workup->Purify

A generalized workflow for synthesizing N-methylisobutyl amides.

Protocol 2: Synthesis of a Glyphosate-N-Methylisobutylamide Candidate

This protocol adapts a known method for creating amide derivatives of glyphosate, a technique used to reduce the polarity of the parent herbicide.[12][13]

Materials:

  • Glyphosate (1.0 eq, 10 mmol, 1.69 g)

  • Dioxane (solvent)

  • N-Methylmorpholine (NMM) (1.3 eq, 13 mmol)

  • Isobutyl chloroformate (1.3 eq, 13 mmol, 1.68 mL)

  • This compound (NMIA) (1.3 eq, 13 mmol)

Procedure:

  • Glyphosate Activation: Suspend glyphosate (1.0 eq) in dioxane in a flask equipped with a magnetic stirrer. Cool the suspension to -5 °C in an ice-salt bath.

  • Add N-Methylmorpholine (1.3 eq) to the stirring suspension.

  • Slowly add isobutyl chloroformate (1.3 eq) dropwise, maintaining the temperature below 0 °C. This forms a mixed anhydride, activating the carboxylic acid group. Stir the mixture for 30 minutes at this temperature.

  • Amine Addition: Add this compound (1.3 eq) to the reaction mixture.

  • Allow the reaction to proceed with stirring for 2 hours, letting it slowly warm to room temperature.

  • Work-up and Isolation: The work-up procedure would typically involve filtering any solids and then removing the solvent under reduced pressure. The resulting crude product would then be purified, likely through recrystallization or column chromatography, to isolate the desired glyphosate-N-methylisobutylamide.

Expertise & Validation: This method uses a mixed anhydride activation with isobutyl chloroformate, a common and effective strategy for peptide coupling that is directly applicable here.[12] N-Methylmorpholine acts as the base to facilitate the formation of the mixed anhydride. The success of the reaction can be validated by ¹H NMR, looking for the appearance of signals corresponding to the isobutyl and N-methyl groups, and by mass spectrometry to confirm the molecular weight of the product.

Diagram 2: Synthesis of Glyphosate-N-Methylisobutylamide

Reaction scheme for the synthesis of a glyphosate amide derivative.

Safety and Handling

As a reactive chemical, proper handling of this compound is paramount for laboratory safety.

  • Hazards: NMIA is a flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory tract irritation.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Personal Protective Equipment (PPE): Always handle NMIA in a chemical fume hood. Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile synthon for the modern agrochemical research pipeline. Its straightforward reactivity, primarily in forming robust amide bonds, allows for the systematic modification of parent compounds like glyphosate or the construction of entirely new fungicidal scaffolds. The protocols and data presented here provide a foundational guide for researchers to leverage the unique properties of NMIA, enabling the exploration of novel active ingredients with potentially enhanced efficacy, bioavailability, and improved environmental profiles.

References

  • AERU - University of Hertfordshire. (2025). Valifenalate (Ref: IR5885). Retrieved from [Link]

  • Kumar, V., Kaur, S., Singh, S., & Upadhyay, N. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Oriental Journal of Chemistry, 34(5), 2378-2383. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Valifenalate. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]

  • PubMed. (2018). Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Retrieved from [Link]

  • FAO. (2019). 5.29 Valifenalate (318) TOXICOLOGY. Retrieved from [Link]

Sources

Application Note: Robust and Sensitive Analysis of N-Methylisobutylamine by GC-MS Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylisobutylamine (N-MIBA), a secondary amine, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its high polarity and basicity, which can lead to poor chromatographic peak shape and low sensitivity.[1][2] Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting N-MIBA into a less polar, more volatile, and thermally stable compound.[2][3] This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound using acylation and silylation techniques, enabling robust and sensitive GC-MS analysis for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatizing this compound

This compound is a secondary amine of interest in various fields, including pharmaceutical development and chemical synthesis.[4] Direct GC-MS analysis of such volatile amines is often hampered by their inherent chemical properties. The presence of an active hydrogen on the nitrogen atom leads to strong interactions with active sites (e.g., silanol groups) on the GC column and inlet, resulting in significant peak tailing, poor resolution, and inaccurate quantification.[1][5]

Derivatization chemically modifies the amine group, effectively masking the polar N-H bond.[3][6] This process yields a derivative with increased volatility and thermal stability, leading to improved chromatographic performance characterized by sharper, more symmetrical peaks.[7][8] Furthermore, derivatization can introduce specific functional groups that enhance the sensitivity of detection by mass spectrometry.[2]

This guide details two of the most effective and widely used derivatization strategies for secondary amines: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Derivatization Strategies for this compound

The choice of derivatization reagent and method depends on the specific analytical requirements, such as desired sensitivity, potential for side reactions, and the nature of the sample matrix.

Acylation with Trifluoroacetic Anhydride (TFAA)

Principle: Acylation involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable N-acyl derivative (a trifluoroacetamide in this case).[6] The introduction of the trifluoroacetyl group significantly reduces the polarity of the molecule and increases its volatility.[9][10] The fluorine atoms also provide a distinct mass spectrometric signature, aiding in identification.[2]

Experimental Workflow: Acylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Work-up & Analysis sample This compound Sample (in a suitable solvent) dry_down Evaporate to Dryness (under gentle N2 stream) sample->dry_down add_solvent Add Anhydrous Solvent (e.g., Acetonitrile) dry_down->add_solvent add_tfaa Add TFAA add_solvent->add_tfaa react Heat at 60-70°C (15-30 min) add_tfaa->react cool Cool to Room Temperature react->cool evaporate Evaporate Excess Reagent (under gentle N2 stream) cool->evaporate redissolve Redissolve in Injection Solvent (e.g., Ethyl Acetate) evaporate->redissolve inject Inject into GC-MS redissolve->inject cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample (in a suitable solvent) dry_down Evaporate to Dryness (under gentle N2 stream) sample->dry_down add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry_down->add_solvent add_bstfa Add BSTFA (+1% TMCS) add_solvent->add_bstfa react Heat at 70-80°C (30-60 min) add_bstfa->react cool Cool to Room Temperature react->cool inject Inject Directly into GC-MS cool->inject

Sources

Application Notes & Protocols: Chiral Synthesis of N-Methyl-2-aminobutane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Foreword: A Necessary Clarification on Molecular Chirality

Before proceeding to the detailed synthetic protocols, it is crucial to address a fundamental aspect of the topic. The molecule N-Methylisobutylamine, with the chemical structure (CH₃)₂CHCH₂NHCH₃, is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different substituents) and therefore does not exist as a pair of enantiomers. Synthesis of this molecule will always yield a single, achiral product.

To provide a valuable and relevant guide that aligns with the spirit of the topic—the synthesis of small chiral amines—this document will focus on a closely related, structurally similar molecule: N-methyl-2-aminobutane (also known as N-methyl-sec-butylamine). This molecule is chiral and serves as an excellent, practical example for demonstrating modern techniques in asymmetric synthesis. Its enantiomers are valuable building blocks in medicinal chemistry and materials science.

Introduction: The Significance of Small Chiral Amines

Chiral amines are foundational components in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The stereochemistry of these amine building blocks often dictates the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API). N-methyl-2-aminobutane is a representative example of a chiral secondary amine whose enantiomers can serve as key intermediates or as chiral resolving agents.

The synthesis of enantiomerically pure amines presents a significant challenge due to the high stability of racemic mixtures and the difficulty in creating a stereocenter adjacent to a nitrogen atom with high selectivity. This guide details two distinct and powerful strategies for accessing the enantiomers of N-methyl-2-aminobutane:

  • Biocatalytic Asymmetric Reductive Amination: A modern, green chemistry approach that utilizes enzymes to directly synthesize the desired enantiomer from a prochiral ketone.

  • Chiral Pool Synthesis: A classic strategy that leverages a readily available, enantiopure natural product as the starting material.

These protocols are designed to be self-validating, with integrated analytical steps to ensure both chemical purity and enantiomeric excess.

Protocol 1: Biocatalytic Asymmetric Reductive Amination

This protocol employs an imine reductase (IRED), also known as a reductive aminase (RedAm), to catalyze the asymmetric reductive amination of 2-butanone. This method is highly efficient, environmentally benign, and provides excellent enantioselectivity.[3]

Principle & Rationale

The IRED enzyme facilitates the condensation of 2-butanone with methylamine to form a prochiral imine intermediate in situ. The enzyme's chiral active site then binds this imine in a specific orientation and delivers a hydride from a cofactor, typically NADPH or NADH, to one face of the imine C=N double bond. This directed reduction generates one enantiomer of the amine preferentially. For this process to be economically viable on a preparative scale, the expensive NADPH/NADH cofactor must be continuously regenerated. This is achieved by adding a secondary "sacrificial" substrate and a corresponding dehydrogenase enzyme.

Reductive_Amination_Cycle

Caption: Enzymatic cycle for asymmetric reductive amination.

Detailed Experimental Protocol

Materials:

  • Phosphate buffer (100 mM, pH 7.5)

  • 2-Butanone (MEK)

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Imine Reductase (IRED) from a commercial supplier (e.g., Codexis, Johnson Matthey)

  • Formate Dehydrogenase (FDH)

  • Sodium formate

  • NADP⁺ (or NAD⁺, depending on enzyme specificity)

  • Sodium hydroxide (NaOH), 5 M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine 100 mL of phosphate buffer, 1.5 g of sodium formate, and 10 mg of NADP⁺. Stir until all solids are dissolved.

  • pH Adjustment: Adjust the pH of the buffer solution to 8.0 by dropwise addition of 5 M NaOH. This facilitates the formation of free methylamine from its hydrochloride salt.

  • Enzyme Addition: Add the IRED and FDH enzymes to the buffer solution as per the manufacturer's activity specifications.

  • Reagent Addition: Add 1.0 g of methylamine hydrochloride and 1.0 mL of 2-butanone to the reaction mixture.

  • Reaction: Seal the vessel and stir the mixture at 30 °C. Monitor the reaction progress by taking small aliquots periodically and analyzing the consumption of 2-butanone via Gas Chromatography (GC). The reaction is typically complete within 24 hours.

  • Workup: Once the reaction has reached completion (>99% conversion), adjust the pH to >11 with 5 M NaOH to ensure the product is in its free base form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-methyl-2-aminobutane.

  • Purification: Purify the product by distillation if necessary.

  • Analysis: Confirm the structure by ¹H NMR and MS. Determine the enantiomeric excess (ee%) by chiral GC or by HPLC after derivatization.

Protocol 2: Synthesis from the Chiral Pool (L-Alanine)

This protocol utilizes L-alanine, a readily available and inexpensive amino acid, as the chiral starting material. The synthesis involves several steps but provides a robust route to the (R)-enantiomer of N-methyl-2-aminobutane via a key Sₙ2 reaction that inverts the stereocenter.

Principle & Rationale

The core strategy is to transform the functional groups of L-alanine into those of the target molecule while preserving or controllably inverting the original stereocenter. A key step involves converting the side-chain hydroxyl group of an intermediate alcohol into a good leaving group (e.g., a tosylate) and displacing it with a methyl group using an organocuprate reagent. This Sₙ2 reaction proceeds with a complete inversion of configuration, transforming the (S)-stereocenter derived from L-alanine into the desired (R)-stereocenter.

Chiral_Pool_Synthesis

Caption: Multi-step synthesis from the L-alanine chiral pool.

Detailed Experimental Protocol

Procedure:

  • Protection (N-Boc-L-Alanine): Dissolve L-alanine in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, cool to 0 °C, and slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane. Allow the reaction to warm to room temperature and stir overnight. Acidify and extract with ethyl acetate to yield N-Boc-L-Alanine.

  • Reduction to Alcohol (N-Boc-(S)-Alaninol): At -15 °C, dissolve N-Boc-L-Alanine in anhydrous THF and add N-methylmorpholine, followed by dropwise addition of ethyl chloroformate. After 15 minutes, filter the mixture and add the filtrate to a cooled (0 °C) suspension of sodium borohydride (NaBH₄) in water. Stir for 3 hours, then perform a standard aqueous workup and extract with ethyl acetate to obtain the chiral alcohol.

  • Activation of Alcohol (Tosylation): Dissolve the N-Boc-(S)-Alaninol in pyridine, cool to 0 °C, and slowly add p-toluenesulfonyl chloride (TsCl). Stir overnight, allowing the reaction to warm to room temperature. Quench with water and extract to yield the tosylate.

  • Sₙ2 Displacement (Inversion): Prepare lithium dimethylcuprate (LiMe₂Cu) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous ether at -78 °C. Add the tosylate from the previous step and stir, allowing the reaction to slowly warm. This Sₙ2 reaction displaces the tosylate with a methyl group, inverting the stereocenter. Quench carefully with ammonium chloride solution and extract to yield N-Boc-(R)-2-aminobutane.

  • Reduction and Deprotection: Reduce the Boc-protected amine to the N-methyl amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF. This step simultaneously removes the Boc group and methylates the nitrogen. A careful, dropwise quench with water, followed by NaOH solution, is critical. The final product is extracted from the resulting salts.

  • Purification and Analysis: Purify the final product by distillation. Confirm structure and determine enantiomeric excess as described in Protocol 1.

Analytical Characterization & Data Summary

Accurate characterization is essential to validate the success of a chiral synthesis.

  • Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical identity of the final product.

  • Enantiomeric Excess (ee%) Determination: This is the most critical analysis. Direct analysis using Gas Chromatography (GC) with a chiral stationary phase (e.g., a cyclodextrin-based column) is often the most straightforward method for volatile amines like N-methyl-2-aminobutane.

Comparative Summary of Synthetic Methods
FeatureProtocol 1: Biocatalytic AminationProtocol 2: Chiral Pool Synthesis
Principle Asymmetric Reductive AminationModification of a Chiral Precursor
Starting Materials 2-Butanone, MethylamineL-Alanine
Key Reagents Imine Reductase (IRED) Enzyme, CofactorBoc₂O, NaBH₄, TsCl, LiMe₂Cu, LiAlH₄
Typical Yield Good to Excellent (>75%)Moderate (30-50% over 5 steps)
Typical ee% Excellent (>98%)Excellent (>98%, depends on step fidelity)
Pros Highly selective, "Green" process, fewer stepsPredictable stereochemistry, robust chemistry
Cons Requires specific enzymes, potential for low substrate scopeMulti-step, requires stoichiometric reagents, potential for racemization

Overall Experimental Workflow

The following diagram illustrates the generalized workflow from conceptualization to a fully characterized, enantiopure product for both synthetic strategies.

Workflow

Caption: Generalized workflow for chiral amine synthesis.

References

  • Cho, B., Chun, J. & Yun, S. Asymmetric synthesis of chiral amines with omega-transaminase. PubMed, (2003). [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. [Link]

Sources

Application Notes & Protocols: N-Methylisobutylamine as a Reagent in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-methylisobutylamine in nucleophilic substitution reactions. It moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reagent's chemical properties, reactivity, and the mechanistic principles governing its use. By elucidating the causality behind experimental choices, this guide equips the user with the necessary knowledge to effectively design, execute, and troubleshoot synthetic protocols involving this versatile secondary amine. The content herein integrates field-proven insights with authoritative references to ensure scientific integrity and practical utility.

Reagent Profile: this compound

This compound, systematically named N,2-dimethylpropan-1-amine, is a secondary amine that serves as a valuable nucleophile and building block in organic synthesis.[1][2][3][4][5] Its utility stems from a combination of its inherent nucleophilicity and a moderate degree of steric hindrance imparted by the isobutyl group.

Physicochemical Properties

A clear understanding of the physical properties of this compound is critical for its safe handling and for the design of appropriate reaction and purification protocols.

PropertyValueSource
CAS Number 625-43-4[1]
Molecular Formula C₅H₁₃N[1]
Molecular Weight 87.16 g/mol [1]
Appearance Colorless to almost colorless liquid[6]
Boiling Point 73-78 °C[6][7][8]
Melting Point -75 °C to -85 °C (estimate)[6][7]
Density ~0.73 g/mL at 25 °C[8]
Solubility Miscible with water[6][7][8]
pKa 10.76 ± 0.20 (Predicted)[6][7]
Safety & Handling

This compound is a hazardous chemical that requires strict safety protocols.[1][9]

  • Hazards: It is classified as a highly flammable liquid and vapor.[1][10] It is toxic if swallowed and causes severe skin burns and eye damage.[1][10] Inhalation may cause respiratory irritation.[1][10]

  • Handling: Always work in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and eye/face protection.[10] All equipment must be grounded to avoid ignition from static electricity discharge.[9] Use only non-sparking tools.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated for corrosive and flammable materials.[9] Store away from heat, sparks, open flames, and other sources of ignition.[9][10]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air and call a physician. If swallowed, provide water to drink (if the person is conscious) and seek immediate medical assistance.[9]

Mechanistic Principles in Nucleophilic Substitution

This compound primarily participates in nucleophilic substitution reactions via the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[11][12] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[11][13]

Caption: Sₙ2 mechanism of this compound with an alkyl halide.

Nucleophilicity vs. Basicity

The nitrogen atom's lone pair of electrons makes this compound both a nucleophile and a base. In substitution reactions, its function as a nucleophile is desired. However, its basicity can lead to a competing E2 (bimolecular elimination) reaction, especially with sterically hindered alkyl halides. The choice of substrate and reaction conditions is therefore critical to favor substitution over elimination.

The Role of Steric Hindrance

The isobutyl group on this compound introduces moderate steric bulk around the nucleophilic nitrogen atom.[14][15] This has several important consequences:

  • Selectivity: The steric hindrance makes the amine less reactive towards highly substituted electrophilic carbons. Consequently, it reacts fastest with methyl and primary alkyl halides and significantly slower with secondary halides.[13] Tertiary alkyl halides are generally unreactive towards Sₙ2 substitution with this amine and will primarily undergo elimination.[13]

  • Prevention of Over-Alkylation: A common issue when alkylating primary amines or ammonia is polyalkylation, as the product amine is often more nucleophilic than the starting material.[16] The steric bulk of the isobutyl group on the product (a tertiary amine) significantly retards the rate of a second alkylation, making it easier to achieve selective mono-alkylation compared to less hindered secondary amines.[17]

Application Protocol: Synthesis of N-Butyl-N-methylisobutylamine

This protocol details a representative Sₙ2 reaction: the N-alkylation of this compound with 1-bromobutane. This procedure is designed as a self-validating system, incorporating in-process checks and clear endpoints.

Materials and Equipment
  • This compound (≥98%)

  • 1-Bromobutane (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • Equipment for column chromatography or distillation

Experimental Workflow

Caption: General workflow for the synthesis of a tertiary amine.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 4.36 g, 50 mmol), anhydrous potassium carbonate (1.5 eq, 10.37 g, 75 mmol), and 50 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants but does not interfere with the nucleophile's reactivity. Potassium carbonate is a mild, inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[18]

  • Reagent Addition: Begin stirring the mixture. Add 1-bromobutane (1.0 eq, 6.85 g, 50 mmol) dropwise to the flask at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C) using a heating mantle.

    • Causality: Heating increases the reaction rate by providing the necessary activation energy for the Sₙ2 collision.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting materials. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of diethyl ether. Transfer the filtrate to a separatory funnel.

  • Extraction and Washing: Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: The NaHCO₃ wash removes any remaining acidic byproducts. The brine wash removes bulk water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by either vacuum distillation or silica gel column chromatography to yield the pure N-butyl-N-methylisobutylamine.

Scope, Limitations, and Optimization

Substrate Scope

The protocol described is most effective for primary alkyl halides.

Electrophile TypeReactivityPredominant PathwayRationale
Methyl Halides Very HighSₙ2Minimal steric hindrance.
Primary Alkyl Halides HighSₙ2Good accessibility for backside attack.[13]
Secondary Alkyl Halides Low / ModerateSₙ2 / E2Increased steric hindrance slows Sₙ2 and promotes competing E2 elimination.
Tertiary Alkyl Halides Very Low / NoneE2Sₙ2 pathway is sterically blocked; elimination is the major pathway.[13]
Allyl/Benzyl Halides Very HighSₙ2Stabilized transition state enhances Sₙ2 rate.
Leaving Group

The rate of reaction is highly dependent on the ability of the leaving group to depart.[11] A good leaving group is the conjugate base of a strong acid. Reactivity Order: I > Br > Cl >> F

Potential Side Reactions
  • Elimination (E2): As mentioned, this is a major competing pathway for secondary and tertiary halides. Using a less hindered base or lower temperatures can sometimes mitigate this.

  • Quaternization: Although the product's steric bulk reduces the rate of a second alkylation, using a large excess of the alkylating agent or prolonged reaction times can lead to the formation of a quaternary ammonium salt.[16][17]

Applications in Pharmaceutical and Chemical Synthesis

This compound is recognized as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][7][8][19] Its incorporation into a target molecule can introduce a specific lipophilic, branched alkylamine moiety, which can be crucial for modulating properties like solubility, membrane permeability, and protein binding affinity. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[8][20]

References

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  • ChemBK. (2024, April 9). METHYL ISOBUTYLAMINE. Retrieved from [Link]

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  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]

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Application Notes & Protocols: Large-Scale Synthesis of N-Methylisobutylamine for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylisobutylamine (NMIA) is a secondary amine of significant interest in the pharmaceutical and chemical industries.[1][2] Primarily, it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its molecular structure, featuring both a secondary amine group and a branched alkyl chain, imparts specific properties to larger molecules, influencing their solubility, lipophilicity, and receptor-binding affinity. This guide provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and industrially scalable method. We will delve into the underlying chemical principles, provide a step-by-step protocol, and address the critical safety considerations inherent in industrial chemical production.

Chemical Identifiers for this compound

IdentifierValue
CAS Number 625-43-4[2]
Molecular Formula C5H13N[1][2]
Molecular Weight 87.16 g/mol [2][4]
IUPAC Name N,2-dimethylpropan-1-amine[2][4]
Boiling Point 73-78°C[1][2]
Density ~0.73 g/mL[2]

Part 1: Synthetic Strategy & Mechanistic Rationale

For the large-scale synthesis of this compound, several routes are viable, including direct reductive amination of isobutyraldehyde with methylamine and the alkylation of isobutylamine.[5] However, for its high yield, operational simplicity, and the irreversible nature of the reaction, the Eschweiler-Clarke reaction stands out as a highly reliable and authoritative method.[6][7][8]

The Eschweiler-Clarke reaction facilitates the methylation of a primary or secondary amine using an excess of formaldehyde and formic acid.[6][9] A key advantage of this method is that it exclusively produces the tertiary amine without the risk of forming quaternary ammonium salts, which can be a problematic side reaction in other methylation strategies.[6] The reaction is driven to completion by the formation and release of carbon dioxide gas.[6]

Reaction: Isobutylamine is methylated by formaldehyde, with formic acid acting as the reducing agent, to yield this compound.

(CH₃)₂CHCH₂NH₂ + CH₂O + HCOOH → (CH₃)₂CHCH₂NHCH₃ + H₂O + CO₂

Mechanism of Action

The reaction proceeds through a well-established, two-step mechanism:

  • Iminium Ion Formation: The primary amine (isobutylamine) first reacts with formaldehyde in a nucleophilic addition to form a hemiaminal intermediate. This intermediate readily loses a molecule of water to form a stable iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor. The hydride (H⁻) attacks the electrophilic carbon of the iminium ion, reducing it to the desired secondary amine, this compound. This step is irreversible due to the decomposition of the resulting protonated carbonic acid into water and carbon dioxide.[6][10]

Eschweiler_Clarke_Mechanism cluster_products Products Isobutylamine Isobutylamine Hemiaminal Hemiaminal Intermediate Isobutylamine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O NMIA This compound Iminium->NMIA + Formic Acid (Hydride Source) H2O H₂O FormicAcid Formic Acid FormicAcid->NMIA CO2 CO₂ Synthesis_Workflow RawMaterials Raw Materials (Isobutylamine, Formaldehyde, Formic Acid) Reactor 1. Reactor Charging & Mixing RawMaterials->Reactor Reaction 2. Reflux & Reaction (12-16h, 100°C) Reactor->Reaction Workup 3. Cooldown & Neutralization (NaOH Solution) Reaction->Workup Extraction 4. Liquid-Liquid Extraction (Diethyl Ether) Workup->Extraction Purification 5. Fractional Distillation (73-78°C) Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overall workflow for the large-scale synthesis of NMIA.

Part 3: Safety, Handling, and Control

The large-scale synthesis of this compound involves highly hazardous materials and requires strict adherence to safety protocols. [11][12]

Hazard Identification & Mitigation
SubstanceHazardsMitigation Measures
This compound Highly flammable liquid and vapor, Causes severe skin burns and eye damage, Toxic if inhaled. Use in a well-ventilated area, ground all equipment to prevent static discharge, wear appropriate PPE. [11]
Isobutylamine Highly flammable, Corrosive, Toxic.Handle in a fume hood, keep away from ignition sources.
Formaldehyde Toxic, Known Carcinogen, Corrosive.Use in a closed system where possible, ensure adequate ventilation, use a dedicated respirator.
Formic Acid Severely Corrosive, Causes burns.Wear acid-resistant gloves and face shield, handle with extreme care.
Sodium Hydroxide Corrosive, Causes severe burns.Wear appropriate gloves and eye protection, add slowly to water to control exothermic dissolution.
Personal Protective Equipment (PPE)
  • Body: Flame-retardant, anti-static protective clothing. * Hands: Chemical-resistant gloves (e.g., butyl rubber or Viton®).

  • Eyes/Face: Chemical safety goggles and a full-face shield. [11]* Respiratory: A NIOSH-approved respirator with cartridges for organic vapors and ammonia/methylamine is essential, especially during transfers and work-up. [11]

Engineering Controls
  • Ventilation: All operations must be conducted in an area with explosion-proof ventilation. [11][12]* Equipment: Use spark-proof tools and explosion-proof electrical equipment. [11][12]* Grounding: All metal parts of the equipment must be grounded to prevent ignition from static electricity discharge. [11][12]* Emergency: Eyewash stations and safety showers must be immediately accessible. [13]

References

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  • Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Application Notes and Protocols: N-Methylisobutylamine in the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The strategic functionalization of the piperidine nitrogen atom is a key step in the synthesis of many drug candidates, allowing for the fine-tuning of their pharmacological profiles. N-methylisobutylamine serves as a valuable and versatile building block in this context, providing an N-isobutyl motif that can be incorporated to modulate lipophilicity, steric bulk, and target engagement.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of N-substituted piperidines utilizing this compound as a key precursor. The methodologies presented herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers in drug discovery and development.

Strategic Approaches to N-Isobutyl Piperidine Synthesis

Two primary and highly effective strategies for the incorporation of the N-isobutyl group from this compound into a piperidine ring are:

  • Reductive Amination: This one-pot reaction involves the condensation of this compound with a suitable 1,5-dicarbonyl compound, typically glutaraldehyde, to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted piperidine. This method is highly efficient and a preferred route in many synthetic campaigns.

  • Nucleophilic Substitution (N-Alkylation): This classic approach involves the reaction of this compound with a 1,5-dielectrophile, such as a 1,5-dihalopentane, leading to a tandem nucleophilic substitution to form the piperidine ring.

This guide will provide detailed protocols for both methodologies, offering insights into the causality behind experimental choices and ensuring a self-validating system for achieving the desired N-substituted piperidine products.

Method 1: Reductive Amination with Glutaraldehyde

Reductive amination is a powerful and widely used transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[3][4] The reaction of a primary amine, such as this compound, with glutaraldehyde offers a direct and efficient route to the corresponding N-substituted piperidine. The reaction proceeds through the formation of a Schiff base, which is subsequently reduced.[5]

Reaction Rationale and Mechanistic Insight

The reaction is typically carried out in a one-pot fashion. This compound reacts with glutaraldehyde to form an intermediate iminium ion, which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN). The choice of a mild reducing agent is crucial to selectively reduce the iminium ion in the presence of the aldehyde functional groups of glutaraldehyde. The reaction is highly efficient for the formation of piperidine rings from primary amines.[5]

Diagram of the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A This compound D Iminium Ion Intermediate A->D B Glutaraldehyde B->D C Solvent (e.g., Methanol) F N-(2-methylpropyl)piperidine D->F E Sodium Cyanoborohydride (NaBH3CN) E->F G Quenching F->G Proceeds to H Extraction G->H I Purification (e.g., Distillation) H->I G cluster_0 Reaction Setup cluster_1 Tandem SN2 Reaction cluster_2 Workup & Purification A This compound E Intermolecular Substitution A->E B 1,5-Dihalopentane (e.g., 1,5-Dibromopentane) B->E C Base (e.g., K2CO3) D Solvent (e.g., Acetonitrile) F Intramolecular Cyclization E->F G Filtration F->G Proceeds to H Solvent Removal G->H I Purification (e.g., Distillation) H->I

Caption: Workflow for the synthesis of N-(2-methylpropyl)piperidine via nucleophilic substitution.

Detailed Experimental Protocol: Nucleophilic Substitution

Materials:

  • This compound (≥98%)

  • 1,5-Dibromopentane or 1,5-Dichloropentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), 1,5-dibromopentane (1.05 eq), and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition and Reflux: Add anhydrous acetonitrile (100 mL) to the flask. Heat the mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction and Purification:

    • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(2-methylpropyl)piperidine.

    • Purify the crude product by vacuum distillation.

Quantitative Data: Nucleophilic Substitution
Starting AmineDihalopentaneBaseSolventTime (h)Yield (%)Reference
This compound1,5-DibromopentaneK₂CO₃Acetonitrile2470-80[1]
Benzylamine1,5-DichloropentaneK₂CO₃Water (MW)0.2592[1]
Aniline1,5-Dibromopentane----[6]

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited synthetic methodologies. The successful synthesis of the target N-(2-methylpropyl)piperidine can be validated through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential byproducts.

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of N-isobutyl substituted piperidines, which are of significant interest in drug discovery and development. Both reductive amination with glutaraldehyde and nucleophilic substitution with 1,5-dihalopentanes offer robust and high-yielding routes to these valuable scaffolds. The choice of method may depend on the availability of starting materials, desired scale, and compatibility with other functional groups in more complex syntheses. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully incorporate the N-isobutylpiperidine motif into their synthetic programs.

References

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  • NIH. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. NIH.
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  • ResearchGate. Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts.
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Application Notes and Protocols: The Strategic Incorporation of N-Methylisobutylamine in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Methylisobutylamine as a Versatile Building Block in Medicinal Chemistry

This compound, a secondary amine with the molecular formula C₅H₁₃N, is a key building block in modern medicinal chemistry.[1][2] Its structural features—a secondary amine providing a point for substitution and an isobutyl group conferring specific steric and lipophilic properties—make it a valuable synthon for the development of novel therapeutic agents. The incorporation of the N-methylisobutyl moiety can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting parameters such as receptor binding affinity, metabolic stability, and membrane permeability. This application note provides a detailed overview of the utility of this compound in the synthesis of bioactive molecules, with a specific focus on a protocol for the synthesis of a cardiovascular drug candidate.

Rationale for this compound Incorporation: A Case Study in Cardiovascular Drug Design

The strategic inclusion of the N-methylisobutyl group can be exemplified in the synthesis of N-isobutyl-1,2-diphenylethanolamine, a compound that has demonstrated notable cardiovascular depressant effects.[3] In a comparative study, this compound, referred to as 'compound E', exhibited dose-dependent decreases in arterial blood pressure and heart rate in preclinical models.[3] The mechanism of action appears to involve interference with the influx of extracellular Ca²⁺, and potentially partial activation of guanylyl cyclase.[3] The N-isobutyl group in this molecule is critical for its specific interaction with its biological target, showcasing how the lipophilicity and steric bulk of this substituent can be tuned to achieve desired pharmacological activity.

Experimental Section: Synthesis of an N-Methylisobutyl-Containing Drug Candidate

This section details a representative protocol for the synthesis of a drug candidate incorporating the N-methylisobutylamino moiety. The synthesis involves a two-step process: the formation of a key intermediate followed by N-alkylation with a derivative of isobutylamine.

PART 1: Synthesis of the Electrophilic Precursor

The initial phase of the synthesis focuses on the preparation of a suitable electrophile that will subsequently react with this compound. A common strategy involves the creation of a haloalkyl derivative from a precursor alcohol.

Protocol 1: Halogenation of a Precursor Alcohol

  • Reaction Setup: To a solution of the precursor alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude haloalkyl intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure electrophilic precursor.

PART 2: N-Alkylation with this compound

The second part of the synthesis involves the nucleophilic substitution reaction between the prepared electrophile and this compound to introduce the desired pharmacophore.

Protocol 2: Synthesis of the Final Drug Candidate

  • Reaction Setup: In a round-bottom flask, dissolve the haloalkyl precursor (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add this compound (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization to obtain the final N-methylisobutyl-containing drug candidate.

Data Presentation

The following table summarizes the key parameters for the synthesis of the target drug candidate.

Step Reactants Key Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Precursor AlcoholThionyl ChlorideDCM0 to RT2-485-95
2 Haloalkyl Precursor, this compoundDIPEADMF60-8012-2470-85

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic strategy for the incorporation of the N-methylisobutylamino group into a drug candidate.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation Precursor_Alcohol Precursor Alcohol Halogenation Halogenation (e.g., SOCl₂) Precursor_Alcohol->Halogenation Electrophilic_Precursor Electrophilic Precursor (Haloalkyl derivative) Halogenation->Electrophilic_Precursor Alkylation N-Alkylation (Base, Heat) Electrophilic_Precursor->Alkylation N_Methylisobutylamine This compound N_Methylisobutylamine->Alkylation Final_Product Final Drug Candidate (N-Methylisobutyl Derivative) Alkylation->Final_Product

Caption: Synthetic workflow for the preparation of an N-methylisobutyl-containing drug candidate.

Conclusion

This compound serves as a critical and versatile building block in the synthesis of novel drug candidates. Its incorporation can impart desirable physicochemical and pharmacological properties to a lead molecule. The synthetic protocols outlined in this application note provide a general framework for the introduction of the N-methylisobutylamino moiety, a strategy that has proven effective in the development of compounds with significant biological activity, such as the cardiovascular depressant N-isobutyl-1,2-diphenylethanolamine. Further exploration of this compound and its derivatives in drug discovery programs is warranted and holds the potential to yield new and improved therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Total Synthesis. This Drug Synthesis is Literally Breathtaking | Medicinal Chemistry & Organic Synthesis. YouTube. Available at: [Link]

  • Al-Obaid, A. M., & El-Kashef, H. A. (1998). Cardiovascular depressant effects of N-methyl- and N-isobutyl-1,2-diphenyl ethanolamines: elucidation of the mechanisms of action. Pharmacological research, 38(5), 345–351. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting incomplete reductive amination for N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Incomplete Reductive Amination

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-Methylisobutylamine via reductive amination. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes. Reductive amination is a robust and widely used transformation, but its success hinges on a nuanced understanding of the interplay between reagents, substrates, and reaction conditions.[1][2] This guide is structured in a practical question-and-answer format to directly address the common pitfalls observed in the field.

Core Reaction Overview: The Synthesis of this compound

The target transformation involves the reaction of isobutyraldehyde with methylamine, followed by reduction of the intermediate imine (or its protonated form, the iminium ion) to yield the desired secondary amine, this compound.

Chemical reaction of Isobutyraldehyde and Methylamine to form this compound. Figure 1. Overall synthesis of this compound.

The reaction proceeds in two key stages: the formation of the C=N bond of the imine and its subsequent reduction to a C-N single bond.

G cluster_0 Stage 1: Imine/Iminium Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) Isobutyraldehyde Isobutyraldehyde Hemiaminal Hemiaminal Isobutyraldehyde->Hemiaminal + Methylamine (Nucleophilic Attack) Methylamine Methylamine Imine Imine Hemiaminal->Imine - H₂O (Dehydration) Imine->Hemiaminal Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ (Protonation) Iminium Ion->Imine Reducing Agent Reducing Agent Reducing Agent->Iminium Ion This compound This compound G start Low Yield of this compound (High Starting Aldehyde) check_pH Is pH controlled (pH 5-7)? start->check_pH add_acid Action: Add catalytic acetic acid (AcOH). check_pH->add_acid No check_reductant What reducing agent is being used? check_pH->check_reductant Yes add_acid->check_reductant reductant_harsh NaBH₄ in one-pot? check_reductant->reductant_harsh reductant_mild STAB or NaBH₃CN? check_reductant->reductant_mild action_harsh Action: Switch to a milder reagent (STAB) OR use a two-step protocol. reductant_harsh->action_harsh check_water Are anhydrous conditions being used? reductant_mild->check_water action_harsh->check_water add_drying Action: Use anhydrous solvents. Consider adding a dehydrating agent (e.g., MgSO₄, molecular sieves). check_water->add_drying No check_time Action: Increase reaction time (monitor by TLC/LC-MS) or gently heat. check_water->check_time Yes add_drying->check_time success Improved Yield check_time->success

Caption: Troubleshooting decision tree for low product yield.

Q2: My main byproduct is isobutanol. How do I prevent the reduction of my starting aldehyde?

This is a classic selectivity problem. It arises when the hydride reducing agent reacts with the starting aldehyde's carbonyl group before the imine is formed and reduced. [3][4] Causality: The C=O bond of an aldehyde is susceptible to reduction by many hydride reagents. The key to a successful one-pot reductive amination is using a reducing agent that is "smart" enough to preferentially reduce the protonated imine (the iminium ion), which is more electrophilic than the starting aldehyde. [1][3] Solution: Choose the Right Tool for the Job

Your choice of reducing agent is the most critical factor here.

Reducing AgentCommon SolventsKey Characteristics
Sodium Borohydride (NaBH₄) MeOH, EtOHPowerful & Non-selective: Readily reduces aldehydes and ketones. [4]Best used in a two-step process where the imine is pre-formed before adding the reductant. [3][5]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, H₂OMild & pH-Sensitive: Less reactive than NaBH₄. It is stable in mildly acidic conditions and selectively reduces the more reactive iminium ion over the aldehyde. [1][6][7]
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) DCE, DCM, THFMild & Selective: Generally considered the reagent of choice for one-pot reductive aminations. [1][4][8]It is a weaker reductant than NaBH₄ and highly selective for imines. [1][5]

Recommendations:

  • For One-Pot Reactions: Switch to Sodium Triacetoxyborohydride (STAB). It is specifically designed for this purpose and offers excellent selectivity. [1][9]* If Using Sodium Borohydride: You must adopt a two-step protocol. First, stir the isobutyraldehyde and methylamine (with a catalytic amount of acetic acid) in methanol for 1-2 hours to allow for imine formation. Then, cool the reaction mixture in an ice bath before slowly adding the sodium borohydride. [5][10]

Q3: I'm observing over-alkylation, resulting in the formation of N,N-dimethylisobutylamine. How can this be avoided?

This side reaction occurs when the desired product, this compound (a secondary amine), acts as a nucleophile itself. It can react with another molecule of isobutyraldehyde and subsequently be reduced to form a tertiary amine. This is a common issue in amine alkylations. [11][12] Causality: The product amine can be as, or even more, nucleophilic than the starting amine, leading to a second reductive amination event.

Solutions:

  • Stoichiometry Control: The most straightforward solution is to use an excess of the starting amine (methylamine). Using 1.5 to 2.0 equivalents of methylamine relative to the isobutyraldehyde will statistically favor the reaction of the aldehyde with the more abundant primary amine, suppressing the secondary reaction pathway.

  • Slow Addition: If using a two-step protocol, slowly adding the aldehyde to the solution of excess methylamine can also help maintain a high concentration of the primary amine relative to the aldehyde at all times.

Q4: How do I properly perform the workup and purify my this compound?

Proper purification is essential to isolate your target compound from unreacted starting materials, byproducts like isobutanol, and reagent residues. Since amines are basic, an acid-base extraction is a highly effective purification strategy. [13] Standard Workup and Purification Protocol:

  • Quench the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture in an ice bath. Cautiously add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to quench any remaining acid and hydride reagent.

  • Organic Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane (DCM) (3x volume). Combine the organic layers.

  • Acidic Extraction (Separation): Extract the combined organic layers with 1M hydrochloric acid (HCl) (3x volume).

    • What's Happening? Your basic this compound product will react with the HCl to form its hydrochloride salt (R₂NH₂⁺Cl⁻), which is soluble in the aqueous layer.

    • Neutral compounds like unreacted isobutyraldehyde and the isobutanol byproduct will remain in the organic layer.

  • Isolate the Product: Separate and collect the acidic aqueous layers. Discard the organic layer.

  • Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is >10. This deprotonates the amine hydrochloride salt, regenerating the free amine, which will often appear as a cloudy precipitate or an oil.

  • Final Extraction: Extract this basic aqueous solution again with fresh diethyl ether or DCM (3x volume).

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the purified this compound.

  • Distillation (Optional): For very high purity, the resulting oil can be distilled.

Validated Experimental Protocols

Protocol 1: High-Selectivity One-Pot Synthesis using STAB

This protocol is recommended for its simplicity and high selectivity, minimizing the formation of isobutanol. [9]

  • Materials:

    • Isobutyraldehyde (1.0 equiv)

    • Methylamine (2.0 M solution in THF, 1.5 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (AcOH) (catalytic, ~0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isobutyraldehyde and anhydrous DCM.

    • Add the methylamine solution, followed by the catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

    • Add the Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, proceed with the acid-base workup described in Q4 .

Protocol 2: Two-Step Synthesis using Sodium Borohydride

This is a more cost-effective method but requires careful control to prevent aldehyde reduction. [4][5]

  • Materials:

    • Isobutyraldehyde (1.0 equiv)

    • Methylamine (40% solution in H₂O or 2.0 M in MeOH, 2.0 equiv)

    • Sodium Borohydride (NaBH₄) (1.2 equiv)

    • Methanol (MeOH)

    • Acetic Acid (AcOH) (catalytic, ~0.1 equiv)

  • Procedure:

    • Step 1: Imine Formation. In a round-bottom flask, dissolve the isobutyraldehyde and methylamine solution in methanol. Add the catalytic acetic acid.

    • Stir the mixture at room temperature for 1-2 hours.

    • Step 2: Reduction. Cool the flask to 0 °C in an ice bath.

    • Slowly add the sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, proceed with the acid-base workup described in Q4 .

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Borch Reductive Amination. Chem-Station. Available at: [Link]

  • Question about reductive amination reaction procedure. Reddit. Available at: [Link]

  • Reductive Amination. Myers Chem 115 Course Notes. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. All 'Bout Chemistry YouTube Channel. Available at: [Link]

  • Reductive Amination. Imperial College London. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • Synthesis of N-Methyl Secondary Amines. Synthesis. Available at: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

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Technical Support Center: Byproduct Formation in N-Methylisobutylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylisobutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. By explaining the causality behind experimental choices, this document aims to empower you to optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic routes and common challenges in preparing this compound.

Q1: What are the most common industrial and laboratory methods for synthesizing this compound?

There are several established methods, each with its own advantages and typical byproduct profiles. The most prevalent routes are:

  • Reductive Amination of Isobutyraldehyde with Methylamine: This is arguably the most common and versatile method. It involves the condensation of isobutyraldehyde and methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed, each influencing the reaction's selectivity and byproduct profile.[1][2][3]

  • Eschweiler-Clarke Reaction: This classic reaction methylates a primary amine (isobutylamine in this case) using excess formic acid and formaldehyde.[4][5] It is known for its high efficiency and for preventing over-alkylation to quaternary ammonium salts, as the tertiary amine cannot form another iminium ion.[5][6]

  • Leuckart-Wallach Reaction: This method involves the reductive amination of a carbonyl compound (isobutyraldehyde) using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[7] It often requires high temperatures, which can lead to side reactions.[7]

  • Alkylation of Isobutylamine: Direct alkylation of isobutylamine with a methylating agent like methyl iodide or dimethyl sulfate is also possible. However, this method is notoriously difficult to control and often leads to a mixture of the desired secondary amine, the starting primary amine, the tertiary amine (N,N-dimethylisobutylamine), and even the quaternary ammonium salt, making it less favorable for clean synthesis.[3]

Q2: What are the primary byproducts I should expect when synthesizing this compound via reductive amination?

The byproduct profile is highly dependent on the specific reagents and conditions used. However, some common impurities to anticipate are:

  • Isobutylamine: This results from the reduction of the intermediate imine formed between isobutyraldehyde and ammonia (if present as an impurity in methylamine) or from incomplete methylation in other methods.

  • N,N-Dimethylisobutylamine (Tertiary Amine): This forms if the desired product, this compound, undergoes a second reductive amination with residual formaldehyde or another methylating species. This is a classic example of over-alkylation.

  • Diisobutylamine: This can arise if isobutylamine (present as a starting material or formed in situ) reacts with isobutyraldehyde.

  • Unreacted Isobutyraldehyde and Isobutanol: The starting aldehyde may persist if the reaction is incomplete. Isobutanol can be formed by the direct reduction of isobutyraldehyde by the hydride reagent, a competitive side reaction.[3]

  • N-formyl Byproducts: Particularly in Leuckart-Wallach type reactions, N-formylated derivatives can be generated as stable intermediates or byproducts.[8][7]

Q3: How can I analyze my crude reaction mixture to identify these byproducts?

A multi-technique approach is recommended for robust analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis. It separates volatile components and provides mass spectra for identification. Specialized GC columns, such as the Agilent CP-Volamine, are designed for excellent separation of volatile amines and their related impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. Byproducts can be identified by characteristic shifts, for instance, the N-methyl signal of the desired product versus the N,N-dimethyl signal of the tertiary amine byproduct.

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress. Staining with ninhydrin can be useful, as it reacts with primary and secondary amines to produce distinct colors, but not with tertiary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally labile byproducts, and can be employed for quantification.[11]

Section 2: Troubleshooting Guide for Reductive Amination

This section provides a problem-and-solution framework for issues commonly encountered during the synthesis of this compound via reductive amination of isobutyraldehyde with methylamine.

Problem 1: Low yield of this compound with significant unreacted isobutyraldehyde.
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Inefficient Imine Formation The formation of the imine intermediate is an equilibrium-driven process.[1] The presence of water, a product of this condensation, can push the equilibrium back towards the starting materials. Furthermore, the reaction is often pH-sensitive; highly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions may not sufficiently activate the carbonyl.[3]1. Water Removal: Perform the reaction in a solvent like methanol or ethanol and consider using a dehydrating agent like titanium(IV) isopropoxide, which acts as a Lewis acid and facilitates water removal.[12] 2. pH Adjustment: The reaction is typically fastest at a mildly acidic pH (around 4-6).[3] Adding a catalytic amount of acetic acid can accelerate imine formation.[13] 3. Increase Reagent Concentration: Use a slight excess (1.1-1.2 equivalents) of methylamine to shift the equilibrium towards the imine product.
Reducing Agent Inactivity Some reducing agents, like sodium borohydride (NaBH₄), are less effective at reducing imines compared to aldehydes, especially at neutral pH. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more chemoselective for the imine/iminium ion over the carbonyl group.[3]1. Switch Reducing Agent: Replace NaBH₄ with NaBH₃CN or NaBH(OAc)₃. NaBH₃CN is particularly effective because it is stable at the mildly acidic pH required for imine formation and selectively reduces the protonated iminium ion.[2][3] 2. Staged Addition: First, allow the aldehyde and amine to stir for a period (e.g., 1-2 hours) to maximize imine formation before adding the reducing agent.[13]
Problem 2: Significant formation of Isobutanol byproduct.
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Non-Selective Reducing Agent Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions can readily reduce the starting aldehyde directly to the corresponding alcohol (isobutanol) before it has a chance to form the imine. This is a competitive reaction pathway.1. Use a Chemoselective Reductant: Employ a milder reducing agent that shows high selectivity for the imine/iminium ion. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this, as it is significantly more reactive towards the protonated iminium ion than the neutral aldehyde carbonyl.[3][13] 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic pathway of imine formation over direct aldehyde reduction.
Problem 3: Product is contaminated with N,N-Dimethylisobutylamine (tertiary amine).
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Over-alkylation of the Product The desired secondary amine product (this compound) can itself act as a nucleophile, reacting with any remaining isobutyraldehyde to form a new iminium ion, which is then reduced to the tertiary amine. This is more likely if the aldehyde is used in excess or if reaction times are excessively long.1. Control Stoichiometry: Use a slight excess of methylamine relative to isobutyraldehyde (e.g., 1.1:1). This ensures the aldehyde is consumed before it can react with the secondary amine product. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction. Stop the reaction (quench) as soon as the starting aldehyde is consumed to prevent further reaction of the product. 3. Purification: If the tertiary amine does form, it can often be separated from the secondary amine by careful fractional distillation due to differences in boiling points. Alternatively, derivatization or selective extraction can be employed.

Section 3: Visualization of Reaction Pathways

Understanding the interplay between the desired reaction and potential side reactions is crucial. The following diagrams illustrate these pathways.

Diagram 1: General Synthesis and Key Byproduct Pathways

This diagram shows the main reductive amination pathway to this compound and the competing reactions that lead to common byproducts.

G cluster_main Main Reaction Pathway cluster_side1 Side Reactions Isobutyraldehyde Isobutyraldehyde Imine Intermediate Iminium Ion Isobutyraldehyde->Imine + Methylamine - H2O Byproduct1 Isobutanol Isobutyraldehyde->Byproduct1 + Reducing Agent (Direct Reduction) Methylamine Methylamine ReducingAgent Reducing Agent (e.g., NaBH3CN) Product This compound (Desired Product) Imine->Product + Reducing Agent Byproduct2 N,N-Dimethylisobutylamine (Tertiary Amine) Product->Byproduct2 + Isobutyraldehyde + Reducing Agent (Over-alkylation)

Caption: Main vs. Side Reaction Pathways in Reductive Amination.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low product yield.

Troubleshooting Start Low Yield of This compound CheckCrude Analyze Crude by GC-MS/ NMR Start->CheckCrude AldehydePresent High % of Unreacted Isobutyraldehyde? CheckCrude->AldehydePresent Check Composition AlcoholPresent High % of Isobutanol? AldehydePresent->AlcoholPresent No Sol_Imine Optimize Imine Formation: - Adjust pH (4-6) - Use Dehydrating Agent - Increase Reaction Time AldehydePresent->Sol_Imine Yes ComplexMixture Complex Mixture of Other Byproducts AlcoholPresent->ComplexMixture No Sol_Reductant Use Milder Reductant: - Switch to NaBH3CN - Staged Addition AlcoholPresent->Sol_Reductant Yes Sol_Stoich Review Stoichiometry & Temperature Control ComplexMixture->Sol_Stoich

Caption: Troubleshooting Flowchart for Low Product Yield.

Section 4: Purification Strategies

Even with an optimized reaction, minor impurities are likely. Effective purification is key to obtaining high-purity this compound.

Q4: What is the most effective method for purifying crude this compound?

Fractional Distillation is the primary method for purifying this compound, which is a volatile liquid. The success of this technique relies on the differences in boiling points between the product and the impurities.

CompoundBoiling Point (°C)Separation Notes
Isobutyraldehyde64Should be removed as a lower-boiling fraction.
This compound ~88-90 The target product fraction.
Isobutanol108A higher-boiling impurity.
N,N-Dimethylisobutylamine~110-115Higher-boiling than the desired secondary amine.

Protocol for Purification:

  • Acid-Base Workup: Before distillation, perform an acid-base extraction.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Extract with dilute acid (e.g., 1M HCl). The primary and secondary amines will move to the aqueous layer as hydrochloride salts, leaving non-basic impurities like isobutanol and unreacted aldehyde in the organic layer.[14]

    • Separate the aqueous layer, cool it in an ice bath, and carefully basify with a strong base (e.g., NaOH or KOH) to a pH > 12 to liberate the free amines.[14][15]

    • Extract the liberated amines back into an organic solvent.

  • Drying: Dry the organic extract containing the purified amines over an anhydrous drying agent (e.g., anhydrous K₂CO₃ or MgSO₄).

  • Fractional Distillation: Carefully distill the dried organic solution using an efficient fractionating column. Collect the fraction boiling in the expected range for this compound, monitoring the temperature at the column head closely.

References

  • Eschweiler–Clarke reaction. (n.d.). In Grokipedia.
  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhang, P., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

  • Leuckart reaction. (n.d.). In Grokipedia.
  • Novelli, A. (1939). Secondary Amines by the Leuckart Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Analysis of impurities in amine streams. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]

  • Synthesis of N-Methyl Secondary Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Amines and ammonia - Analysis of impurities in amine streams. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • n-methylbutylamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method of analysis of amine by mass spectrometry. (2007). Google Patents.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Books.
  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination. (2023). YouTube. Retrieved from [Link]

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Technical Support Center: Optimizing N-Methylisobutylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylisobutylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your synthetic outcomes.

Introduction to this compound Synthesis

This compound is a valuable secondary amine intermediate in the synthesis of various pharmaceuticals and fine chemicals. The most common and efficient laboratory-scale synthesis route is the reductive amination of isobutyraldehyde with methylamine. This method involves the formation of an intermediate imine, which is then reduced to the final product. An alternative approach is the Eschweiler-Clarke reaction, which facilitates the N-methylation of isobutylamine.

This guide will primarily focus on the reductive amination pathway, offering detailed protocols and troubleshooting for this widely used method, while also providing an overview of the Eschweiler-Clarke reaction as a viable alternative.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested SolutionScientific Rationale
Inefficient Imine Formation - Ensure the reaction pH is mildly acidic (pH ~5-6) if using methylamine hydrochloride. If using aqueous methylamine, the reaction is typically slightly basic. - For sluggish reactions, consider the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.Imine formation is a reversible equilibrium reaction.[1] Removing water drives the equilibrium towards the imine product. Mildly acidic conditions can catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Decomposition of Reducing Agent - Use fresh sodium borohydride. - Add the sodium borohydride portion-wise to a cooled solution to manage any exothermic reaction.Sodium borohydride can decompose in the presence of moisture or acidic conditions. A controlled addition prevents a rapid, exothermic reaction that could lead to side product formation.
Premature Reduction of Aldehyde - Employ a stepwise procedure: first, allow the imine to form completely (monitor by TLC or GC), then add the sodium borohydride. - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).Sodium borohydride can reduce aldehydes, competing with the desired imine reduction.[2] Allowing the imine to form first or using a reagent that is more selective for imines over aldehydes can mitigate this.
Steric Hindrance - Increase the reaction time and/or temperature. - Consider using a Lewis acid catalyst, such as titanium(IV) isopropoxide, to activate the carbonyl group.Isobutyraldehyde has some steric bulk around the carbonyl group which can slow down the initial nucleophilic attack by methylamine. Increased temperature and reaction time provide more energy and opportunity for the reaction to proceed. A Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3]

Issue 2: Formation of Significant Side Products

Potential CauseSuggested SolutionScientific Rationale
Over-alkylation (Formation of Tertiary Amine) - Use a stepwise (indirect) reductive amination procedure.[4][5] - Carefully control the stoichiometry, avoiding a large excess of the aldehyde.The secondary amine product can sometimes be more nucleophilic than the primary amine starting material, leading to a second reaction with the aldehyde to form a tertiary amine. A stepwise approach ensures the aldehyde is consumed before the secondary amine can react further.
Aldol Condensation of Isobutyraldehyde - Maintain a neutral or slightly acidic pH. - Add the isobutyraldehyde slowly to the reaction mixture containing the amine.Isobutyraldehyde can undergo self-condensation under basic conditions to form aldol adducts.[6][7] Keeping the concentration of free aldehyde low and avoiding strongly basic conditions minimizes this side reaction.
Isobutanol Formation - Ensure complete imine formation before adding the reducing agent. - Use a milder reducing agent like NaBH(OAc)₃.This is a result of the direct reduction of isobutyraldehyde by the hydride reagent.

Issue 3: Difficult Product Purification

Potential CauseSuggested SolutionScientific Rationale
Co-extraction of Imine and Amine - Ensure the reduction is complete by monitoring the reaction (TLC, GC-MS). - During acidic workup, ensure the pH is sufficiently low (pH < 2) to fully protonate both the product amine and any residual imine, making them water-soluble.Incomplete reduction will leave the imine as an impurity.[8] Both the secondary amine product and the imine are basic and will be protonated at low pH, allowing for their separation from non-basic impurities via extraction.
Emulsion Formation During Workup - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite.Emulsions can form due to the presence of both organic and aqueous phases with compounds that have surfactant-like properties. Increasing the ionic strength of the aqueous phase can help to break the emulsion.
Product Loss During Distillation - this compound has a relatively low boiling point (~78 °C).[9] Use a well-controlled distillation setup, such as a short path distillation apparatus, to minimize losses. - Consider converting the amine to its hydrochloride salt for easier handling and purification if distillation is problematic.Low-boiling point liquids can be lost during solvent removal or distillation if not handled carefully.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reductive amination of isobutyraldehyde with methylamine?

A: A good starting point is a 1:1 to 1:1.2 molar ratio of isobutyraldehyde to methylamine. The reducing agent, such as sodium borohydride, is typically used in a slight excess, around 1.5 to 2 equivalents relative to the aldehyde.[4]

Q2: Can I use methylamine hydrochloride instead of an aqueous solution of methylamine?

A: Yes, methylamine hydrochloride is a convenient and stable source of methylamine. When using the hydrochloride salt, a base such as triethylamine or sodium hydroxide should be added to liberate the free amine in situ.[3]

Q3: What is the best solvent for this reaction?

A: Methanol and ethanol are commonly used solvents as they are good solvents for both the reactants and sodium borohydride.[2] Tetrahydrofuran (THF) can also be used.[10][11]

Q4: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective method. You can visualize the spots using a potassium permanganate stain, which will react with the aldehyde and amine. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the disappearance of starting materials and the appearance of the product and any side products.

Q5: What are the key differences between reductive amination and the Eschweiler-Clarke reaction for this synthesis?

A: Reductive amination builds the C-N bond and then reduces the intermediate imine. The Eschweiler-Clarke reaction starts with the pre-formed isobutylamine and methylates it using formaldehyde as the carbon source and formic acid as the reducing agent.[12][13] The Eschweiler-Clarke reaction is particularly useful for exhaustive methylation to tertiary amines and avoids the use of metal hydrides.[2]

Experimental Protocols

Protocol 1: Reductive Amination of Isobutyraldehyde with Methylamine

This protocol is a robust method for the synthesis of this compound.

Materials:

  • Isobutyraldehyde

  • Methylamine (40% solution in water or as methylamine hydrochloride)

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (e.g., 2 M)

  • Sodium hydroxide (e.g., 2 M)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, combine isobutyraldehyde (1.0 eq) and methylamine (1.1 eq) in methanol (5-10 volumes).

    • If using methylamine hydrochloride, add triethylamine (1.1 eq) to the mixture.

    • Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add diethyl ether to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by distillation.

Protocol 2: Eschweiler-Clarke Methylation of Isobutylamine

This is an alternative method starting from isobutylamine.

Materials:

  • Isobutylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or concentrated solution)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add isobutylamine (1.0 eq).

    • With cooling, slowly add formic acid (2.5 eq).

    • To this mixture, add formaldehyde (2.2 eq).

  • Reaction:

    • Heat the reaction mixture to reflux. You will observe the evolution of carbon dioxide.

    • Continue refluxing for 8-12 hours, or until the gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture and add concentrated hydrochloric acid.

    • Evaporate the excess formic acid and formaldehyde under reduced pressure.

    • Make the residue strongly basic with a concentrated sodium hydroxide solution.

    • Extract the product with diethyl ether (3x).

    • Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods

ParameterReductive AminationEschweiler-Clarke Reaction
Starting Materials Isobutyraldehyde, MethylamineIsobutylamine, Formaldehyde, Formic Acid
Key Reagents Sodium borohydride (or other hydride)Formic acid
Typical Solvents Methanol, Ethanol, THFOften neat or in water
Reaction Temperature 0 °C to room temperatureReflux (typically >100 °C)
Key Advantages Milder conditions, high yieldsAvoids metal hydrides, good for methylation
Potential Drawbacks Potential for side reactions (aldol, over-alkylation)Higher temperatures, requires handling of formic acid

Visualizations

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Combine Isobutyraldehyde, Methylamine, and Methanol B Stir at 0-5 °C, then RT A->B C Monitor Imine Formation (TLC/GC-MS) B->C D Cool to 0-5 °C C->D Proceed to reduction E Add NaBH4 portion-wise D->E F Stir at RT until complete E->F G Quench with Water F->G Proceed to workup H Solvent Removal G->H I Liquid-Liquid Extraction H->I J Drying and Concentration I->J K Distillation J->K

Caption: Workflow for this compound synthesis via reductive amination.

Troubleshooting Logic: Low Yield

G Start Low Product Yield Imine Check Imine Formation (TLC/NMR) Start->Imine Reduction Check Reduction Step Imine->Reduction Imine forms Sol_Imine Optimize Imine Formation: - Adjust pH - Add dehydrating agent - Increase reaction time/temp Imine->Sol_Imine Imine does not form Workup Review Workup Procedure Reduction->Workup Reduction complete Sol_Reduction Optimize Reduction: - Use fresh NaBH4 - Increase equivalents of NaBH4 - Extend reaction time Reduction->Sol_Reduction Incomplete reduction Sol_Workup Optimize Workup: - Careful extraction - Controlled distillation - Check for emulsion Workup->Sol_Workup Product loss suspected

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

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Purification of N-Methylisobutylamine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Methylisobutylamine. This center is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this secondary amine from unreacted starting materials and reaction byproducts. The guidance provided herein is based on established chemical principles and field-proven methodologies to help you troubleshoot common issues and optimize your purification workflow.

Introduction: The Purification Challenge

This compound is commonly synthesized via the reductive amination of isobutyraldehyde with methylamine or the N-alkylation of isobutylamine. Both routes can result in a crude product containing a mixture of the desired secondary amine, unreacted primary amine (isobutylamine), unreacted aldehyde, and potential over-alkylation products (tertiary amines).

The primary challenge in purifying this compound lies in the close physical properties of the product and its common contaminants, particularly the starting materials. As shown in the table below, the boiling points are often within a narrow range, making simple distillation ineffective and requiring more sophisticated separation strategies.

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound (Product) C₅H₁₃N87.1673 °C[1][2]0.724[1]Miscible[1][3]
Isobutylamine (Starting Material)C₄H₁₁N73.1467-69 °C[4][5]0.736[4][6]Miscible[4]
Isobutyraldehyde (Starting Material)C₄H₈O72.1163-65 °C[7][8][9][10]0.79[7][11]Slightly Soluble[7]
Methylamine (Starting Material)CH₅N31.06-6.3 °C[12][13]0.656 (liquid)[14]Soluble[12]

This guide will walk you through a logical workflow, from initial analysis to final purity assessment, helping you select and troubleshoot the most appropriate purification technique for your specific situation.

Purification Strategy: A Decision Workflow

Before diving into specific protocols, it's crucial to select the right overall strategy. The choice between extraction, distillation, and chromatography depends on the impurity profile of your crude material.

G start Crude Product Mixture analyze Analyze Impurity Profile (TLC, GC-MS, ¹H NMR) start->analyze q_impurities Significant Non-Basic Impurities Present? (e.g., Isobutyraldehyde) analyze->q_impurities extraction Perform Acid-Base Liquid-Liquid Extraction q_impurities->extraction  Yes distillation Proceed to Fractional Distillation q_impurities->distillation  No extraction->distillation q_distill Is Separation by Distillation Effective? distillation->q_distill chromatography Utilize Column Chromatography q_distill->chromatography  No end Pure this compound q_distill->end  Yes chromatography->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting & FAQs

FAQ 1: My crude reaction mixture contains unreacted isobutyraldehyde. How can I remove it before distillation?

Answer: Unreacted isobutyraldehyde and other neutral or acidic byproducts should be removed prior to distillation to simplify the mixture. An acid-base liquid-liquid extraction is the most effective method for this initial cleanup. The basicity of the amine allows it to be protonated and moved into an aqueous layer, leaving non-basic impurities in the organic phase.

Expertise & Causality: Amines are basic due to the lone pair of electrons on the nitrogen atom. By washing the crude organic mixture with an aqueous acid (like 1M HCl), the this compound and any unreacted isobutylamine will form ammonium salts (R₂NH₂⁺Cl⁻). These salts are ionic and therefore highly soluble in the aqueous layer, while the neutral isobutyraldehyde remains in the organic solvent. Subsequently, basifying the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Protocol: Preparative Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous layers.

    • Self-Validation: Test the pH of the aqueous layer after each extraction; it should be acidic. The organic layer can be checked by TLC or GC to confirm the removal of the amine spot/peak.

  • Organic Layer Discard: The organic layer now contains the neutral isobutyraldehyde and other non-basic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring until the solution is strongly basic (pH > 12). The free amine will separate, often forming an oily layer.

  • Back-Extraction: Extract the basified aqueous layer 3-4 times with fresh diethyl ether or DCM. Combine these organic extracts.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The resulting oil is your enriched amine mixture, ready for fractional distillation.

FAQ 2: I'm attempting fractional distillation, but I'm getting poor separation between this compound and isobutylamine. What's going wrong?

Answer: This is the most common and anticipated challenge. The boiling points of this compound (73 °C) and isobutylamine (67-69 °C) are very close.[1][4] Effective separation requires a highly efficient fractional distillation setup and precise control over the distillation rate.

Expertise & Causality: Fractional distillation works by providing a large surface area in a vertical column for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component (lower boiling point). The efficiency of a column is measured in "theoretical plates." A larger number of theoretical plates allows for the separation of liquids with very close boiling points. For this specific separation, a simple distillation setup is inadequate.

Troubleshooting Steps & Protocol:

  • Column Selection: Use a column with a high number of theoretical plates. A Vigreux column of at least 30 cm is a minimum requirement. For even better separation, a packed column (e.g., with Raschig rings or metal sponge) is recommended.

  • Insulation: The column must be well-insulated to maintain the temperature gradient. Wrap the entire column, from the pot to the condenser, with glass wool or aluminum foil. Any heat loss from the side of the column disrupts the equilibrium and drastically reduces separation efficiency.

  • Heating Control: Use a heating mantle with a stirrer for smooth, controlled boiling. Avoid hot plates, which cause localized overheating.

  • Slow Distillation Rate (High Reflux Ratio): The key to separating compounds with close boiling points is to distill very slowly. A good target is a collection rate of approximately one drop every 3-5 seconds. This ensures that a proper vapor-liquid equilibrium is established on each theoretical plate in the column.

  • Monitor the Temperature: The temperature at the head of the column should remain steady at the boiling point of the first component (isobutylamine, ~67-69 °C) as it distills. A sharp rise in temperature indicates that the second component (your product, this compound) is beginning to distill.

  • Fraction Collection: Collect the distillate in several small fractions. Analyze each fraction by GC or NMR to determine its composition before combining the pure fractions.

G cluster_0 Heating & Vaporization cluster_1 Separation cluster_2 Condensation & Collection Heating Mantle Heating Mantle Round Bottom Flask\n(Stir Bar + Crude Amines) Round Bottom Flask (Stir Bar + Crude Amines) Heating Mantle->Round Bottom Flask\n(Stir Bar + Crude Amines) Fractionating Column\n(e.g., Vigreux)\nInsulated Fractionating Column (e.g., Vigreux) Insulated Round Bottom Flask\n(Stir Bar + Crude Amines)->Fractionating Column\n(e.g., Vigreux)\nInsulated Vapor Rises Thermometer Bulb\n(Positioned at vapor outlet) Thermometer Bulb (Positioned at vapor outlet) Fractionating Column\n(e.g., Vigreux)\nInsulated->Thermometer Bulb\n(Positioned at vapor outlet) Condenser\n(Water In/Out) Condenser (Water In/Out) Thermometer Bulb\n(Positioned at vapor outlet)->Condenser\n(Water In/Out) Enriched Vapor Receiving Flask Receiving Flask Condenser\n(Water In/Out)->Receiving Flask Liquid Distillate

Caption: Key components of a fractional distillation apparatus.

FAQ 3: Distillation is not working for my mixture. When should I consider column chromatography, and how do I avoid common pitfalls?

Answer: Column chromatography is a powerful alternative when distillation fails. However, amines are notorious for causing problems on standard silica gel due to their basicity. They often streak, tail, or bind irreversibly to the acidic silica.

Expertise & Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can undergo strong acid-base interactions with these groups, leading to poor elution profiles. To achieve successful chromatographic separation, this interaction must be mitigated.[15]

Troubleshooting and Solutions:

  • Mobile Phase Modification: The simplest approach is to add a small amount of a competing base to your mobile phase (eluent).

    • Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The added base neutralizes the acidic sites on the silica, allowing your target amine to travel through the column without strong binding.

  • Use a Deactivated Stationary Phase: A more robust solution is to use a stationary phase that is inherently less acidic or has been chemically treated.

    • Basic Alumina: Alumina (Al₂O₃) is available in neutral and basic grades. Basic alumina is an excellent choice for the purification of amines.

    • Amine-Functionalized Silica: Commercially available columns, such as Biotage® KP-NH, have silica that is functionalized with aminopropyl groups.[15] This phase effectively masks the acidic silanols and provides a much more inert surface for amine separation, often yielding sharper peaks and better resolution.[15]

Protocol: Flash Chromatography on Amine-Functionalized Silica

  • Method Development: Develop your separation on TLC plates corresponding to the column media (e.g., amine-functionalized TLC plates). Use a simple solvent system like hexane/ethyl acetate.

  • Column Packing: Pack the column with the amine-functionalized silica in your starting eluent.

  • Loading: Load your crude amine mixture onto the column (dry loading is often preferred for best results).

  • Elution: Run a solvent gradient (e.g., from 100% hexane to 50% ethyl acetate in hexane) to elute the compounds. The less polar compounds will elute first.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

References

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Technical Support Center: Preventing Dialkylation in the Synthesis of N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-Methylisobutylamine, a common building block in medicinal chemistry. Our focus today is on a frequent and frustrating side reaction: dialkylation. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthesis for higher yield and purity.

The Challenge: Unwanted Dialkylation

The synthesis of a secondary amine, such as this compound, from a primary amine (isobutylamine) presents a classic selectivity problem. The target mono-alkylated product is itself a nucleophile and can react further with the alkylating agent to form an undesired tertiary amine, N,N-Dimethylisobutylamine. This over-alkylation occurs because the secondary amine product is often more nucleophilic than the primary amine starting material, creating a "runaway train" effect where the product reacts faster than the starting material.[1][2][3] This guide will explore how to control this reactivity and steer the reaction toward your desired product.

Troubleshooting Guide & FAQs

Q1: I'm attempting a direct alkylation of isobutylamine with a methyl halide (e.g., methyl iodide) and my analysis (GC-MS/NMR) shows two products. Why am I getting this byproduct?

A1: You are observing the classic problem of over-alkylation. The reaction proceeds in two steps, as illustrated below. First, your starting material, isobutylamine (a primary amine), reacts with the methyl halide to form the desired this compound (a secondary amine). However, this secondary amine product is also nucleophilic and can compete with the remaining isobutylamine to react with the methyl halide, leading to the formation of the N,N-Dimethylisobutylamine byproduct (a tertiary amine).[3][4]

This second reaction is often kinetically favorable because alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the secondary amine a stronger nucleophile than the primary amine it was formed from.[5]

Dialkylation_Pathway cluster_0 Reaction Pathway Start Isobutylamine (Primary Amine) Product This compound (Desired Secondary Amine) Start->Product + CH₃-X (k₁) Byproduct N,N-Dimethylisobutylamine (Dialkylation Byproduct) Product->Byproduct + CH₃-X (k₂ > k₁) caption Fig 1. Competitive reaction pathway leading to dialkylation.

Fig 1. Competitive reaction pathway leading to dialkylation.
Q2: How can I adjust my direct alkylation protocol to minimize the formation of the N,N-Dimethylisobutylamine byproduct?

A2: While direct alkylation is often challenging to control, you can significantly improve the selectivity for mono-alkylation by modifying the reaction conditions. The goal is to manipulate the reaction kinetics to favor the first alkylation (k₁) over the second (k₂).

Here are several strategies, which can be used in combination:

  • Stoichiometry Control: Use a large excess of the starting amine (isobutylamine) relative to the methylating agent.[1] By ensuring that the methyl halide is more likely to encounter a molecule of isobutylamine than the this compound product, you can statistically favor mono-alkylation. A starting point is to use 3-5 equivalents of isobutylamine. The downside is the potential waste of the starting material and subsequent separation challenges.

  • Slow Addition of Alkylating Agent: Instead of adding the methyl halide all at once, add it slowly over several hours using a syringe pump. This maintains a very low concentration of the alkylating agent in the reaction mixture at any given time, which reduces the probability of the product reacting further before the starting material is consumed.[1]

  • Lower Reaction Temperature: Lowering the temperature will decrease the rate of both reactions, but it can sometimes disproportionately slow the second, more facile alkylation step, thus improving selectivity.

  • Choice of Base and Solvent: Using a bulky, non-nucleophilic base can be advantageous. The choice of solvent can also play a role in modulating reactivity.[6]

StrategyPrincipleTypical Starting Point
Excess Amine Statistical probability3-5 equivalents of isobutylamine to 1 eq. of methyl halide
Slow Addition Maintain low [Alkyl Halide]Add methyl halide over 2-4 hours via syringe pump
Lower Temperature Reduce reaction ratesRun at 0 °C or room temperature instead of heating
Q3: Direct alkylation is still giving me a mixture. Are there more reliable synthetic methods that inherently prevent dialkylation?

A3: Absolutely. For robust and scalable synthesis of secondary amines, it is often better to choose a method that has built-in selectivity. Two of the most effective methods are Reductive Amination and the Eschweiler-Clarke Reaction.

  • Reductive Amination: This is a highly versatile and selective method for forming amines.[7] The process involves reacting isobutylamine with an aldehyde (in this case, formaldehyde or its equivalent) to form an imine intermediate in situ. This imine is then immediately reduced to the target secondary amine by a reducing agent present in the reaction mixture. Because the imine is more readily reduced than the starting aldehyde, and the secondary amine product does not readily form another imine under these conditions, over-alkylation is minimized.[8]

    • Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[7][9] NaBH(OAc)₃ is often preferred for its mildness and effectiveness.

  • Eschweiler-Clarke Reaction: This classic reaction is specifically designed for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[10][11][12] Formic acid serves as the reducing agent. The reaction proceeds through an iminium ion intermediate, which is reduced by a hydride transfer from formic acid. A key advantage of this method is that it inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts.[10][13] When methylating a primary amine to a secondary amine, careful control of stoichiometry (using about one equivalent of formaldehyde) provides excellent selectivity for the mono-methylated product.

Troubleshooting_Workflow Start Dialkylation Observed in Synthesis Decision Choose Strategy Start->Decision Strategy1 Optimize Direct Alkylation Decision->Strategy1 For minor optimization Strategy2 Change Synthetic Route (Recommended) Decision->Strategy2 For high selectivity S1_Opt1 Use Large Excess of Isobutylamine Strategy1->S1_Opt1 S1_Opt2 Slow Addition of Methylating Agent Strategy1->S1_Opt2 S1_Opt3 Lower Reaction Temperature Strategy1->S1_Opt3 S2_Opt1 Reductive Amination Strategy2->S2_Opt1 S2_Opt2 Eschweiler-Clarke Reaction Strategy2->S2_Opt2 caption Fig 2. Troubleshooting workflow for addressing dialkylation.

Fig 2. Troubleshooting workflow for addressing dialkylation.
Q4: How can I effectively monitor my reaction to know when to stop it and to quantify the product/byproduct ratio?

A4: Proper reaction monitoring is critical for optimizing your synthesis and preventing the accumulation of byproducts.[1]

  • Thin Layer Chromatography (TLC): This is the quickest and easiest method. Spot your reaction mixture against standards of your starting material (isobutylamine) and, if available, the desired product. The primary amine, secondary amine, and tertiary amine will have different polarities and thus different Rf values, allowing you to visualize the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful quantitative tool. By taking small aliquots from the reaction over time, you can determine the precise ratio of starting material, mono-alkylated product, and di-alkylated byproduct. This data is invaluable for optimizing reaction time and conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction. The disappearance of the N-H protons of the primary amine and the appearance of new signals for the N-CH₃ group (a singlet for the mono-alkylated product, which will shift for the di-alkylated product) can be tracked.

Recommended Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃

This protocol is a robust method for achieving high selectivity for mono-methylation.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add isobutylamine (1.0 equiv.) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add aqueous formaldehyde (37% solution, 1.0-1.1 equiv.) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. A few drops of acetic acid can be added to catalyze imine formation.[14]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by distillation if necessary.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction

This classic method uses readily available and inexpensive reagents.[13]

  • Setup: In a round-bottom flask, add isobutylamine (1.0 equiv.).

  • Reagent Addition: Cool the flask in an ice bath and add formic acid (2.0 equiv.), followed by the slow, dropwise addition of aqueous formaldehyde (37% solution, 1.1 equiv.).

  • Reaction: Attach a reflux condenser and heat the mixture to 80-100 °C. Vigorous evolution of carbon dioxide will be observed. Continue heating for 12-18 hours or until gas evolution ceases and TLC/GC analysis shows completion.[10][13]

  • Workup: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH > 11) by the slow and careful addition of aqueous sodium hydroxide (NaOH). Ensure the flask is cooled in an ice bath during this process as it is highly exothermic.

  • Extraction: Extract the basic aqueous solution three times with a suitable organic solvent like diethyl ether or DCM.

  • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

By understanding the underlying chemical principles and employing these more selective synthetic strategies, you can effectively prevent dialkylation and achieve a high yield of pure this compound for your research and development needs.

References

  • Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity - Benchchem. (URL: )
  • Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

  • Bhattacharyya, S. (2000). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (21), 3669-3671. (URL: [Link])

  • Eschweiler–Clarke reaction - Grokipedia. (URL: [Link])

  • Baran, P. S., & Movassaghi, M. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4054–4057. (URL: [Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - R Discovery. (URL: [Link])

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (URL: [Link])

  • Eschweiler-Clarke Reaction - NROChemistry. (URL: [Link])

  • N-METHYLETHYLAMINE - Organic Syntheses. (URL: [Link])

  • Castillo, J. C., et al. (2023). Synthetic Methods for Alkyl Amines. In Comprehensive Organic Synthesis II (Second Edition), 2, 1-35. (URL: [Link])

  • Blank, B., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13031. (URL: [Link])

  • n-METHYLBUTYLAMINE - Organic Syntheses. (URL: [Link])

  • Request PDF: Synthesis of Secondary Amines via Self-Limiting Alkylation. (URL: [Link])

  • Reductive Amination - YouTube. (URL: [Link])

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

  • Amine alkylation - Wikipedia. (URL: [Link])

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (URL: [Link])

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Technical Support Center: N-Methylisobutylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylisobutylamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols, improve yield and purity, and overcome common challenges.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of this compound in Reductive Amination

Question: My reductive amination reaction of isobutyraldehyde with methylamine is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reductive amination synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent stability. Here’s a breakdown of potential causes and corresponding optimization strategies:

Causality and Solutions:

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from isobutyraldehyde and methylamine. This is a reversible reaction, and the equilibrium can be unfavorable.[1]

    • Solution: To drive the reaction towards imine formation, it's crucial to remove the water generated during this step. This can be achieved by using a dehydrating agent or through azeotropic distillation. Additionally, conducting the reaction under mildly acidic conditions (pH 4-5) can catalyze imine formation.[2][3] However, a very low pH should be avoided as it will protonate the amine, rendering it non-nucleophilic.

  • Side Reaction of the Aldehyde: The reducing agent can potentially reduce the starting aldehyde (isobutyraldehyde) to isobutanol, competing with the desired reduction of the imine.[2][4]

    • Solution: Employ a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for this purpose as they are less reactive towards carbonyls at neutral or slightly acidic pH compared to stronger reducing agents like sodium borohydride (NaBH4).[2][5] If NaBH4 is used, it is often beneficial to allow sufficient time for the imine to form before adding the reducing agent.[2]

  • Suboptimal Reaction Temperature and Time: The reaction kinetics may be slow at ambient temperature, leading to incomplete conversion.

    • Solution: Gently heating the reaction mixture can increase the rate of both imine formation and reduction.[4] However, excessive heat should be avoided to prevent side reactions. Reaction times may also need to be extended, sometimes up to 24-72 hours, to ensure complete conversion.[4] Monitoring the reaction progress by techniques like TLC or GC-MS is highly recommended.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the presence of unreacted starting materials or the formation of undesired byproducts.

    • Solution: It is common practice to use a slight excess of one of the reactants to drive the reaction to completion.[6] If the amine is more valuable, using an excess of the aldehyde and the reducing agent is a common strategy.[6]

Experimental Protocol: Optimized Reductive Amination of Isobutyraldehyde

This protocol outlines a robust method for the synthesis of this compound with improved yield.

Materials:

  • Isobutyraldehyde

  • Methylamine (e.g., as a solution in methanol or THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of isobutyraldehyde (1.0 eq) in anhydrous DCM, add methylamine (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in anhydrous DCM.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Issue 2: Presence of Impurities in the Final Product

Question: After synthesis and workup, my this compound product is contaminated with impurities. What are the likely impurities and how can I purify the product effectively?

Answer:

The purity of the final product is critical, especially in pharmaceutical applications. Common impurities can arise from starting materials, side reactions, or the workup process.

Common Impurities and Their Sources:

  • Unreacted Isobutyraldehyde and Isobutanol: If the reaction does not go to completion or if the aldehyde is reduced, these can remain in the crude product.

  • Starting Methylamine: Excess methylamine may be present.

  • Di-isobutylmethylamine (Tertiary Amine): This can form if the initially formed this compound reacts further with another molecule of isobutyraldehyde and is subsequently reduced. This is more likely if the aldehyde is used in large excess.

  • N-Nitrosamines: If there are sources of nitrite (e.g., from reagents or excipients) and the reaction conditions are acidic, there is a potential for the formation of N-nitrosamine impurities.[7]

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or DCM).

    • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer, while neutral impurities like isobutanol and unreacted aldehyde will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) by adding a strong base like NaOH or KOH. This will deprotonate the amine salt, regenerating the free amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain the purified this compound.[8]

  • Distillation: this compound is a liquid with a boiling point of approximately 73°C.[9] Fractional distillation can be an effective method for separating it from less volatile or more volatile impurities. For instance, it can be used to separate the product from higher boiling point tertiary amines.

  • Chromatography: For very high purity requirements, column chromatography on silica gel or alumina can be employed. The choice of eluent will depend on the polarity of the impurities.

Visualization of the Reductive Amination Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Isobutyraldehyde + Methylamine Imine_Formation Imine Formation (Acid Catalyst) Reactants->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Crude_Product Crude this compound Reduction->Crude_Product Acid_Extraction Acid Extraction (e.g., HCl) Crude_Product->Acid_Extraction Workup Basification Basification (e.g., NaOH) Acid_Extraction->Basification Organic_Extraction Organic Extraction Basification->Organic_Extraction Drying_Evaporation Drying & Evaporation Organic_Extraction->Drying_Evaporation Pure_Product Pure this compound Drying_Evaporation->Pure_Product

Caption: Workflow for this compound Synthesis and Purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and industrially significant method is the reductive amination of isobutyraldehyde with methylamine.[10] Another well-established method is the Eschweiler-Clarke reaction , which involves the methylation of isobutylamine using formaldehyde and formic acid.[11][12][13][14][15] This method is particularly useful as it avoids the formation of quaternary ammonium salts.[11][15]

Q2: Can I use sodium borohydride (NaBH4) for the reductive amination?

A2: Yes, NaBH4 can be used, but it is a stronger reducing agent than NaBH3CN or NaBH(OAc)3 and can reduce the starting aldehyde.[2] To minimize this side reaction, it is advisable to first allow the imine to form completely before adding the NaBH4.[2]

Q3: My Eschweiler-Clarke reaction is giving a low yield. What could be the problem?

A3: Low yields in the Eschweiler-Clarke reaction can be due to insufficient heating, incorrect stoichiometry of formaldehyde and formic acid, or premature workup. The reaction is typically heated to around 80-100°C to ensure the decomposition of the intermediate and drive the reaction forward.[12][15] An excess of both formaldehyde and formic acid is generally used.[11][15]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is a more quantitative technique that can provide information on the relative amounts of reactants, products, and byproducts.[8][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals.[16]

Q5: What are the key safety precautions when working with this compound and its precursors?

A5: this compound is a flammable liquid and can cause severe skin burns and eye damage.[10][17] Isobutyraldehyde is also flammable and an irritant. Methylamine is a flammable and corrosive gas or liquid. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualization of Troubleshooting Logic for Low Yield

This decision tree provides a systematic approach to troubleshooting low yields in reductive amination.

G cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_side_reactions Side Reaction Issues cluster_workup Workup Issues Start Low Yield of This compound Check_Imine Is imine formation efficient? (Monitor by TLC/GC-MS) Start->Check_Imine Check_Reduction Is the reduction step complete? Check_Imine->Check_Reduction Yes Imine_No No Check_Imine->Imine_No No Check_Side_Reactions Are there significant side products? Check_Reduction->Check_Side_Reactions Yes Reduction_No No Check_Reduction->Reduction_No No Check_Workup Is the workup procedure optimized? Check_Side_Reactions->Check_Workup No Side_Reactions_Yes Yes Check_Side_Reactions->Side_Reactions_Yes Yes Workup_No No Check_Workup->Workup_No No Add_Catalyst Add acid catalyst (e.g., Acetic Acid) Imine_No->Add_Catalyst Remove_Water Remove water (Dehydrating agent or azeotropic distillation) Imine_No->Remove_Water Increase_Time_Temp Increase reaction time/temperature Reduction_No->Increase_Time_Temp Check_Reducing_Agent Use a milder reducing agent (e.g., NaBH(OAc)3) Reduction_No->Check_Reducing_Agent Adjust_Stoichiometry Adjust reactant stoichiometry Side_Reactions_Yes->Adjust_Stoichiometry Optimize_Temp Optimize reaction temperature Side_Reactions_Yes->Optimize_Temp Optimize_Extraction Optimize acid-base extraction pH Workup_No->Optimize_Extraction Ensure_Drying Ensure complete drying of organic layers Workup_No->Ensure_Drying

Sources

Technical Support Center: N-Methylisobutylamine (NMIA) Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N-Methylisobutylamine (NMIA). This resource is designed for researchers, scientists, and professionals in drug development who utilize NMIA in their experiments. Here, we address common stability issues encountered during the storage and handling of NMIA, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity of your research.

Introduction to this compound Stability

This compound (CAS No: 625-43-4) is a secondary aliphatic amine widely used as a pharmaceutical intermediate.[1][2] While NMIA is stable under recommended storage conditions, its chemical nature makes it susceptible to degradation upon improper handling and storage, primarily due to its hygroscopic nature and reactivity with atmospheric carbon dioxide.[3] Understanding and mitigating these stability issues are crucial for obtaining reliable and reproducible experimental results.

This guide will delve into the primary degradation pathways of NMIA, provide protocols for assessing its purity and degradation, and offer solutions to common stability-related problems.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound during storage.

Q1: My NMIA has developed a slight yellow color and a different odor. Is it still usable?

A change in color from colorless to pale yellow and a more pronounced amine-like odor are common indicators of degradation.[1] This is often due to exposure to air and moisture. While minor discoloration might not significantly impact all applications, it is a sign of reduced purity. For sensitive applications, it is crucial to re-analyze the purity of the material before use.

Q2: I've noticed a white precipitate forming in my bottle of NMIA. What is it and what should I do?

The formation of a white solid precipitate in a container of NMIA is a strong indication of its reaction with atmospheric carbon dioxide (CO₂). Amines can react with CO₂ to form carbamate salts, which are often solid.[4][5] This reaction is accelerated in the presence of moisture.

  • Causality: The lone pair of electrons on the nitrogen atom of NMIA acts as a nucleophile, attacking the electrophilic carbon atom of CO₂. This forms a zwitterionic intermediate that is then deprotonated by another molecule of NMIA to form the N-methylisobutylammonium N-methylisobutylcarbamate salt.

It is strongly recommended to discard the reagent if a significant amount of precipitate is observed, as the purity is compromised. To prevent this, always handle NMIA under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed after each use.

Q3: How can I confirm the purity of my stored NMIA?

The most reliable method to assess the purity of NMIA is through Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique can separate NMIA from potential impurities and degradation products, and the mass spectrometer can help in their identification. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for an accurate purity assessment.[6][7]

Q4: What are the ideal storage conditions for this compound?

To ensure the long-term stability of NMIA, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] The container should be tightly closed to prevent exposure to air and moisture.[9] Storage under an inert atmosphere of nitrogen or argon is highly recommended to minimize degradation. It is also crucial to store it away from incompatible materials such as strong oxidizing agents.[8]

Q5: What are the primary degradation pathways for NMIA?

Based on the chemistry of secondary aliphatic amines, the two primary degradation pathways for NMIA during storage are:

  • Reaction with Carbon Dioxide: As discussed in Q2, NMIA readily reacts with atmospheric CO₂ to form N-methylisobutylammonium N-methylisobutylcarbamate.

  • Oxidation: Although less common under proper storage, secondary amines can be susceptible to oxidation, especially in the presence of light or oxidizing agents. This can lead to the formation of N-oxides, hydroxylamines, and other degradation products.[1][3][10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with NMIA.

Observed Issue Potential Cause Recommended Action
Change in Appearance (Colorless to Yellow) Minor oxidation or reaction with atmospheric components.Assess purity using GC-MS. For non-critical applications, it may still be usable. For sensitive applications, use a fresh, pure sample.
Formation of White Precipitate Reaction with atmospheric CO₂ to form carbamate salts.Discard the reagent. The presence of solids indicates significant degradation and compromised purity.
Inconsistent Experimental Results Degradation of NMIA leading to lower effective concentration and potential interference from byproducts.Verify the purity of the NMIA stock using the analytical protocols provided below. Use a fresh, unopened bottle of NMIA for critical experiments.
Pressure Buildup in the Container This is less common for NMIA but could indicate contamination or slow decomposition leading to the formation of gaseous byproducts.Handle with extreme caution in a well-ventilated fume hood. Open the container slowly to release any pressure. Assess purity before use.

Analytical Protocols for Stability Assessment

To ensure the quality of your this compound, we provide the following detailed analytical protocols.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for separating and identifying volatile impurities and degradation products in NMIA.[6]

1. Sample Preparation:

  • Accurately prepare a 1 mg/mL solution of the NMIA sample in a suitable volatile solvent like methanol or dichloromethane.
  • If necessary, perform serial dilutions to bring the concentration within the linear range of your instrument.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp to 200 °C at a rate of 15 °C/min, hold for 5 minutes.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 30-200.

3. Data Analysis:

  • Determine the purity of NMIA by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
  • Confirm the identity of the main peak and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: Detection of Carbamate Formation by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to detect the formation of carbamate salts.

1. Sample Preparation:

  • For liquid NMIA, a small drop can be placed directly on the ATR crystal.
  • If a white precipitate is present, it can be isolated and analyzed as a solid using a KBr pellet or ATR.

2. Data Acquisition:

  • Acquire the FTIR spectrum over the range of 4000-600 cm⁻¹.

3. Data Analysis:

  • Look for the characteristic stretching vibrations of the carbamate group. Key peaks to observe are:
  • C=O stretch: A strong absorption band typically appears in the region of 1700-1590 cm⁻¹.[11]
  • N-H bending and C-N stretching: These will also be present and can be compared to the spectrum of pure NMIA.
Protocol 3: Moisture Content Determination by Karl Fischer Titration

Given the hygroscopic nature of NMIA, determining its water content is crucial.[12][13][14][15][16]

1. Instrumentation:

  • Use a coulometric or volumetric Karl Fischer titrator.

2. Sample Preparation and Analysis:

  • Follow the instrument manufacturer's instructions for standardization and sample analysis.
  • Due to the amine's basicity, a reagent specifically designed for amines or ketones may be necessary to avoid side reactions.
  • Inject a known weight of NMIA directly into the titration cell.

3. Data Analysis:

  • The instrument will automatically calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Forced Degradation Studies

To proactively understand the stability of this compound under various stress conditions, a forced degradation study can be performed.[8][17][18][19][20][21] This involves intentionally exposing the sample to harsh conditions to accelerate degradation and identify potential degradation products.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis NMIA_Sample This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) NMIA_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) NMIA_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) NMIA_Sample->Oxidation Thermal Thermal Stress (e.g., 80°C) NMIA_Sample->Thermal Photolytic Photolytic Stress (UV/Vis light) NMIA_Sample->Photolytic Analysis Analyze Stressed Samples (GC-MS, LC-MS, NMR, FTIR) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis ID Identify Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways and Products

Degradation_Pathways cluster_reactants Reactants cluster_products Degradation Products NMIA This compound Carbamate N-Methylisobutylammonium N-Methylisobutylcarbamate (White Precipitate) NMIA->Carbamate Reversible Reaction N_Oxide This compound N-oxide NMIA->N_Oxide Oxidation Hydroxylamine N-Hydroxy-N-methylisobutylamine NMIA->Hydroxylamine Oxidation CO2 + CO₂ (from air) Oxidant + Oxidizing Agent / Light

Caption: Potential degradation pathways of this compound.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249). Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]

  • CoLab. (n.d.). From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions.
  • ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methylisobutylamine (NMIA). This resource is designed for researchers, scientists, and professionals in drug development who are working with NMIA and need to ensure its purity for experimental success. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common purification challenges.

Introduction

This compound (NMIA) is a secondary amine used as a pharmaceutical intermediate.[1][2][3] The purity of NMIA is critical, as residual impurities from synthesis or degradation can lead to unwanted side reactions, inaccurate experimental results, and potential safety hazards.[4] This guide provides practical, experience-driven advice to help you identify and remove these impurities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials

Q: My post-synthesis analysis (GC-MS, NMR) shows the presence of isobutylamine and/or a methylating agent. What is the most efficient way to remove them?

A: The presence of starting materials is a common issue. The choice of purification method depends on the specific starting materials used and their physical properties relative to this compound.

  • For Excess Isobutylamine:

    • Fractional Distillation: This is often the most effective method due to the difference in boiling points. This compound has a boiling point of approximately 73°C, while isobutylamine's boiling point is around 68-69°C.[5][6] Careful fractional distillation can separate these two amines.

    • Aqueous Acid Wash (Liquid-Liquid Extraction): This technique leverages the basicity of the amines.[7] By dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the amines will be protonated and move into the aqueous layer as their hydrochloride salts. The organic layer can then be discarded. Subsequently, basifying the aqueous layer with a strong base (e.g., NaOH) will regenerate the free amines, which can then be extracted back into an organic solvent.[8][9]

  • For Residual Methylating Agents (e.g., Dimethyl Sulfate, Methyl Iodide):

    • Aqueous Work-up: Many methylating agents are reactive with water and can be quenched and removed through an aqueous wash.[10]

    • Distillation: If the methylating agent is volatile, it may be removed during the distillation of the product.

Issue 2: Formation of Over-Alkylated Byproducts (e.g., Di-isobutylmethylamine)

Q: I've identified a higher molecular weight impurity, likely from over-alkylation. How can I separate this from my desired this compound?

A: Over-alkylation can occur, leading to the formation of tertiary amines.

  • Fractional Distillation: This is the preferred method. The tertiary amine byproduct will have a significantly higher boiling point than this compound, allowing for effective separation.

  • Column Chromatography: While distillation is often more practical for larger scales, flash column chromatography can be used for smaller quantities.[11] Due to the basic nature of amines, they can interact strongly with acidic silica gel, leading to poor separation and tailing.[12] To mitigate this, consider the following:

    • Using a Treated Stationary Phase: Employing amine-functionalized silica or basic alumina can improve separation.[12]

    • Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent can help to block the acidic sites on the silica gel and improve peak shape.[11]

Issue 3: Water Contamination in the Final Product

Q: My purified this compound contains water. What is the best way to dry it?

A: Water can be introduced during aqueous work-up steps.

  • Drying Agents: Before distillation, the organic solution containing the amine should be dried over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Avoid acidic drying agents.

  • Azeotropic Distillation: For stubborn water contamination, azeotropic removal with a suitable solvent like benzene or toluene can be considered, although this adds another solvent that needs to be removed.

  • Treatment with Alkali: Treating the amine with a hydrated alkali can produce a substantially dry, pure free amine.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Key properties include:

  • Boiling Point: ~73°C[5]

  • Solubility: Miscible with water.[14]

  • Appearance: Colorless to pale yellow liquid.[2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:[][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used, but aliphatic amines often lack a UV chromophore, necessitating derivatization for detection.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities if they are present in sufficient concentration.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[18][19]

Q4: What safety precautions should I take when handling this compound?

A4: this compound is a flammable liquid and can cause severe skin burns and eye damage.[19][20] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points, such as unreacted starting materials and over-alkylation byproducts.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Heating: Gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the head of the fractionating column.

    • Discard the initial fraction that comes over at a lower temperature (likely volatile impurities).

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~73°C).

    • Stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic organic impurities or for separating a mixture of amines with significantly different pKa values.[7]

Materials:

  • Crude this compound

  • Water-immiscible organic solvent (e.g., diethyl ether)

  • 1M Hydrochloric acid (HCl)

  • 6M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Beakers and flasks

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in the organic solvent in a separatory funnel.

  • Acid Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate. The amine will be in the aqueous layer as the hydrochloride salt.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1M HCl to ensure all the amine has been removed. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M NaOH with stirring until the solution is strongly basic (check with pH paper). The free amine will separate out.

  • Back Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution in the separatory funnel. Shake to extract the free amine into the organic layer.

  • Separation and Drying: Drain the lower aqueous layer. Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Crude this compound Sample

ImpurityInitial Purity (GC Area %)Purity after Fractional Distillation (GC Area %)Purity after Acid-Base Extraction (GC Area %)
This compound85%>99%>98%
Isobutylamine10%<0.5%<0.1%
Di-isobutylmethylamine5%<0.5%Not effectively removed

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific reaction conditions and impurities.

Visualization

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for this compound.

PurificationWorkflow start Crude this compound impurity_analysis Analyze Impurity Profile (GC-MS, NMR) start->impurity_analysis decision_volatile Are impurities primarily volatile starting materials or byproducts? impurity_analysis->decision_volatile distillation Fractional Distillation decision_volatile->distillation Yes decision_non_basic Are there significant non-basic or acidic impurities? decision_volatile->decision_non_basic No dry Dry with Na2SO4 or K2CO3 distillation->dry acid_base Acid-Base Extraction decision_non_basic->acid_base Yes decision_polarity Are impurities of similar boiling point but different polarity? decision_non_basic->decision_polarity No acid_base->dry chromatography Column Chromatography (Amine-functionalized silica or basic alumina) decision_polarity->chromatography Yes final_product Pure this compound decision_polarity->final_product No (Purity Sufficient) chromatography->final_product dry->final_product

Caption: Decision tree for selecting a purification method for this compound.

References

  • Reddit r/Chempros. (2024, March 12). Amine workup. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Thompson, A. L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1863-1870. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from [Link]

  • Google Patents. (n.d.). US3541121A - Separation of organic acids by reactive-extraction with amines.
  • ChemBK. (2024, April 9). METHYL ISOBUTYLAMINE. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Science.gov. (n.d.). aliphatic amines extraction: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ResearchGate. (2025, August 6). Determination of aliphatic amines by cation‐exchange chromatography with suppressed conductivity detection after solid phase extraction. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 25mL, Each. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Methylamines purification process.
  • Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US2570291A - Extractive distillation of methylamines.
  • OSHA. (1982, October). METHYLAMINE Method no.: 40. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Asian Publication Corporation. (2023, March 30). Nitrosamine Impurities: Assessing Concerns through Case Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
  • Google Patents. (n.d.). CN1374290A - preparation of n-butylamine.

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Technical Support Center: Analytical Methods for Impurities in N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Methylisobutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Here, you will find a structured question-and-answer format addressing common challenges, detailed troubleshooting guides, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage. Understanding these sources is critical for developing a robust analytical control strategy.

  • Synthesis-Related Impurities: These are by-products formed during the manufacturing process. For this compound, which can be synthesized via routes like the Leuckart reaction or reductive amination, common impurities may include unreacted starting materials (e.g., isobutyraldehyde, methylamine), intermediates (e.g., N-formylmethamphetamine if using the Leuckart method), and by-products from side reactions.[1] For instance, impurities related to the N-methylformamide reagent, such as ammonia and formamide, can lead to the formation of species like α,α′-dimethyldiphenethylamine.[1]

  • Degradation Products: this compound, being a secondary amine, can degrade over time due to factors like exposure to air, light, or incompatible storage conditions. Oxidation can lead to the formation of N-oxides, while reaction with atmospheric carbon dioxide can form carbamates. The presence of nitrosating agents can also lead to the formation of potentially genotoxic N-nitrosamines.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile) can remain in the final product.[3][4] These are classified and controlled according to guidelines like ICH Q3C.[3]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals from the manufacturing process.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: The choice of analytical technique depends on the nature of the impurities to be detected. A multi-faceted approach is often necessary for comprehensive impurity profiling.

  • Gas Chromatography (GC): GC is highly effective for analyzing volatile and semi-volatile impurities, such as residual solvents and low molecular weight synthesis by-products.[5][6] Due to the basic nature of amines, which can cause peak tailing, a deactivated column or a column specifically designed for amine analysis is crucial.[5] Derivatization can also be employed to improve chromatographic performance.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating non-volatile organic impurities and degradation products.[6] Since this compound lacks a strong UV chromophore, derivatization with reagents like o-phthalaldehyde (OPA) or dansyl chloride is often required for sensitive UV or fluorescence detection.[8]

  • Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities.[9][10][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.[11][12]

Q3: What are the regulatory requirements for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?

A3: Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances.[3][4][13]

The key ICH guidelines to consider are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[4][13][14]

  • ICH Q3C: Impurities: Guideline for Residual Solvents: This provides permissible daily exposure limits for residual solvents based on their toxicity.[3][4]

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline addresses the control of impurities that have the potential to be mutagenic and carcinogenic, such as N-nitrosamines.[4]

The reporting, identification, and qualification thresholds are based on the maximum daily dose of the drug substance.[3]

Threshold Typical Value (for Maximum Daily Dose ≤ 2 g/day ) Action Required
Reporting Threshold≥ 0.05%Impurity must be reported in regulatory submissions.
Identification Threshold≥ 0.10% or 1.0 mg per day intake (whichever is lower)The structure of the impurity must be determined.
Qualification Threshold≥ 0.15% or 1.0 mg per day intake (whichever is lower)Toxicological data is required to justify the proposed acceptance criterion.

Table 1: ICH Q3A(R2) Impurity Thresholds.

Section 2: Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in GC Analysis

Symptom: Asymmetrical peaks with a pronounced "tail" in the chromatogram.

Potential Causes & Solutions:

  • Cause: Active sites on the column or in the GC system (e.g., liner, injection port) are interacting with the basic amine functional group of this compound and its impurities.[5]

    • Solution 1: Use a base-deactivated column specifically designed for amine analysis. These columns have a surface treatment that minimizes interactions with basic compounds.

    • Solution 2: Ensure the use of a deactivated inlet liner. Regularly replace the liner to prevent the build-up of non-volatile residues that can create active sites.

    • Solution 3: Co-inject a small amount of a more basic compound (a "tailing reducer") to saturate the active sites. However, this should be a last resort as it can complicate the chromatogram.

Issue 2: Low Sensitivity or No Peaks in HPLC-UV Analysis

Symptom: The peaks for this compound and its impurities are very small or not detectable.

Potential Causes & Solutions:

  • Cause: this compound and many of its potential impurities lack a significant UV-absorbing chromophore.

    • Solution 1 (Recommended): Implement a pre-column or post-column derivatization method. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol react with primary and secondary amines to form highly fluorescent derivatives, significantly enhancing sensitivity.[15] Dansyl chloride is another effective derivatizing agent for UV or fluorescence detection.

    • Solution 2: If derivatization is not feasible, consider alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which do not rely on a chromophore.

    • Solution 3: For ultimate sensitivity and structural information, couple the HPLC to a mass spectrometer (LC-MS).[9]

Issue 3: Difficulty in Identifying an Unknown Impurity

Symptom: An unknown peak is consistently observed in the chromatogram, but its identity is unknown.

Potential Causes & Solutions:

  • Cause: The impurity is a novel by-product or degradation product not previously characterized.

    • Solution 1 (Gold Standard): Utilize LC-MS/MS or GC-MS. The mass spectrometer will provide the molecular weight of the impurity. Fragmentation analysis (MS/MS) can yield structural information to help elucidate the impurity's structure.[6] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition.[11][12]

    • Solution 2: If MS is unavailable, forced degradation studies can provide clues. By subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light), you can intentionally generate degradation products. If the unknown impurity increases under a specific stress condition, it provides insight into its potential structure.

    • Solution 3: Consider synthesizing potential impurities based on the known chemistry of the manufacturing process and comparing their retention times and spectral data to the unknown peak.

Section 3: Experimental Protocols

Protocol 1: GC-FID Method for Volatile Impurities and Residual Solvents

This protocol provides a general starting point for the analysis of volatile impurities. Method optimization will be required for specific impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent (for residual solvents) or a base-deactivated column for amine analysis (e.g., DB-5ms).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Detector Temperature: 280 °C

  • Data Analysis: Identify and quantify impurities based on the retention times and peak areas of certified reference standards.

Protocol 2: HPLC-UV Method with Pre-column Derivatization for Non-Volatile Impurities

This protocol uses OPA derivatization for sensitive detection of amine-containing impurities.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Derivatization Reagent (OPA/Thiol): Prepare fresh daily. Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and dilute to 50 mL with 0.1 M borate buffer (pH 9.5).

    • Mobile Phase A: 20 mM phosphate buffer (pH 7.0).

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in Mobile Phase A.

    • In an autosampler vial, mix 100 µL of the sample solution with 100 µL of the OPA/thiol reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm).

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-20 min: Gradient to 80% B

      • 20-25 min: Hold at 80% B

      • 25-26 min: Return to 20% B

      • 26-30 min: Re-equilibrate at 20% B

  • Data Analysis: Quantify derivatized impurities against a derivatized calibration curve of the corresponding reference standards.

Section 4: Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample This compound Sample Prep Dilution / Derivatization Sample->Prep GC GC-FID/MS Prep->GC Volatile Impurities HPLC HPLC-UV/FLD/MS Prep->HPLC Non-Volatile Impurities Identify Peak Identification GC->Identify HPLC->Identify Quantify Quantification Identify->Quantify Report Reporting & Qualification Quantify->Report Final_Report Final_Report Report->Final_Report ICH Guidelines

Caption: General workflow for impurity analysis in this compound.

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Observed in GC Q1 Is a base-deactivated column in use? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the inlet liner clean and deactivated? A1_Yes->Q2 Sol1 Install a base-deactivated column for amine analysis. A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the issue persistent? A2_Yes->Q3 Sol2 Replace with a new, deactivated liner. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider system passivation or check for leaks. A3_Yes->Sol3 A3_No->End

Caption: Decision tree for troubleshooting GC peak tailing.

References
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • U.S. Food and Drug Administration. (2008). Q3A(R) Impurities in New Drug Substances.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • Tóth, T., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 59(3), 209-215.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Galgano, F., et al. (2003). HPLC determination of agmatine and other amines in wine. OENO One, 37(3), 159-166.
  • IJPSR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Wang, Y., et al. (2019). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • LookChem. (n.d.). This compound.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • SUPELCO. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ijrti. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Shimadzu. (n.d.). Application News - Simplified Enrichment Method Using NeedlEx.
  • Thermo Fisher Scientific. (n.d.). Reliable quantitation of 11 nitrosamine impurities in metformin drug products using Orbitrap Exploris 120 mass spectrometry.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 98+% 5 g.
  • Thermo Fisher Scientific. (n.d.). This compound, 98+% 1 g.
  • IOPscience. (n.d.). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.
  • Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies.
  • MDPI. (2022). Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry.
  • ChemicalBook. (n.d.). This compound CAS#: 625-43-4.
  • PubMed Central. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
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Validation & Comparative

A Senior Application Scientist's Guide: N-Methylisobutylamine vs. Isobutylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of an amine building block is a critical decision point that dictates reaction pathways, efficiency, and the properties of the final product. Among the myriad of available amines, isobutylamine and its N-methylated counterpart, N-methylisobutylamine, are workhorse reagents. While separated by a single methyl group, their behavior in organic synthesis is substantially different.

This guide provides an in-depth comparison of these two key synthetic intermediates, moving beyond simple physical properties to explore the mechanistic nuances and practical implications of their structural differences. The insights presented here are grounded in established chemical principles to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between a primary and a secondary amine is immediately apparent in their core properties. Isobutylamine, a primary amine, possesses two N-H protons, making it a hydrogen bond donor and acceptor. This compound, a secondary amine, has only one N-H proton. This seemingly minor change has a cascading effect on their physical and chemical characteristics.

Diagram 1: Molecular Structures

Caption: Chemical structures of Isobutylamine and this compound.

PropertyIsobutylamineThis compoundRationale for Difference
IUPAC Name 2-Methylpropan-1-amine[1]N,2-Dimethylpropan-1-amine[2]Classification as primary vs. secondary amine.
Amine Type PrimarySecondaryNumber of alkyl groups on the nitrogen atom.
CAS Number 78-81-9[1]625-43-4[2][3]Unique registry number.
Molecular Formula C₄H₁₁N[4][5]C₅H₁₃N[2][3]Addition of a CH₂ unit.
Molecular Weight 73.14 g/mol [5]87.16 g/mol [2][3]Mass of the additional methyl group.
Boiling Point 67-69 °C[1]78 °C[3]N-methylation reduces N-H bonds, decreasing hydrogen bonding capability and volatility.
Density 0.736 g/mL[1][4]0.73 g/mL[3]Similar packing efficiency.
pKa (conjugate acid) ~10.68[6]~10.76[3]The electron-donating methyl group slightly increases basicity, but this is tempered by solvation effects.
Solubility Miscible in water[1][7]Miscible in water[3][8]Both are capable of hydrogen bonding with water.

The pKa values of their conjugate acids are very close. In the gas phase, the additional electron-donating methyl group in this compound would suggest a more significant increase in basicity. However, in an aqueous solution, the stabilization of the protonated amine (the conjugate acid) by hydrogen bonding with water molecules plays a crucial role.[9][10] The primary ammonium cation (isobutylaminium) can be stabilized by more hydrogen bonds than the secondary ammonium cation, which counteracts the inductive effect.[10]

Core Reactivity Comparison: The Impact of the N-Methyl Group

The primary versus secondary nature of these amines is the principal determinant of their synthetic utility and reactivity. This is most evident in two of the most common amine-related transformations: reductive amination and acylation.

Reductive Amination: A Tale of Two Intermediates

Reductive amination is a powerful method for C-N bond formation, converting a carbonyl group into an amine.[11] The reaction proceeds via an imine or iminium ion intermediate, which is then reduced.[12] Here, the choice between isobutylamine and this compound dictates the reaction pathway and often the choice of reducing agent.

  • Isobutylamine (Primary Amine): Reacts with an aldehyde or ketone to form a relatively stable imine intermediate. This reaction is reversible and often requires the removal of water to drive the equilibrium forward.

  • This compound (Secondary Amine): Reacts with a carbonyl to form a highly reactive iminium ion . This intermediate is generally not isolated and is reduced in situ.

Diagram 2: Reductive Amination Pathways

G cluster_0 Pathway 1: Isobutylamine (Primary Amine) cluster_1 Pathway 2: this compound (Secondary Amine) A Ketone/Aldehyde + Isobutylamine B Hemiaminal Intermediate A->B -H2O C Imine Intermediate B->C Reduction D Final Primary Amine Product C->D E Ketone/Aldehyde + this compound F Hemiaminal Intermediate E->F -H2O G Iminium Ion Intermediate F->G Reduction H Final Tertiary Amine Product G->H

Caption: Contrasting intermediates in reductive amination pathways.

Experimental Implications:

  • Choice of Reducing Agent: Because imines are less reactive than their parent carbonyls, a selective reducing agent is preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they reduce the protonated imine/iminium ion much faster than the starting aldehyde or ketone.[12] While a stronger reductant like sodium borohydride (NaBH₄) can be used, it may also reduce the starting carbonyl, leading to alcohol byproducts.[12]

  • Reaction Kinetics & Steric Hindrance: The formation of the initial hemiaminal intermediate is sensitive to steric bulk. The N-methyl group on this compound adds steric hindrance, which can slow the reaction rate, particularly with bulky ketones.[13][14] In contrast, the less-hindered isobutylamine often reacts more readily.

N-Acylation: Steric Hindrance Takes Center Stage

The formation of an amide bond via N-acylation is fundamental in the synthesis of countless pharmaceuticals. In this reaction, the amine acts as a nucleophile, attacking an activated carbonyl compound (e.g., an acyl chloride or an anhydride).

  • Nucleophilicity vs. Steric Hindrance: While the N-methyl group is weakly electron-donating, slightly enhancing the nitrogen's nucleophilicity, its primary influence is steric. The presence of the methyl group impedes the nitrogen's approach to the electrophilic carbonyl carbon.[13] This effect is especially pronounced when reacting with sterically congested acylating agents. Consequently, isobutylamine is often a more reactive nucleophile in acylation reactions than this compound. This principle is well-documented in fields like peptide synthesis, where coupling N-methylated amino acids is notoriously challenging and requires more potent coupling reagents.[13]

Illustrative Experimental Protocols

To provide a practical context, the following are generalized, step-by-step protocols for a one-pot direct reductive amination.

Diagram 3: General Experimental Workflow for Reductive Amination

G A 1. Combine Carbonyl and Amine in an appropriate solvent (e.g., MeOH, DCE). B 2. Stir at Room Temperature (Allow imine/iminium formation). A->B Step 1 C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) portion-wise. B->C Step 2 D 4. Monitor Reaction (TLC, LC-MS) until completion. C->D Step 3 E 5. Aqueous Workup (Quench, extract, wash). D->E Step 4 F 6. Purification (Column chromatography, distillation). E->F Step 5

Caption: A typical workflow for a one-pot reductive amination experiment.

Protocol 1: Reductive Amination using Isobutylamine (Primary Amine)
  • Objective: Synthesis of N-isobutylcyclohexylamine from cyclohexanone and isobutylamine.

  • Methodology:

    • To a solution of cyclohexanone (1.0 equiv) in methanol (0.2 M), add isobutylamine (1.1 equiv).

    • Add acetic acid (0.1 equiv) to catalyze imine formation.[15] Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the imine intermediate.

    • Carefully quench the reaction by the slow addition of 1 M HCl. Basify with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify via column chromatography or distillation.

Protocol 2: Reductive Amination using this compound (Secondary Amine)
  • Objective: Synthesis of N-cyclohexyl-N-methylisobutylamine from cyclohexanone and this compound.

  • Methodology:

    • To a solution of cyclohexanone (1.0 equiv) and this compound (1.1 equiv) in 1,2-dichloroethane (DCE) (0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.

    • Stir the reaction at room temperature for 12-24 hours. The use of NaBH(OAc)₃ allows for a one-pot procedure as it is mild enough not to significantly reduce the ketone.[12]

    • Monitor the reaction by TLC/LC-MS for the disappearance of starting materials.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCE or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Applications in Drug Discovery

Both isobutylamine and this compound are valuable building blocks in medicinal chemistry.[4][8][16]

  • Isobutylamine is a precursor for compounds containing a primary isobutylamino group. This motif is found in various therapeutic agents and agrochemicals.[4]

  • This compound introduces a secondary amine functionality. N-alkylation is a common strategy in drug design to modulate a molecule's physicochemical properties. Converting a primary amine to a secondary N-methyl amine can:

    • Increase lipophilicity, potentially improving membrane permeability.

    • Block metabolic pathways involving N-dealkylation or oxidation, enhancing the drug's half-life.

    • Alter hydrogen bonding patterns, which can fine-tune binding affinity to a biological target.

Conclusion

The choice between isobutylamine and this compound is a choice between installing a primary or a secondary amine, respectively. This decision carries significant synthetic consequences.

  • Isobutylamine (Primary): Generally more reactive in both reductive amination and N-acylation due to lower steric hindrance. It forms a neutral imine intermediate in reductive aminations.

  • This compound (Secondary): Its increased steric bulk can lead to slower reaction rates, particularly with hindered electrophiles. It proceeds through a charged iminium ion intermediate in reductive aminations.

A thorough understanding of these differences in reactivity, driven by steric effects and intermediate stability, allows the synthetic chemist to select the appropriate reagent, optimize reaction conditions, and anticipate potential challenges, ultimately leading to more efficient and successful syntheses.

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Introduction: The Significance of N-Methylisobutylamine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Methods for N-Methylisobutylamine

This compound (NMIA), a secondary amine with the formula C₅H₁₃N, serves as a crucial building block in a multitude of chemical applications.[1] Its structural motif is incorporated into various pharmaceutically active compounds, making it a valuable intermediate for drug development professionals.[2] Furthermore, its utility extends to general chemical research, where it is employed as a reactant in mechanistic studies and as a specialized solvent.[1] The efficient and selective synthesis of NMIA is therefore a topic of considerable interest for both industrial and academic researchers.

This guide provides a comprehensive comparative analysis of the most prevalent and effective methods for synthesizing this compound. We will delve into the mechanistic underpinnings, detailed experimental protocols, and the relative advantages and disadvantages of each approach, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific needs.

Method 1: Reductive Amination of Isobutyraldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. This method involves the reaction of a carbonyl compound (isobutyraldehyde) with an amine (methylamine) to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine, this compound. This pathway is a dominant approach in both industrial and laboratory settings.[1]

Mechanistic Rationale

The reaction proceeds in two key stages. First, methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base, or imine. In the second stage, a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanobutyride, introduces a hydride (H⁻) that reduces the imine C=N double bond to form the final amine product.[2] The use of a mild reducing agent is critical to prevent the premature reduction of the starting aldehyde.

Reductive_Amination Isobutyraldehyde Isobutyraldehyde Intermediate Hemiaminal Intermediate Isobutyraldehyde->Intermediate + Methylamine Methylamine Methylamine Imine Iminium Ion Intermediate->Imine - H₂O NMIA This compound Imine->NMIA + [H⁻] Reducer [H⁻] (from NaBH₄) Reducer->Imine

Caption: Workflow for Reductive Amination of Isobutyraldehyde.

Experimental Protocol

The following protocol is a representative laboratory-scale procedure mediated by titanium(IV) isopropoxide, which acts as a Lewis acid to activate the carbonyl group and facilitate imine formation.[2][3]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isobutyraldehyde (1.0 eq) and a solution of methylamine (1.1 eq, typically as a solution in methanol or THF).[2]

  • Imine Formation: Add titanium(IV) isopropoxide (1.2 eq) dropwise to the mixture while stirring at room temperature. Allow the reaction to stir for 5-6 hours to ensure complete formation of the imine intermediate.[2]

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the addition to manage any effervescence.

  • Quenching and Work-up: After stirring for an additional 2 hours, quench the reaction by slowly adding water.[2] Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation to yield this compound.

Analysis and Field Insights
FeatureAssessment
Yield Generally high (Good to Excellent).[3]
Purity Good, though purification is necessary to remove unreacted starting materials and byproducts.
Scalability Highly scalable, used in industrial production.[1]
Safety Requires careful handling of sodium borohydride, which is flammable and reacts with water. The use of gaseous methylamine can be hazardous but is often avoided by using solutions.[2]
Cost Reagents are relatively inexpensive and widely available.
Advantages High efficiency, avoids over-alkylation, and proceeds under relatively mild conditions. The use of titanium(IV) isopropoxide is compatible with many acid-sensitive functional groups.[2]
Disadvantages Requires a two-step, one-pot process and careful control of the reducing agent addition.

Method 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the N-methylation of primary or secondary amines.[4][5] It utilizes an excess of formic acid and formaldehyde to convert isobutylamine into N,N-dimethylisobutylamine. However, by carefully controlling the stoichiometry, the reaction can be effectively stopped at the secondary amine stage, this compound. The key advantage of this reaction is that it is irreversible and does not produce quaternary ammonium salts.[4]

Mechanistic Rationale

The reaction begins with the formation of an iminium ion from the starting amine (isobutylamine) and formaldehyde.[6] Formic acid then serves as a hydride donor, reducing the iminium ion to the methylated amine. The reaction is driven to completion by the formation of carbon dioxide gas, which escapes the reaction mixture, rendering the process irreversible.[4][7]

Eschweiler_Clarke Isobutylamine Isobutylamine Iminium Iminium Ion Intermediate Isobutylamine->Iminium + Formaldehyde, -H₂O Formaldehyde Formaldehyde HydrideTransfer Hydride Transfer Iminium->HydrideTransfer FormicAcid Formic Acid (HCOOH) FormicAcid->HydrideTransfer NMIA This compound HydrideTransfer->NMIA CO2 CO₂ HydrideTransfer->CO2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol
  • Reaction Setup: In a flask equipped with a reflux condenser, combine isobutylamine (1.0 eq), formaldehyde (as a 37% aqueous solution, 1.2 eq), and formic acid (2.0 eq).

  • Heating: Heat the mixture to reflux (typically 80-100°C) and maintain for several hours until the evolution of CO₂ ceases.[8]

  • Basification and Extraction: Cool the reaction mixture and make it alkaline by the careful addition of a strong base, such as sodium hydroxide (NaOH) solution.

  • Isolation: Extract the product into an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer, remove the solvent by rotary evaporation, and purify the resulting this compound by distillation.

Analysis and Field Insights
FeatureAssessment
Yield High, often exceeding 80%.[8]
Purity Generally high, as side reactions are minimal.
Scalability Readily scalable for larger preparations.
Safety Formic acid is corrosive. The reaction should be performed in a well-ventilated fume hood due to the evolution of CO₂ and the handling of volatile reagents.
Cost Reagents are very inexpensive and readily available.
Advantages Irreversible reaction, high yields, simple procedure, and no risk of forming quaternary ammonium salts.[4] Tolerates a variety of functional groups.[8]
Disadvantages Requires elevated temperatures and the use of a corrosive acid. The work-up involves handling strong bases.

Method 3: Direct N-Alkylation of Isobutylamine

Direct N-alkylation is a straightforward approach involving the reaction of isobutylamine with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base.[1] This method follows a classic nucleophilic substitution (Sₙ2) mechanism.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of isobutylamine acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide. This single-step displacement reaction forms this compound and an iodide salt. A base, such as potassium carbonate (K₂CO₃), is included to neutralize the hydroiodic acid (HI) formed as a byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed.

N_Alkylation Isobutylamine Isobutylamine TransitionState Sₙ2 Transition State Isobutylamine->TransitionState MethylIodide Methyl Iodide (CH₃I) MethylIodide->TransitionState NMIA This compound TransitionState->NMIA Iodide I⁻ TransitionState->Iodide

Caption: Sₙ2 Mechanism for Direct N-Alkylation.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve isobutylamine (1.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF.[1]

  • Addition of Reagents: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq). Then, add methyl iodide (1.0-1.1 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the mixture, typically to 60-80°C, and monitor the reaction progress by TLC or GC.[1]

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified, usually by distillation, to separate the desired secondary amine from any unreacted starting material and over-alkylated products.

Analysis and Field Insights
FeatureAssessment
Yield Moderate to good, but can be compromised by over-alkylation. A reported yield for a similar procedure is 67%.[9]
Purity The primary challenge is controlling selectivity. The product, NMIA, is also nucleophilic and can react with methyl iodide to form the tertiary amine and subsequently a quaternary ammonium salt.
Scalability Suitable for lab scale, but control of selectivity can be challenging on a larger scale.
Safety Methyl iodide is toxic and a suspected carcinogen; it must be handled with extreme care in a fume hood.
Cost Methyl iodide is more expensive than the reagents used in the other methods.
Advantages Conceptually simple and employs common laboratory reagents.
Disadvantages The major drawback is the lack of selectivity, leading to a mixture of products (secondary, tertiary, and quaternary amines). The toxicity of the alkylating agent is also a significant concern.

Comparative Summary and Guide for Method Selection

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldScalabilityKey AdvantagePrimary Limitation
Reductive Amination Isobutyraldehyde, MethylamineNaBH₄, Ti(OⁱPr)₄HighExcellentHigh selectivity and yield; mild conditions.Requires careful control of hydride reagent.
Eschweiler-Clarke IsobutylamineFormic Acid, FormaldehydeHighExcellentIrreversible; avoids over-alkylation; inexpensive.Requires heating; uses corrosive acid.
Direct N-Alkylation IsobutylamineMethyl Iodide, K₂CO₃ModerateFairSimple Sₙ2 reaction setup.Poor selectivity (over-alkylation); toxic reagents.
Choosing the Right Method: A Scientist's Perspective
  • For Large-Scale and Industrial Production: Reductive Amination is the method of choice. Its high efficiency, scalability, and the use of manageable reagents make it ideal for producing large quantities of this compound.[1]

  • For High-Purity Laboratory Synthesis: The Eschweiler-Clarke Reaction is an excellent option. Its inherent mechanism prevents over-methylation, ensuring a clean product with a straightforward work-up.[4] It is particularly advantageous when the absolute avoidance of tertiary and quaternary byproducts is critical.

  • For Rapid, Small-Scale Synthesis (with caution): Direct N-Alkylation can be used for quick, small-scale preparations if precise control over product purity is not the primary concern and if appropriate safety measures are in place to handle toxic methyl iodide. However, the need for careful chromatographic purification often negates the initial simplicity of the procedure.

Conclusion

The synthesis of this compound can be approached through several effective routes, each with a distinct profile of advantages and challenges. Reductive amination stands out for its versatility and scalability, making it a workhorse for both academic and industrial chemists. The Eschweiler-Clarke reaction offers a classic, robust, and high-yielding alternative that guarantees avoidance of over-methylation. While direct alkylation is mechanistically straightforward, its practical application is often hampered by selectivity issues and reagent toxicity. By understanding the causal relationships behind the reaction mechanisms and experimental conditions, researchers can confidently select and execute the synthetic strategy that best aligns with their objectives of yield, purity, scale, and safety.

References

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  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. (2025, October 17). Journal of Organic Chemistry, 90(41), 14701-14708.
  • Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines.
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A Comparative Guide to the Validation of N-Methylisobutylamine Purity by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in N-Methylisobutylamine (NMIA) Applications

This compound (NMIA) is a primary building block in various chemical syntheses, particularly within the pharmaceutical industry. Its structural motif is incorporated into numerous active pharmaceutical ingredients (APIs). The purity of NMIA is paramount, as process-related impurities or degradation products can have significant impacts on the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate rigorous analytical testing to ensure that the levels of such impurities are meticulously controlled.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of NMIA purity. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven insights to help researchers select the most appropriate technique for their specific analytical challenges.

Strategic Analytical Approach: Why Compare HPLC and GC for NMIA?

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and potential impurities. NMIA is a volatile, low molecular weight, basic amine.[1] This profile makes it an excellent candidate for Gas Chromatography, which excels at separating volatile compounds.

However, a comprehensive purity assessment must also consider non-volatile or thermally labile impurities that could be formed during synthesis or storage. These compounds would not be detected by GC. High-Performance Liquid Chromatography is indispensable for analyzing such impurities. Therefore, employing both GC and HPLC provides an orthogonal approach, ensuring a complete and reliable purity profile. The choice of method often depends on the intended purpose, from routine quality control to in-depth impurity profiling.[2]

Logical Framework for Method Selection

To assist in choosing the appropriate technique, the following decision-making workflow can be applied.

Method_Selection start Start: Define Analytical Goal goal What is the primary analytical goal? start->goal routine_qc Routine QC for Known Volatile Impurities goal->routine_qc Routine Purity impurity_profiling Comprehensive Impurity Profiling (Unknowns, Non-Volatiles) goal->impurity_profiling Full Profile gc_method Select GC-FID Method routine_qc->gc_method hplc_method Select HPLC-UV/CAD/MS Method impurity_profiling->hplc_method sub_goal Need to confirm absence of non-volatiles? gc_method->sub_goal both_methods Utilize Both GC and HPLC as Orthogonal Methods hplc_method->both_methods Confirm Volatiles sub_goal->gc_method No sub_goal->both_methods Yes

Figure 1. Decision workflow for selecting between GC and HPLC for NMIA analysis.

Deep Dive: Purity Validation by Gas Chromatography (GC)

Principle and Justification

Gas Chromatography with Flame Ionization Detection (GC-FID) is the quintessential technique for analyzing volatile organic compounds like NMIA.[3] The separation occurs in a capillary column where compounds partition between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the column wall. The FID detector is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for purity calculations by area percent.

Causality of Choices:

  • Column Selection: A specialized column for volatile amines, such as an Rtx-Volatile Amine column, is crucial.[4][5] These columns have a base-deactivated surface and a stationary phase designed to minimize peak tailing, a common issue with basic compounds like amines that can interact with active silanol groups on standard columns.[4][5]

  • Detector: FID is chosen for its robustness, wide linear range, and near-universal response to organic compounds, which simplifies the calculation of purity based on relative peak areas without needing response factors for every impurity.[6]

  • Headspace Injection: While direct liquid injection is possible, headspace GC (HS-GC) can be a superior technique.[7] It minimizes matrix effects and prevents non-volatile sample components from contaminating the GC inlet and column, thereby improving method robustness.[7]

Experimental Protocol: GC-FID Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621>.[8][9][10]

1. Sample and Standard Preparation:

  • Solvent/Diluent: Methanol or Dichloromethane.

  • Sample Solution: Accurately weigh ~100 mg of this compound into a 10 mL volumetric flask. Dilute to volume with the solvent to achieve a concentration of 10 mg/mL.

  • System Suitability Solution (SST): Prepare a solution containing NMIA (~10 mg/mL) and spike with a known related impurity (e.g., isobutylamine) at a concentration of ~0.1 mg/mL (1.0% level).

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent with FID.

  • Column: Rtx-Volatile Amine (60 m x 0.32 mm I.D., 1.8 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 3.4 mL/min).[3]

  • Injection: 1 µL split injection (Split ratio: 20:1).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • Detector: FID at 300 °C.

3. System Suitability Test (SST):

  • Inject the SST solution six replicate times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the NMIA peak and the spiked impurity peak must be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the NMIA peak must be ≤ 2.0.

    • Relative Standard Deviation (%RSD): The %RSD for the NMIA peak area from the six replicate injections must be ≤ 2.0%.

4. Data Analysis:

  • Inject the sample solution.

  • Determine purity by calculating the peak area percentage of the NMIA peak relative to the total area of all peaks detected in the chromatogram.

    • Purity (%) = (Area of NMIA Peak / Total Area of All Peaks) x 100

Deep Dive: Purity Validation by HPLC

Principle and Justification

HPLC is essential for detecting potential non-volatile or thermally unstable impurities. However, analyzing small, polar, basic compounds like NMIA by traditional reversed-phase (RP) HPLC is challenging due to poor retention on C18 columns.[11]

Causality of Choices:

  • Derivatization: NMIA lacks a strong UV chromophore. To achieve sensitive detection with a UV detector, pre-column derivatization is often necessary. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to attach a highly UV-absorbent molecule.[12] This also increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.[12]

  • Column Selection: A modern, high-purity silica C18 column (e.g., 2.7 µm superficially porous particles) provides high efficiency and good peak shape for the derivatized analyte.[13]

  • Detector: A Diode-Array Detector (DAD) or UV-Vis detector is standard post-derivatization. For methods without derivatization, alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are necessary.[11][14] Mass Spectrometry (MS) can also be used for definitive peak identification.

Experimental Protocol: HPLC-UV (with Derivatization)

This protocol is structured according to the validation principles outlined in the ICH Q2(R1) guidelines.[15][16][17][18]

1. Reagent and Sample Preparation:

  • Derivatization Reagent: Prepare a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Buffer: 0.1 M Sodium Borate buffer, pH 8.5.

  • Sample Derivatization:

    • To 1.0 mL of a 1 mg/mL NMIA solution in acetonitrile/water (50:50), add 1.0 mL of Borate buffer.

    • Add 1.0 mL of the FMOC-Cl reagent solution and vortex for 30 seconds.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Quench the reaction by adding 1.0 mL of 0.1 M glycine solution.

  • SST Solution: Prepare as above, spiking with a known derivatized impurity standard prior to the reaction.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-10 min: 40% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 40% B (re-equilibration).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm.

3. System Suitability Test (SST):

  • Inject the SST solution six replicate times.

  • Acceptance Criteria (per ICH/USP): [8][9]

    • Resolution (Rs): ≥ 2.0 between the derivatized NMIA and a known impurity peak.

    • Tailing Factor (Tf): ≤ 2.0 for the derivatized NMIA peak.

    • %RSD: ≤ 2.0% for the peak area from six replicate injections.

4. Data Analysis:

  • Inject the derivatized sample solution.

  • Calculate purity using the area percent method, similar to the GC analysis.

Overall Analytical Workflow

The comprehensive validation process for NMIA purity can be visualized as a parallel workflow.

Figure 2. Parallel workflow for comprehensive NMIA purity validation.

Comparative Analysis: HPLC vs. GC for NMIA Purity

The performance of each technique must be validated across several key parameters as defined by the ICH Q2(R1) guideline to ensure the method is suitable for its intended purpose.[17][19][20][21]

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Rationale & Insights
Specificity Excellent for volatile impurities. Potential co-elution can be resolved by optimizing the temperature program.Excellent for derivatized amines and non-volatile impurities. Orthogonal to GC, providing confirmatory separation.Using both methods provides the highest confidence in specificity, ensuring all potential impurities are resolved.[22]
Linearity (R²) Typically > 0.999 over a wide range (e.g., 0.05% to 150% of nominal concentration).Typically > 0.999, but the range may be limited by derivatization efficiency and detector saturation.Both techniques offer excellent linearity, which is fundamental for accurate impurity quantification.
Limit of Quantitation (LOQ) High sensitivity. Can readily achieve LOQ ≤ 0.05% for most volatile impurities.Sensitivity is highly dependent on the derivatization reagent and detector. Can also achieve LOQ ≤ 0.05%.GC-FID often has a slight edge in inherent sensitivity for volatile amines without the need for derivatization.
Accuracy (% Recovery) Typically 98-102% for spiked impurities.Typically 98-102%, but can be affected by the completeness and reproducibility of the derivatization reaction.Accuracy must be proven by spiking the sample matrix with known impurity standards.[20]
Precision (%RSD) High. Repeatability and intermediate precision RSDs are typically < 2.0%.High. RSDs are typically < 3.0%, with slightly higher variability possible due to the extra derivatization step.[22]GC methods tend to be slightly more precise due to fewer sample handling steps.
Robustness Very robust. Less sensitive to minor changes in flow rate or temperature ramps.Moderately robust. Sensitive to mobile phase pH, composition, and derivatization conditions.The simplicity of the GC-FID method often translates to greater day-to-day robustness in a QC environment.
Sample Throughput High. Typical run times are 15-20 minutes.Lower. Run times are similar, but the pre-column derivatization step adds significant time to sample preparation.For routine QC of known volatile impurities, GC offers significantly higher throughput.[3]

Conclusion and Recommendations

Both GC and HPLC are powerful, validated techniques for assessing the purity of this compound. The choice between them is driven by the specific analytical objective.

  • For routine Quality Control , where the primary goal is to quantify the main component and known volatile impurities, GC-FID is the superior method . It is faster, more robust, requires minimal sample preparation, and offers excellent sensitivity and precision.

  • For drug development, stability studies, and comprehensive impurity profiling , a dual-methodology approach is essential. HPLC is indispensable for detecting and quantifying non-volatile or thermally labile impurities that are invisible to GC. Using both techniques provides an orthogonal and complete picture of the sample's purity, ensuring the highest level of quality and regulatory compliance.

Ultimately, a robust analytical control strategy for this compound should leverage the strengths of both chromatographic techniques to guarantee the quality and safety of the final pharmaceutical product.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Generic GC–FID for Volatile Amine Quantitation in Pharma Source: LCGC International URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Pharmanovia URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: safefood.net URL: [Link]

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  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: LCGC International URL: [Link]

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  • Title: Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis Source: LinkedIn URL: [Link]

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  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

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  • Title: HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column Source: SIELC Technologies URL: [Link]

  • Title: SPME-GC method for the determination of volatile amines as indices of freshness in fish samples Source: ResearchGate URL: [Link]

  • Title: HPLC determination finds amines made by fermentation Source: Wiley Analytical Science URL: [Link]

  • Title: Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: HPLC-MS ANALYSIS OF 15 NITROSAMINES Source: Docuchem URL: [Link]

  • Title: HPLC Methods for analysis of Methylamine Source: HELIX Chromatography URL: [Link]

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A Comparative Guide to the Reaction Kinetics of N-Methylisobutylamine and Other Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Secondary Amine Kinetics

Secondary amines are pivotal intermediates in the synthesis of a vast array of organic molecules, from bulk chemicals to complex active pharmaceutical ingredients (APIs). Their utility stems from the nucleophilic nature of the nitrogen atom, which readily participates in a variety of bond-forming reactions. The rate at which these reactions occur—their kinetics—is a critical parameter that influences reaction efficiency, product yield, and the overall economic viability of a synthetic process. Understanding the comparative kinetics of different secondary amines allows researchers to make informed decisions in catalyst selection, process optimization, and the rational design of novel synthetic routes.

This guide focuses on N-Methylisobutylamine, a secondary amine with a unique structural motif, and compares its expected kinetic behavior with that of diethylamine, diisopropylamine, and dibutylamine. While comprehensive, directly comparative kinetic data for this compound is not extensively available in the public domain, this guide will provide a robust theoretical framework to predict its reactivity, alongside a detailed experimental protocol to empower researchers to generate this valuable data.

Theoretical Background: Unpacking the Determinants of Secondary Amine Reactivity

The nucleophilicity of a secondary amine, and thus its reaction rate in many mechanistically similar reactions, is governed by a delicate interplay of several structural and electronic factors.

2.1. Electronic Effects: The Inductive Push

Alkyl groups are electron-donating, meaning they "push" electron density towards the nitrogen atom. This inductive effect increases the electron density on the nitrogen, making its lone pair more available for donation to an electrophile and thereby increasing its nucleophilicity. In the context of the amines under comparison:

  • This compound: Possesses one methyl and one isobutyl group.

  • Diethylamine: Has two ethyl groups.

  • Diisopropylamine: Features two bulky isopropyl groups.

  • Dibutylamine: Contains two n-butyl groups.

All these amines benefit from the inductive effect of their alkyl substituents, making them generally more nucleophilic than primary amines or ammonia.

2.2. Steric Hindrance: The Physical Barrier to Reaction

While electronic effects enhance nucleophilicity, the physical bulk of the alkyl groups can impede the amine's approach to the electrophilic center. This steric hindrance can significantly slow down a reaction, even if the amine is electronically rich. The degree of steric hindrance is a key differentiator among the amines in this guide:

  • Diethylamine: The ethyl groups present a moderate level of steric hindrance.

  • Dibutylamine: The longer n-butyl chains can be more flexible, but their size can also contribute to steric crowding.

  • Diisopropylamine: The branched isopropyl groups create a high degree of steric hindrance around the nitrogen atom, which is expected to significantly decrease its nucleophilicity.[1]

  • This compound: The isobutyl group is branched at the beta-carbon, which provides a different steric profile compared to the alpha-branching in diisopropylamine. This may result in less steric hindrance at the nitrogen atom itself compared to diisopropylamine.

2.3. Basicity (pKa): A Measure of Lone Pair Availability

The pKa of an amine's conjugate acid is a measure of its basicity. A higher pKa indicates a stronger base, which often correlates with higher nucleophilicity. However, this correlation is not always linear, as steric effects can diminish the nucleophilicity of a strong base.

Proposed Experimental Design for Kinetic Comparison

To objectively compare the kinetics of this compound with other secondary amines, a standardized experimental protocol is essential. The Menshutkin reaction, the alkylation of an amine with an alkyl halide, serves as an excellent benchmark for studying nucleophilicity.[2]

3.1. Benchmark Reaction

The proposed benchmark reaction is the SN2 reaction of the secondary amine with methyl iodide in a polar aprotic solvent such as acetonitrile at a controlled temperature.

Amine + CH₃I → [Amine-CH₃]⁺I⁻

3.2. Experimental Protocol: Stopped-Flow Spectrophotometry

Given that these reactions can be fast, the stopped-flow technique is the recommended method for monitoring the reaction kinetics.[3][4] This technique allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale.[5][6][7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of each secondary amine (this compound, diethylamine, diisopropylamine, dibutylamine) of known concentration in anhydrous acetonitrile.

    • Prepare a stock solution of methyl iodide in anhydrous acetonitrile.

    • All solutions should be prepared under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or carbon dioxide.

  • Instrumentation Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired reaction temperature (e.g., 25°C).

    • Set the spectrophotometer to a wavelength where a change in absorbance is expected upon product formation. In this case, monitoring the disappearance of a reactant or the appearance of the product iodide salt might be possible in the UV region. Alternatively, a colorimetric indicator that reacts with one of the species could be used.

  • Kinetic Run:

    • Load one syringe of the stopped-flow apparatus with the amine solution and the other with the methyl iodide solution.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow and begin recording the absorbance as a function of time.

    • Collect data for a sufficient duration to observe a significant change in absorbance, typically over several half-lives of the reaction.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the amine is in large excess compared to methyl iodide), the natural logarithm of the change in absorbance versus time will be linear.

    • The slope of this line gives the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the amine.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

An alternative method for monitoring the reaction progress is by measuring the change in conductivity of the solution as the neutral reactants are converted into ionic products.[8][9][10][11][12]

3.3. Visualizing the Experimental Workflow

G cluster_prep Reagent Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis prep_amine Prepare Amine Solutions in Acetonitrile load_syringes Load Syringes with Amine and MeI Solutions prep_amine->load_syringes prep_MeI Prepare Methyl Iodide Solution in Acetonitrile prep_MeI->load_syringes rapid_mixing Rapid Mixing and Reaction Initiation load_syringes->rapid_mixing monitor_abs Monitor Absorbance vs. Time rapid_mixing->monitor_abs plot_data Plot ln(Absorbance) vs. Time monitor_abs->plot_data calc_k Calculate Pseudo-First-Order Rate Constant (k') plot_data->calc_k calc_k2 Determine Second-Order Rate Constant (k) calc_k->calc_k2 arrhenius Determine Activation Energy (Ea) from Temperature Dependence calc_k2->arrhenius

Caption: Experimental workflow for comparative kinetic analysis.

Comparative Data and Analysis

The following table summarizes the pKa values for the selected secondary amines. While experimental kinetic data for this compound is pending, we can make informed predictions based on its structure and basicity.

AmineStructurepKa of Conjugate AcidPredicted Relative Reactivity
This compound CH₃NHCH₂(CH(CH₃)₂)10.76 (Predicted)[13][14][15]Moderate to High
Diethylamine (CH₃CH₂)₂NH11.09[16]High
Diisopropylamine ((CH₃)₂CH)₂NH11.07[17][18][19][20]Low
Dibutylamine (CH₃CH₂CH₂CH₂)₂NH11.31[21][22][23][24]Moderate

4.1. Analysis of Basicity

Dibutylamine is the strongest base, followed closely by diethylamine and diisopropylamine.[16][18][21] The predicted pKa for this compound is slightly lower, suggesting it is a slightly weaker base than the others.[13][14][15]

4.2. Predicted Kinetic Trends

Based on the interplay of electronic and steric effects, the following kinetic trend is predicted for the reaction with methyl iodide:

Diethylamine > this compound ≈ Dibutylamine > Diisopropylamine

  • Diethylamine is expected to be the most reactive due to a favorable balance of good electronic donation from the two ethyl groups and manageable steric hindrance.

  • Diisopropylamine is predicted to be the least reactive. The significant steric bulk of the two isopropyl groups directly attached to the nitrogen will create a substantial barrier to the SN2 transition state.[1]

  • Dibutylamine , despite being the most basic, will likely have its reactivity tempered by the steric bulk of the n-butyl chains.

  • This compound presents an interesting case. The isobutyl group offers a good inductive effect. While it is branched, the branching is at the β-carbon, which may result in less direct steric hindrance at the nitrogen atom compared to the α-branching in diisopropylamine. Therefore, its reactivity is anticipated to be significantly higher than that of diisopropylamine and likely comparable to or slightly less than diethylamine.

4.3. Visualizing Structure-Reactivity Relationships

G cluster_factors Influencing Factors cluster_amines Secondary Amines Steric_Hindrance Steric Hindrance + Increases with alkyl group size and branching - Decreases nucleophilicity Reactivity Reaction Rate Steric_Hindrance->Reactivity Electronic_Effect Electronic Effect (Inductive) + Electron-donating alkyl groups + Increases nucleophilicity Electronic_Effect->Reactivity Basicity Basicity (pKa) + Higher pKa generally correlates with higher nucleophilicity Basicity->Reactivity NMIA This compound NMIA->Reactivity Moderate-High DEA Diethylamine DEA->Reactivity High DIPA Diisopropylamine DIPA->Reactivity Low DBA Dibutylamine DBA->Reactivity Moderate G cluster_legend Structural Effects on Transition State Reactants R₂NH + CH₃-I TS [R₂N---CH₃---I]‡ (Trigonal Bipyramidal Transition State) Reactants->TS Rate-determining step Products [R₂NHCH₃]⁺ + I⁻ TS->Products Bulky_R Bulky R groups (e.g., isopropyl) increase steric strain in the transition state, raising its energy and slowing the reaction.

Caption: SN2 reaction mechanism and transition state.

The steric profile of the secondary amine directly impacts the energy of this transition state. For diisopropylamine, the bulky isopropyl groups will lead to significant steric clashes in the transition state, raising its energy and thus increasing the activation energy of the reaction. In contrast, the less hindered nature of diethylamine allows for a more stable transition state and a lower activation energy. The structure of this compound, with its β-branched isobutyl group, is expected to result in a transition state energy that is intermediate between these two extremes.

Conclusion and Recommendations

This guide provides a comprehensive framework for understanding and comparing the reaction kinetics of this compound with other common secondary amines. While awaiting direct experimental kinetic data for this compound, the principles of physical organic chemistry allow for robust predictions of its reactivity.

Key Takeaways:

  • The reactivity of secondary amines is a balance between electron-donating inductive effects and sterically hindering alkyl groups.

  • This compound is predicted to be a moderately to highly reactive secondary amine, likely more reactive than the sterically encumbered diisopropylamine and potentially comparable to or slightly less reactive than diethylamine.

  • The provided experimental protocol using stopped-flow spectrophotometry offers a reliable method for determining the precise kinetic parameters for these amines.

For researchers and drug development professionals, the choice of a secondary amine in a synthesis should be guided by the desired reaction rate. For rapid reactions, a less hindered amine like diethylamine may be preferable. For applications requiring more moderate reactivity or where steric selectivity is a factor, this compound and dibutylamine are valuable options. Diisopropylamine is best reserved for situations where its low reactivity is advantageous, for example, as a non-nucleophilic base.

References

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  • PubChem. (n.d.). Diethylamine. National Center for Biotechnology Information. Retrieved from [Link]

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  • ChemBK. (n.d.). Diethylamine. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 13). Showing metabocard for Diethylamine (HMDB0041878). Retrieved from [Link]

  • ChemBK. (2024, April 9). METHYL ISOBUTYLAMINE. Retrieved from [Link]

  • vCalc. (2021, August 10). pKa of Dibutylamine. Retrieved from [Link]

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  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1984). Kinetics of addition of n-butylamine to 4'-substituted N-methyl-2-styrylpyridinium iodides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23B(11), 1084-6.
  • Solubility of Things. (n.d.). Techniques for measuring reaction rates. Retrieved from [Link]

  • Chemical Kinetics. (2024, November 12). Measuring Reaction Rates. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropylamine. Retrieved from [Link]

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  • Stringer, J. E. C. (1949). Determination of Reaction-rates by Conductivity Measurements.
  • mVOC 4.0. (n.d.). 2-methylpropan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine solution conductivity increases (ΔC) in relation to.... Retrieved from [Link]

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  • Pearson+. (n.d.). The rate of the reaction of methyl iodide with quinuclidine was m.... Retrieved from [Link]

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  • Pike, V. W., & Widdowson, D. A. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Molecules, 19(3), 3458-3475.
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  • Wikipedia. (n.d.). Dibutylamine. Retrieved from [Link]

  • Semantic Scholar. (2023, April 25). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Retrieved from [Link]

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Spectroscopic comparison of N-Methylisobutylamine and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Spectroscopic Differentiation of N-Methylisobutylamine and Its Isomers

In the fields of synthetic chemistry, pharmacology, and materials science, the precise identification of molecular structure is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility. Isomeric compounds, which share the same molecular formula but differ in atomic arrangement, can possess dramatically different physicochemical and biological properties. This guide provides an in-depth, practical comparison of this compound and a representative set of its structural isomers (C₅H₁₃N): pentylamine (a primary amine), N-ethylpropylamine (a different secondary amine), and N,N-diethylmethylamine (a tertiary amine).

We will explore how three core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be synergistically employed to unambiguously distinguish these closely related structures. Our focus is not just on the data, but on the causality behind the experimental choices and the interpretation of the resulting spectra.

The Isomeric Challenge: A Structural Overview

The four selected amines all share the molecular formula C₅H₁₃N and a molecular weight of 87.17 g/mol . Their distinct branching and nitrogen substitution patterns, however, give rise to unique spectroscopic fingerprints. A robust analytical strategy is crucial for differentiating them in any research or development setting.

Table 1: Structural and Physical Properties of Selected C₅H₁₃N Isomers

Compound NameClassIUPAC NameStructure
This compound SecondaryN,2-dimethylpropan-1-amine(CH₃)₂CHCH₂NH(CH₃)
Pentylamine PrimaryPentan-1-amineCH₃(CH₂)₄NH₂
N-Ethylpropylamine SecondaryN-ethylpropan-1-amineCH₃CH₂CH₂NHCH₂CH₃
N,N-Diethylmethylamine TertiaryN,N-diethyl-N-methylamine(CH₃CH₂)₂NCH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for elucidating the precise connectivity of atoms. The unique electronic environment of each proton and carbon atom generates a distinct set of signals, defined by chemical shift, multiplicity (splitting), and integration, which collectively serve as a definitive structural map.

Experimental Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the amine sample and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Instrumental Setup: Employ a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion. The instrument's magnetic field must be "shimmed" to homogeneity to achieve high resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a spectral width of ~15 ppm, a relaxation delay of 2-5 seconds, and the co-addition of 16-64 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A wider spectral width (~220 ppm) is used.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase- and baseline-corrected, and the chemical shifts are referenced to TMS.

Caption: Standard workflow for NMR-based isomer analysis.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of each isomer is uniquely diagnostic.

Table 2: Predicted ¹H NMR Data for C₅H₁₃N Isomers (in CDCl₃)

CompoundProton EnvironmentPredicted δ (ppm)MultiplicityIntegration
This compound (CH₃ )₂CH-~0.9Doublet6H
-CH₂ -~2.2Doublet2H
-NH -~1.0-2.0Broad Singlet1H
-N-CH₃ ~2.4Singlet3H
(CH₃)₂CH -~1.8Multiplet1H
Pentylamine CH₃ -(CH₂)₄-~0.9Triplet3H
-(CH₂ )₃-~1.3-1.5Multiplet6H
-CH₂ -NH₂~2.7Triplet2H
-NH₂ ~1.1Broad Singlet2H
N-Ethylpropylamine CH₃ CH₂CH₂-~0.9Triplet3H
-CH₂CH₂ CH₂-~1.5Sextet2H
-CH₂ NH- (propyl)~2.5Triplet2H
-NH -~1.0-2.0Broad Singlet1H
-NHCH₂CH₃ ~1.1Triplet3H
-NHCH₂ CH₃~2.6Quartet2H
N,N-Diethylmethylamine -N(CH₂CH₃ )₂~1.0Triplet6H
-NCH₃ ~2.2Singlet3H
-N(CH₂ CH₃)₂~2.4Quartet4H
  • This compound is identified by its characteristic isobutyl pattern (a 6H doublet and a 1H multiplet) combined with a 3H singlet for the N-methyl group.

  • Pentylamine shows a simple straight-chain alkane pattern, with the triplet at ~2.7 ppm being diagnostic for the methylene group attached to the amine.

  • N-Ethylpropylamine has the most complex spectrum with five distinct signals, including two triplets and a quartet, clearly indicating the presence of both propyl and ethyl groups attached to the nitrogen.

  • N,N-Diethylmethylamine , as a tertiary amine, lacks an N-H proton signal. Its spectrum is simple and symmetric, defined by the triplet and quartet of the two equivalent ethyl groups and a sharp singlet for the methyl group.

Infrared (IR) Spectroscopy: A Rapid Screen for Amine Class

IR spectroscopy is a fast and effective method for identifying the presence of specific functional groups. For amines, the N-H stretching vibrations, which appear in the 3300-3500 cm⁻¹ region, are highly diagnostic for determining the class of the amine (primary, secondary, or tertiary).[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and perform a background scan to capture the spectrum of the ambient environment. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid amine onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to generate a high-quality spectrum.

  • Analysis: Analyze the processed spectrum, focusing on the N-H stretching region (3300-3500 cm⁻¹) and the C-N stretching region (1020-1250 cm⁻¹).

Caption: A typical workflow for amine classification using ATR-IR.

Comparative Analysis of IR Spectra

The key differentiating feature is the number of N-H stretching bands.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for C₅H₁₃N Isomers

CompoundClassN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
This compound SecondaryOne band (~3350-3310)~1250-1020
Pentylamine PrimaryTwo bands (~3400 & ~3300)~1250-1020
N-Ethylpropylamine SecondaryOne band (~3350-3310)~1250-1020
N,N-Diethylmethylamine TertiaryNone~1250-1020
  • Primary Amine (Pentylamine): Exhibits two distinct N-H bands due to the symmetric and asymmetric stretching modes of the -NH₂ group.[3][4][5]

  • Secondary Amines (this compound, N-Ethylpropylamine): Show only a single N-H stretching band, as they possess only one N-H bond.[1][2][3]

  • Tertiary Amine (N,N-Diethylmethylamine): Has no N-H bonds and therefore shows no absorption in this region.[4] This makes tertiary amines instantly distinguishable.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) bombards molecules with high-energy electrons, causing them to ionize and fragment in predictable ways. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[6][7] For these isomers, the M⁺ peak will be at m/z 87. The key to differentiation lies in the fragmentation pattern, which is dominated by α-cleavage .

α-Cleavage Mechanism: This is the cleavage of a C-C bond adjacent to the nitrogen atom. The process is driven by the formation of a stable, resonance-stabilized iminium cation, and the largest possible alkyl radical is preferentially lost.[2][8] The fragment corresponding to this iminium cation is often the most abundant peak in the spectrum (the base peak).

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Introduction: Dilute the amine sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the components of the sample before they enter the MS.

  • Ionization: In the ion source, molecules are bombarded with a 70 eV electron beam.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.

Comparative Analysis of Mass Spectra

Table 4: Predicted Key Fragments (m/z) from EI-MS of C₅H₁₃N Isomers

CompoundMolecular Ion (M⁺)Predicted Base Peak (m/z)Key Fragmentation Pathway
This compound 8744α-cleavage, loss of isobutyl radical
Pentylamine 8730α-cleavage, loss of butyl radical
N-Ethylpropylamine 8758α-cleavage, loss of propyl radical (larger group)
N,N-Diethylmethylamine 8772α-cleavage, loss of ethyl radical (larger group)
  • Pentylamine is uniquely identified by a base peak at m/z 30, corresponding to [CH₂=NH₂]⁺.

  • This compound yields a base peak at m/z 44, corresponding to [CH₂=NHCH₃]⁺.

  • N-Ethylpropylamine preferentially loses the larger propyl group, resulting in a base peak at m/z 58, corresponding to [CH₃CH=NHCH₂CH₃]⁺.[2]

  • N,N-Diethylmethylamine loses one of its ethyl groups, leading to a base peak at m/z 72, corresponding to [(CH₃CH₂)N(CH₃)=CH₂]⁺.

Conclusion: A Multi-faceted Approach to Isomer Identification

While each of these spectroscopic techniques provides powerful diagnostic information, a combined analytical approach provides the highest level of confidence.

  • IR spectroscopy offers a rapid and definitive method to classify the unknown isomer as primary, secondary, or tertiary.

  • Mass spectrometry confirms the molecular weight and provides clear differentiation based on predictable α-cleavage fragmentation patterns, which are unique to the branching around the nitrogen atom.

  • NMR spectroscopy serves as the ultimate arbiter, providing an unambiguous and detailed map of the entire molecular structure, confirming atom connectivity and resolving any remaining ambiguities.

By systematically applying these three techniques, researchers, scientists, and drug development professionals can confidently and accurately identify this compound and its isomers, ensuring the integrity of their work and the quality of their products.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]

  • Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • All About Chemistry. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN). [Video]. YouTube. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

A Comparative Guide to the Basicity of N-Methylisobutylamine and Other Alkylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of molecules is paramount. Among these, the basicity of amines, quantified by their pKa values, is a critical parameter influencing everything from reaction kinetics to biological activity. This guide provides an in-depth comparative analysis of the basicity of N-methylisobutylamine, a secondary alkylamine, in the context of other primary, secondary, and tertiary alkylamines. This analysis is grounded in established chemical principles and supported by experimental data to provide a clear and objective resource.

Understanding the Nuances of Amine Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). A higher pKa of the conjugate acid (R₃NH⁺) signifies a stronger base.[1] However, the observed basicity in a solution is a complex interplay of several competing factors: the inductive effect, solvation effects, and steric hindrance.[2]

The Influential Factors
  • Inductive Effect: Alkyl groups are electron-donating and push electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for protonation, thus increasing the amine's basicity.[3] In the gas phase, where this effect dominates, the basicity order is typically tertiary > secondary > primary.[2]

  • Solvation Effect: In protic solvents like water, the conjugate acid of the amine is stabilized through hydrogen bonding. Primary ammonium ions (RNH₃⁺), with three acidic protons, are the most effectively solvated, followed by secondary (R₂NH₂⁺), and then tertiary (R₃NH⁺) ammonium ions, which have only one acidic proton. This stabilization of the conjugate acid shifts the equilibrium towards protonation, thereby increasing the basicity of the parent amine.[4]

  • Steric Hindrance: Bulky alkyl groups around the nitrogen atom can physically impede the approach of a proton, making protonation more difficult and thus reducing basicity. This effect is most pronounced in tertiary amines, where the three alkyl groups can create significant steric crowding.[4]

The delicate balance of these three factors determines the ultimate basicity of an alkylamine in solution.

Caption: Interplay of inductive, solvation, and steric effects on amine basicity.

Comparative Analysis of Alkylamine Basicity

Amine NameStructureTypepKa of Conjugate Acid
AmmoniaNH₃-9.26[7]
MethylamineCH₃NH₂Primary10.64[7]
EthylamineCH₃CH₂NH₂Primary10.75[7]
Isobutylamine(CH₃)₂CHCH₂NH₂Primary10.42 (estimated)
Diethylamine(CH₃CH₂)₂NHSecondary10.98[7]
This compound (CH₃)₂CHCH₂NHCH₃ Secondary 10.76 (Predicted)[5][6]
Triethylamine(CH₃CH₂)₃NTertiary10.76[7]
Diisopropylamine((CH₃)₂CH)₂NHSecondary11.05

Note: pKa values can vary slightly depending on the experimental conditions.

From the data, we can observe that in aqueous solution, secondary amines like diethylamine and diisopropylamine tend to be the strongest bases among the simple alkylamines. This is because they represent an optimal balance between the electron-donating inductive effect of two alkyl groups and the ability of their conjugate acids to be stabilized by solvation.

This compound, as a secondary amine, is expected to be a relatively strong base. Its predicted pKa of 10.76 places it as a stronger base than primary amines like methylamine and comparable in strength to triethylamine. The isobutyl group, being slightly larger than an ethyl group, may introduce a minor steric hindrance effect, but the overall basicity is still dominated by the favorable combination of inductive and solvation effects characteristic of secondary amines.

Experimental Determination of pKa by Potentiometric Titration

To experimentally verify the basicity of an amine, potentiometric titration is a precise and reliable method.[8] This technique involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH. The pKa can then be determined from the titration curve.

Experimental Protocol

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Preparation of the Amine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer and add the stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a moderate speed. Record the initial pH of the solution. Add the standardized HCl from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration until the pH has dropped significantly, well past the equivalence point. Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, which is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

PotentiometricTitrationWorkflow A Prepare 0.01 M Amine Solution C Set up Titration Apparatus A->C B Calibrate pH Meter B->C D Titrate with Standardized HCl C->D E Record pH and Volume Data D->E Incremental additions E->D Stabilize and record F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Sources

Navigating Precursor Selection in Pharmaceutical Synthesis: A Comparative Analysis of N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of a process's efficiency, cost-effectiveness, and the final product's purity. This guide offers an in-depth technical comparison of N-Methylisobutylamine as a precursor in specific patented syntheses, with a particular focus on its application in the production of sympathomimetic amines. By examining experimental data and comparing it with alternative precursors, this document aims to provide researchers and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

The Critical Role of Precursor Selection in Amine Synthesis

Amines are fundamental building blocks in a vast array of active pharmaceutical ingredients (APIs).[1][2] The method of their synthesis, particularly through reductive amination, is a cornerstone of medicinal chemistry.[1][3] Reductive amination, the conversion of a carbonyl group to an amine, is favored for its versatility and relatively mild reaction conditions.[3][4] The choice of the amine precursor in this reaction directly influences reaction kinetics, yield, and the impurity profile of the final product. Factors such as the amine's nucleophilicity, steric hindrance, and boiling point all play a crucial role in the optimization of a synthetic route.[5][6]

This compound: A Profile

This compound (NMIA), also known as N,2-dimethylpropan-1-amine, is a primary amine with the chemical formula C5H13N.[7] Its structural features, including a branched isobutyl group, can impart specific properties to the final molecule and influence its reactivity as a precursor.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C5H13N
Molar Mass 87.16 g/mol [7]
Boiling Point 86-88 °C
Density 0.73 g/cm³
CAS Number 625-43-4[7]

This data is compiled from publicly available information on this compound.[7]

Case Study: Synthesis of Octodrine (N,6-Dimethylheptan-2-amine)

To evaluate the efficacy of this compound as a precursor, we will examine the patented synthesis of Octodrine, a sympathomimetic amine. The primary synthetic route to Octodrine is the reductive amination of 6-methyl-2-heptanone.

Experimental Workflow: Reductive Amination for Octodrine Synthesis

The general workflow for the synthesis of Octodrine via reductive amination involves the reaction of 6-methyl-2-heptanone with a primary amine in the presence of a reducing agent and a catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification ketone 6-Methyl-2-heptanone reactor Reaction Vessel ketone->reactor amine Primary Amine (e.g., this compound or Methylamine) amine->reactor solvent Solvent (e.g., Methanol) solvent->reactor imine Imine Intermediate (in situ formation) reactor->imine Condensation catalyst Catalyst (e.g., Pd/C, PtO2) catalyst->imine reducing_agent Reducing Agent (e.g., H2 gas, NaBH4) reducing_agent->imine workup Aqueous Workup imine->workup Reduction extraction Solvent Extraction workup->extraction distillation Distillation extraction->distillation product Octodrine (N,6-dimethylheptan-2-amine) distillation->product

Fig. 1: General workflow for the synthesis of Octodrine via reductive amination.
Comparative Analysis of Amine Precursors
PrecursorStructureKey Considerations in Reductive AminationPotential AdvantagesPotential Disadvantages
This compound CH₃NHCH₂(CH(CH₃)₂) The branched isobutyl group introduces steric hindrance, which can influence the rate of imine formation and subsequent reduction. The higher boiling point compared to methylamine may allow for higher reaction temperatures, potentially increasing reaction rates.The isobutyl group may offer advantages in the final product's pharmacokinetic profile. The higher boiling point can be beneficial for process control.Steric hindrance might lead to slower reaction rates or require more forcing conditions (higher temperature or pressure), potentially leading to side reactions.
Methylamine CH₃NH₂As a small, unhindered primary amine, it is generally highly reactive in reductive amination. Its low boiling point (-6 °C) necessitates handling as a solution or gas, requiring specialized equipment for industrial-scale synthesis.High reactivity can lead to faster reaction times and potentially higher yields under milder conditions. It is a readily available and cost-effective reagent.The low boiling point presents handling challenges and potential for loss of reagent. Over-alkylation to form tertiary amines can be a competing side reaction.[4]

Experimental Data from a Patented Synthesis using a Primary Amine:

A relevant patent (US Patent 1,972,450) describes the production of derivatives of amino-6-methyl-2-heptene-2 by condensing methyl-2-heptene-2-one-6 with primary amines followed by partial reduction. While this patent is dated and describes the synthesis of an unsaturated analog, it provides a basis for understanding the reaction conditions.

Protocol from US Patent 1,972,450 (Adapted for conceptual comparison):

  • A solution of 50.4 g of methyl-2-heptene-2-one-6 and 62 g of a 30% methylamine solution in 200 cc of methyl alcohol is prepared.

  • To this solution, 75 g of sulfurous acid in 350 cc of methyl alcohol and 200 cc of water are added.

  • 80 g of zinc dust is added, and the mixture is heated to boiling under a reflux condenser.

  • After two to three hours, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • Non-basic constituents are removed by extraction with ether or benzene.

It is important to note that this is not a direct synthesis of Octodrine and uses older reduction methods. Modern reductive amination protocols typically employ catalytic hydrogenation (e.g., H₂ with Pd/C) or hydride reducing agents (e.g., NaBH₄, NaBH(OAc)₃), which offer better selectivity and milder conditions.[8][9]

Discussion on Efficacy and Causality of Experimental Choices

The choice between this compound and methylamine as a precursor for a sympathomimetic amine like Octodrine would be dictated by a careful consideration of several factors:

  • Reaction Kinetics and Yield: The higher steric bulk of this compound could potentially slow down the initial nucleophilic attack on the carbonyl carbon of 6-methyl-2-heptanone, leading to a slower rate of imine formation compared to the less hindered methylamine. This might necessitate higher temperatures or longer reaction times to achieve comparable yields. However, the higher boiling point of this compound allows for a wider range of reaction temperatures without the need for high-pressure equipment that would be required for methylamine.

  • Selectivity and Side Reactions: A primary concern in reductive amination is the potential for over-alkylation, leading to the formation of tertiary amines. While this is a known issue with reactive amines like methylamine, the steric hindrance of this compound could potentially mitigate this side reaction, leading to a cleaner product profile.

  • Process Safety and Handling: The low boiling point of methylamine presents significant handling and safety challenges on an industrial scale, requiring closed systems and careful temperature control to prevent evaporation and exposure. This compound, being a liquid with a moderate boiling point, is considerably easier and safer to handle in a manufacturing environment.

  • Final Product Properties: The choice of the N-alkyl group can significantly impact the pharmacological properties of the final API, including its receptor binding affinity, metabolic stability, and overall efficacy. The isobutyl group from this compound might be specifically desired for its contribution to the target molecule's therapeutic profile.

Logical Flow of Reductive Amination

G carbonyl Ketone/Aldehyde (Electrophile) imine_formation Imine/Iminium Ion Formation (Reversible) carbonyl->imine_formation amine_precursor Primary Amine (Nucleophile) amine_precursor->imine_formation reduction Reduction imine_formation->reduction [H] final_amine Secondary Amine Product reduction->final_amine

Fig. 2: Logical relationship in a reductive amination reaction.

Conclusion and Future Perspectives

While a direct, publicly available patented synthesis of Octodrine explicitly comparing this compound with other precursors remains elusive, a theoretical and comparative analysis based on established principles of reductive amination provides valuable insights.

This compound presents a viable, and in some aspects, advantageous alternative to more common, smaller primary amines like methylamine. Its primary benefits lie in improved handling and safety, and the potential for increased selectivity by minimizing over-alkylation. However, its greater steric hindrance may necessitate optimization of reaction conditions to achieve commercially viable reaction rates and yields.

For researchers and drug development professionals, the selection of an amine precursor for a reductive amination should be a multi-faceted decision. It requires a thorough evaluation of not only the chemical reactivity but also the process safety, scalability, and the desired pharmacological profile of the final active pharmaceutical ingredient. Further experimental studies directly comparing the performance of this compound and other primary amines in the synthesis of specific sympathomimetic amines would be highly valuable to the pharmaceutical industry.

References

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  • Google Patents. (n.d.). Process for the preparation of alkylamines - US6576796B1.
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  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

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  • ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - US9238625B2.
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  • Google Patents. (n.d.). Organic compounds - US8314097B2.
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  • The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • PMC. (2025). Comparative analysis of complanadine A total syntheses. Retrieved from [Link]

  • PubMed. (n.d.). Sympathomimetic amines: potential clinical applications in ischemic heart disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Retrieved from [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. Retrieved from [Link]

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  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

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A Comparative Guide to Catalysts for N-Methylisobutylamine Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylisobutylamine and Its Synthetic Challenges

This compound (NMIBA) is a crucial secondary amine intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a range of bioactive molecules, making its efficient and selective synthesis a topic of considerable interest for researchers, scientists, and drug development professionals. The primary industrial route to NMIBA is the reductive amination of isobutyraldehyde with methylamine. This process, while conceptually straightforward, presents challenges in achieving high yields and selectivity while minimizing by-product formation and adhering to green chemistry principles. The choice of catalyst is paramount in overcoming these hurdles.

This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the performance of common catalysts, provide detailed experimental protocols, and explore the underlying reaction mechanisms to empower researchers in selecting and optimizing their synthetic strategies.

Catalyst Performance Comparison: A Critical Evaluation

The efficacy of a catalyst in the synthesis of this compound is evaluated based on several key metrics: conversion of the limiting reactant (typically isobutyraldehyde), selectivity towards the desired secondary amine, and the overall yield. The reaction is typically performed under a hydrogen atmosphere, where the catalyst facilitates the condensation of isobutyraldehyde and methylamine to form an intermediate imine, which is subsequently hydrogenated.

Catalyst SystemTypical Catalyst Loading (wt%)Temperature (°C)Pressure (bar H₂)SolventTypical Yield of Secondary Amine (%)Selectivity (%)Key Advantages & Disadvantages
Raney® Nickel 5 - 1580 - 15020 - 100Methanol, Ethanol85 - 95HighAdvantages: Cost-effective, high activity. Disadvantages: Pyrophoric, requires careful handling, potential for over-alkylation.
Palladium on Carbon (Pd/C) 1 - 550 - 1205 - 50Methanol, Ethanol, THF90 - 98Very HighAdvantages: High selectivity, lower pressure and temperature, good functional group tolerance. Disadvantages: Higher cost than nickel.
Platinum on Carbon (Pt/C) 1 - 560 - 13010 - 60Alcohols88 - 96HighAdvantages: Robust and active catalyst. Disadvantages: Can promote side reactions like hydrodeamination at higher temperatures.
Ruthenium on Carbon (Ru/C) 1 - 5100 - 16030 - 80Alcohols80 - 92GoodAdvantages: Effective for a range of amines and aldehydes. Disadvantages: May require higher temperatures and pressures.
Copper Chromite 5 - 10150 - 200100 - 200No solvent or high-boiling point solvent75 - 88ModerateAdvantages: Lower cost. Disadvantages: Requires harsh reaction conditions, lower selectivity.

Note: The data presented in this table is a synthesis of typical values reported for the reductive amination of aliphatic aldehydes and may vary for the specific synthesis of this compound.

Reaction Mechanism: The Pathway to this compound

The synthesis of this compound via reductive amination proceeds through a two-step sequence within a single pot.[1] The understanding of this mechanism is crucial for optimizing reaction conditions and catalyst selection.

  • Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form the corresponding N-isobutylidenemethylamine (an imine). This step is often catalyzed by acid or can occur thermally.[2]

  • Catalytic Hydrogenation: The formed imine is then catalytically hydrogenated in the presence of a metal catalyst and a hydrogen source (e.g., H₂ gas) to yield the final product, this compound.[1]

The catalyst's role is to provide a surface for the adsorption and activation of both the imine and hydrogen, facilitating the reduction. The choice of catalyst can influence the rate of both imine formation and hydrogenation, as well as the potential for side reactions.

Experimental Workflow for Catalyst Screening

A systematic approach is essential for identifying the optimal catalyst for a specific application. The following diagram illustrates a general workflow for catalyst screening in the synthesis of this compound.

Catalyst_Screening_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Optimization Reactants Isobutyraldehyde & Methylamine Reaction_Setup Reaction Setup (Autoclave, Solvent, H₂ Pressure) Reactants->Reaction_Setup Catalyst_Prep Catalyst Preparation/Procurement (e.g., Raney Ni, Pd/C) Catalyst_Prep->Reaction_Setup Screening Catalyst Screening (Varying Catalyst Type, Loading, T, P) Reaction_Setup->Screening Analysis Product Analysis (GC-MS, NMR) Screening->Analysis Data_Eval Data Evaluation (Yield, Selectivity, Conversion) Analysis->Data_Eval Optimization Optimization of Best Catalyst Data_Eval->Optimization Optimization->Screening Iterative Improvement NMIBA_Synthesis Isobutyraldehyde Isobutyraldehyde Imine N-isobutylidenemethylamine (Imine Intermediate) Isobutyraldehyde->Imine + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine NMIBA This compound Imine->NMIBA + H₂ Catalyst Catalyst (e.g., Raney Ni, Pd/C) Catalyst->Imine Catalyst->NMIBA H2 H₂ H2->NMIBA

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methylisobutylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N-Methylisobutylamine (CAS No. 625-43-4). As a compound frequently utilized in pharmaceutical development and chemical synthesis, its hazardous properties necessitate a rigorous and well-understood waste management protocol.[1] This document moves beyond a simple checklist to provide the underlying scientific principles and regulatory context, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and compliance.

Hazard Profile & Critical Risk Assessment

This compound is a hazardous chemical that presents a multi-faceted risk profile.[2] Understanding these hazards is the foundation of safe handling and disposal. It is classified as a highly flammable liquid, capable of forming explosive mixtures with air, and its vapors can flash back to an ignition source.[2] Furthermore, it is corrosive, causing severe skin burns and serious eye damage upon contact.[3] Ingestion is highly toxic.

The causality behind these hazards lies in its chemical structure: a volatile, low-molecular-weight secondary amine. Its flammability is a function of its high vapor pressure and low flash point. Its corrosivity and toxicity are characteristic of short-chain aliphatic amines, which can readily disrupt biological tissues.

For immediate reference, the key safety data are summarized below.

PropertyValueSource
CAS Number 625-43-4[2]
GHS Hazard Statements H225 (Highly flammable), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage)
Physical State Liquid
Boiling Point 64 - 71 °C (147 - 160 °F)
Density 0.736 g/cm³ at 25 °C
Water Solubility Miscible[4]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, carbon dioxide[5][6]

Core Principles of this compound Waste Management

Proper disposal is not merely a procedural task but a regulatory and ethical responsibility governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Due to its ignitability (D001) and corrosivity (D002), this compound waste is classified as hazardous waste.[7]

The guiding principle for its management is a tiered approach:

  • Source Minimization: The most effective disposal method is to prevent waste generation. Accurate experimental planning and purchasing only the necessary quantities are paramount.

  • Chemical Pre-treatment (Neutralization): For dilute aqueous waste streams, chemical neutralization can be employed to reduce the corrosivity hazard, rendering the waste safer for storage and transport. This is a harm-reduction step, not a final disposal method.[9][10]

  • Compliant Final Disposal: All waste, whether pre-treated or not, must be disposed of through a licensed hazardous waste management company.[2][11] Under no circumstances should this compound or its treated solutions be disposed of down the drain. [11]

Step-by-Step Disposal Protocol for Neat and Concentrated Waste

This protocol applies to pure this compound, reaction residues, and solutions with a concentration >5%.

  • Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including flame-retardant laboratory coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for direct handling), and chemical splash goggles with a face shield.

  • Work Area: All waste handling and consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors.[2]

  • Waste Segregation: this compound waste must be segregated from incompatible materials, particularly acids and strong oxidizers, to prevent violent reactions.[6]

  • Containerization:

    • Use a designated, compatible waste container (e.g., polyethylene or glass) that is in good condition and has a secure, vapor-tight lid.

    • The container must be clearly labeled as "Hazardous Waste: this compound, Flammable, Corrosive" and include the date accumulation started.[6][11]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[6][11]

  • Disposal: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed contractor.

Protocol for Pre-treatment of Dilute Aqueous Waste (<5%)

This protocol is designed to neutralize the basicity and reduce the corrosivity of dilute this compound solutions. The resulting neutralized solution is still considered hazardous waste and must be disposed of according to the protocol in Section 3.

Causality: As a base, this compound reacts with an acid in an exothermic neutralization reaction to form a less corrosive and non-volatile ammonium salt. Slow, controlled addition of acid while cooling is critical to manage the heat generated and prevent boiling or splashing.

Methodology:

  • Preparation: In a certified chemical fume hood, place a beaker or flask containing the dilute this compound waste solution into a secondary container (e.g., a larger beaker or plastic tub) filled with an ice-water bath. Use a magnetic stirrer and stir bar to ensure gentle agitation.

  • Acid Selection: Prepare a solution of a weak acid, such as 1M citric acid, or a dilute strong acid, like 1M hydrochloric acid.

  • Controlled Neutralization: Using a dropping funnel or pipette, add the acid solution dropwise to the stirring amine solution. The slow rate of addition is a critical control point to manage the exothermic reaction.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH paper. The target pH is between 6.0 and 8.0.

  • Completion: Once the target pH is stably achieved, cease acid addition.

  • Final Disposal: Transfer the neutralized salt solution into a properly labeled hazardous waste container as described in Section 3. The label should now reflect the contents, for example: "Hazardous Waste: Neutralized this compound solution (contains N-methylisobutylammonium chloride)".

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Control Ignition Sources: Remove or turn off all nearby sources of ignition.[2]

  • Assess and Act:

    • For small spills (<100 mL) inside a fume hood: If you are trained and have the correct PPE and spill kit, you may clean it up. Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.[2] Use non-sparking tools to collect the absorbed material.[2] Place it in a sealed container for hazardous waste disposal.

    • For large spills or any spill outside a fume hood: Evacuate the laboratory immediately. Close the door, post a warning sign, and contact your institution's emergency response team or EHS from a safe location.

This compound Disposal Workflow

The following diagram outlines the decision-making process for managing this compound waste streams.

Caption: Decision workflow for proper this compound waste disposal.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Methylbutylamine, 98% (GC). [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Methylamine. [Link]

  • CP Lab Safety. (n.d.). This compound, 25mL, Each. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). ChemView. [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. [Link]

  • Quora. (2022, August 1). How to neutralize ammonia for disposal. [Link]

  • CHIMIART. (n.d.). Neutralizing Amine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • Chardon Laboratories. (n.d.). Steam Boiler Amines: Neutralizing & Film-Forming. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methylisobutylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of N-Methylisobutylamine, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

Understanding the Hazard: Why this compound Demands Respect

This compound (CAS No. 110-96-3) is a versatile primary amine used in various chemical syntheses. However, its utility is matched by its significant hazard profile. It is a flammable liquid and vapor, but more critically, it is classified as corrosive. This means it can cause severe, irreversible damage to skin and eyes upon contact. Furthermore, its vapors can cause respiratory irritation. A comprehensive understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile of this compound

Hazard ClassificationDescription
Flammable Liquid Poses a fire risk, especially in the presence of ignition sources.
Skin Corrosion Causes severe burns and tissue damage upon direct contact.
Serious Eye Damage Can lead to irreversible eye injury and potential blindness.
Respiratory Irritation Vapors can irritate the respiratory tract, leading to coughing and discomfort.
The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and their combined use creates a robust barrier against exposure. The selection of PPE should always be preceded by a risk assessment of the specific procedure being performed.

Given this compound's corrosive nature, selecting the correct gloves is paramount. Simply using standard laboratory nitrile gloves is insufficient and dangerous.

  • Recommended Glove Material: Butyl rubber or Viton™ gloves are recommended for prolonged contact due to their high resistance to aliphatic amines. Neoprene can serve as a suitable alternative for shorter-duration tasks.

  • Critical Specifications: Always opt for gloves with a thickness of at least 8 mil (0.2 mm). Crucially, consult the glove manufacturer's chemical resistance guide to verify the specific breakthrough time (BTT) for this compound. Do not use a glove beyond its BTT.

  • The Rationale (Causality): The molecular structure of this compound allows it to permeate less resistant materials like standard nitrile or latex. Butyl rubber's tightly packed polymer structure provides a superior barrier against this specific chemical class.

  • Protocol:

    • Inspect gloves for any signs of degradation or puncture before each use.

    • Don two pairs of gloves (double-gloving) if the risk of splash is high.

    • After handling, remove gloves using a technique that avoids skin contact with the outer surface.

    • Dispose of contaminated gloves immediately as hazardous waste.

Because this compound can cause severe and permanent eye damage, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that seal snugly against the face are the absolute minimum. Standard safety glasses with side shields do not offer adequate protection against splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing or when handling larger quantities (>100 mL), a full-face shield must be worn in addition to chemical splash goggles.

  • The Rationale (Causality): Goggles provide a 360-degree seal around the eyes, preventing liquid from entering from the top, bottom, or sides. A face shield adds a further layer of protection for the entire face, absorbing the initial impact of a splash and protecting the skin.

This compound vapors can cause respiratory irritation. The need for respiratory protection is dictated by the work environment and the scale of the operation.

  • Engineering Controls First: The primary method for controlling vapor exposure is to handle the chemical within a certified chemical fume hood.

  • When Respirators are Required: If work cannot be conducted in a fume hood or if there is a potential for exposure levels to exceed established occupational exposure limits (OELs), respiratory protection is necessary.

  • Respirator Selection: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is typically sufficient. For emergencies, such as a large spill, a self-contained breathing apparatus (SCBA) is required.

  • The Rationale (Causality): Organic vapor cartridges contain activated carbon, which adsorbs the amine vapors from the inhaled air. An SCBA provides a clean air supply, offering the highest level of protection in high-concentration or oxygen-deficient environments.

To prevent skin contact from splashes or spills, appropriate protective clothing is essential.

  • Standard Use: A flame-resistant lab coat should be worn and fully buttoned.

  • Enhanced Protection: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat. Ensure clothing is made of natural fibers, as synthetic fibers can melt and adhere to the skin in a fire.

Operational Workflow: From Preparation to Disposal

A safe laboratory environment is built on procedural discipline. The following workflow provides a step-by-step guide for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 handle1 Don All PPE prep3->handle1 handle2 Work Inside Fume Hood handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Response: A Self-Validating Protocol

In the event of an exposure or spill, immediate and correct action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Use a safety shower if contact is extensive. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

A minor spill inside a chemical fume hood can be managed by trained laboratory personnel. A major spill requires evacuation and professional emergency response.

cluster_response Immediate Spill Response spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert don_ppe Don Appropriate PPE (Respirator, Gloves, etc.) alert->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect & Place in Waste Container contain->collect

Caption: Immediate actions for a chemical spill.

Waste Disposal: The Final Step in the Safety Lifecycle

All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Use a dedicated, clearly labeled, and sealed waste container.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This protocol is designed to be a self-validating system, where an understanding of the "why" behind each step reinforces safe and effective laboratory practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.